2-Ethylquinoline
Description
Properties
IUPAC Name |
2-ethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIZVKSCLVSDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167106 | |
| Record name | Quinoline, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613-34-9 | |
| Record name | Quinoline, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINOLINE, 2-ETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S4G87AFMB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethylquinoline
This guide provides a comprehensive technical overview of 2-Ethylquinoline, a heterocyclic aromatic organic compound with significant applications in research and development, particularly within the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, applications, and safety protocols.
Core Identity and Physicochemical Profile
This compound, identified by the CAS number 1613-34-9 , is a derivative of quinoline, a structural motif prevalent in numerous biologically active compounds.[1] Its core structure consists of a benzene ring fused to a pyridine ring, with an ethyl group substituted at the second position. This substitution pattern significantly influences its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis.
The fundamental identifiers and properties of this compound are crucial for its application in experimental settings. Understanding these parameters ensures the accuracy and reproducibility of scientific endeavors.
Table 1: Key Identifiers and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1613-34-9 | [1] |
| Molecular Formula | C₁₁H₁₁N | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Colorless to light orange/yellow clear liquid | [2] |
| Boiling Point | 246-248 °C at 760 mmHg | [3] |
| Melting Point | -2 °C | [2] |
| Flash Point | 110 °C (230 °F) | [2] |
| Density | ~1.06 g/cm³ | [2] |
| Refractive Index | 1.61 | [2] |
| Solubility in Water | 2.5 g/L at 20 °C | [2] |
| Solubility (Organic) | Soluble in ether, chloroform | [2] |
| LogP (o/w) | 2.59 | [3] |
Synthesis Methodologies: From Classic Reactions to Modern Approaches
The synthesis of the quinoline scaffold is a well-established area of organic chemistry, with several named reactions forming the classical foundation, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[4][5] These methods, while historically significant, often require harsh conditions, strong acids, or produce significant byproducts.
Modern synthetic chemistry has advanced towards more efficient, atom-economical, and environmentally benign protocols. One such contemporary approach involves the metal-free oxidative cyclization of 2-styrylanilines with compounds containing active methyl groups, such as 2-methylquinoline, to construct functionalized quinolines.[6]
Experimental Protocol: Metal-Free Synthesis of Functionalized Quinolines
This protocol is adapted from a demonstrated metal-free approach for synthesizing quinoline derivatives.[6] The rationale behind this method is the in-situ generation of an aldehyde from the active methyl group of a compound like 2-methylquinoline, which then undergoes condensation and cyclization with a 2-styrylaniline derivative. This process avoids the use of heavy metal catalysts, which can be costly and toxic.
Materials:
-
2-Styrylaniline derivative (0.3 mmol)
-
2-Methylquinoline derivative (0.54 mmol)
-
Iodine (I₂) (0.2 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (3 equiv)
-
Acetic acid (1 equiv)
-
Dimethyl sulfoxide (DMSO) (1.5 mL)
Procedure:
-
Reaction Setup: To a sealed reaction tube, add the 2-styrylaniline derivative, the 2-methylquinoline derivative, iodine, and DMSO.
-
Addition of Reagents: Sequentially add acetic acid and TBHP to the reaction mixture at room temperature.
-
Heating: Seal the tube and place it in a preheated oil bath at 120 °C.
-
Reaction Monitoring: Stir the reaction mixture for the prescribed time (typically several hours). The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired functionalized quinoline.
This self-validating system relies on the clear consumption of starting materials and the formation of a new product, verifiable by TLC and subsequent spectroscopic analysis (NMR, MS). The choice of an iodine catalyst and TBHP as an oxidant is critical for the efficient oxidation of the C(sp³)–H bond of the methyl group to an aldehyde, which is the key intermediate step.[6]
Applications in Research and Drug Development
The quinoline scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[7] These compounds exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[4]
Key Roles of 2-Substituted Quinolines:
-
Pharmaceutical Scaffolding: this compound serves as a vital building block for constructing more complex molecules with potential therapeutic value. The quinoline nucleus is a privileged structure, meaning it is frequently found in active pharmaceutical ingredients.
-
Antimalarial Agents: The quinoline ring is famously the core of quinine and its synthetic analogs like chloroquine, which have been pivotal in the fight against malaria.
-
Anticancer Research: Numerous quinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
-
Antibacterial and Antifungal Agents: The structural motif is present in compounds that show potent activity against a range of microbial pathogens.[4]
Beyond pharmaceuticals, quinoline and its derivatives like this compound find use as corrosion inhibitors, solvents for resins, and in the manufacturing of dyes.[8]
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for separation and identification. The retention time in the GC provides a characteristic fingerprint, while the mass spectrum offers structural information through fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the arrangement of protons and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Table 2: Key Mass Spectrometry Data for this compound (GC-MS, EI)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Interpretation |
| 157 | 63.73 | Molecular Ion [M]⁺ |
| 156 | 99.99 | [M-H]⁺ |
| 129 | 30.52 | Fragment Ion |
| 128 | 20.35 | Fragment Ion |
| 77 | 13.57 | Phenyl Group Fragment [C₆H₅]⁺ |
Source: PubChem CID 137113[1]
Safety, Handling, and Storage
As a chemical reagent, this compound must be handled with appropriate care. Adherence to safety protocols is paramount to ensure the well-being of laboratory personnel.
GHS Hazard Classification:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Table 3: Safety and Handling Protocols for this compound
| Aspect | Protocol |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[9] |
| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[9] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a cool, dark place. It is sensitive to air and light.[2][10] |
| First Aid (Skin) | Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| First Aid (Ingestion) | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[10] |
| Fire Fighting | Use CO₂, powder, or water spray. Fight larger fires with water spray or alcohol-resistant foam.[9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
This compound is a chemical compound of significant utility, particularly as a scaffold and intermediate in the synthesis of pharmaceuticals and other high-value chemicals. Its well-defined physicochemical properties, coupled with evolving synthesis methodologies, ensure its continued relevance in both academic research and industrial applications. A thorough understanding of its characteristics, synthetic pathways, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and beyond.
References
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The Good Scents Company. (n.d.). 2-methyl quinoline, 91-63-4. Retrieved from [Link]
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ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137113, this compound. Retrieved from [Link]
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Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment. Retrieved from [Link]
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PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
ACS Publications. (2026). C═C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7060, 2-Methylquinoline. Retrieved from [Link]
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CPAchem. (2023). Safety data sheet: 2-Methylquinoline. Retrieved from [Link]
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An In-depth Technical Guide to 2-Ethylquinoline: Properties, Synthesis, and Applications
Introduction
2-Ethylquinoline is an aromatic heterocyclic organic compound with the chemical formula C₁₁H₁₁N. As a derivative of quinoline, a structural component of many natural products and pharmacologically active molecules, this compound and its related compounds are of significant interest to researchers in medicinal chemistry and drug development.[1][2] The quinoline scaffold is renowned for its versatility and "druggability," contributing to a wide array of biological activities.[1] This guide provides a comprehensive technical overview of this compound, focusing on its fundamental physicochemical properties, established synthetic routes, reactivity, and its relevance in modern research, particularly in the development of novel therapeutic agents.
Core Physicochemical Properties and Molecular Weight
The cornerstone of any chemical entity's utility in research and development is a thorough understanding of its physical and chemical properties. The molecular weight of this compound, a critical parameter for stoichiometric calculations in synthesis and for analytical characterization, is 157.21 g/mol .[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | PubChem[3] |
| Molecular Weight | 157.21 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 1613-34-9 | PubChem[3] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[2] |
| Density | 1.051 g/cm³ (calculated) | chemBlink[4] |
| Boiling Point | 245.5 °C at 760 mmHg (calculated) | chemBlink[4] |
| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol and ether. | CymitQuimica[2] |
Synthesis of this compound: Established Methodologies
The synthesis of the quinoline ring is a well-established area of organic chemistry, with several named reactions providing routes to this important scaffold. The choice of synthetic pathway is often dictated by the availability of starting materials and the desired substitution pattern on the quinoline core. For 2-substituted quinolines like this compound, the Doebner-von Miller and Friedländer syntheses are particularly relevant.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust method for synthesizing quinolines, including 2-alkyl derivatives.[2][5] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[5] The reaction can be highly exothermic, and careful control of the reaction conditions is necessary to prevent the formation of polymeric tars.[6]
The general mechanism involves the Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to form a dihydroquinoline, which is then oxidized to the final quinoline product.
Below is a conceptual workflow for the synthesis of this compound via a modified Doebner-von Miller approach.
Caption: Workflow for the Doebner-von Miller synthesis of this compound.
The Friedländer Synthesis
Another classic and versatile method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde).[7][8] This reaction can be catalyzed by either an acid or a base.[7][9] The mechanism proceeds through an initial aldol condensation, followed by cyclization and dehydration to form the quinoline ring.[7][10] A significant advantage of the Friedländer synthesis is its ability to produce highly functionalized quinolines, although its utility can be limited by the availability of the required 2-aminoaryl carbonyl precursors.[11]
Chemical Reactivity
The chemical behavior of this compound is characteristic of the quinoline ring system, which exhibits properties of both pyridine and benzene.[2] The nitrogen atom imparts basicity to the molecule and deactivates the pyridine ring towards electrophilic substitution, while activating it for nucleophilic substitution. Conversely, the benzene ring is more susceptible to electrophilic attack. This dual reactivity makes this compound a versatile building block in organic synthesis.
Applications in Research and Drug Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of compounds with a broad spectrum of pharmacological activities.[12] Quinoline derivatives have been extensively studied and developed as:
-
Anticancer Agents: Many quinoline-based compounds have shown potent antiproliferative properties by inhibiting targets such as tyrosine kinases and topoisomerases.[1][13]
-
Antimalarial Drugs: Historically, quinoline derivatives like chloroquine have been cornerstones of antimalarial therapy.[14][15]
-
Antibacterial and Antifungal Agents: The quinoline core is present in several broad-spectrum antibiotics and compounds with significant antifungal activity.[2][14]
-
Anti-inflammatory and Antiviral Compounds: Research has demonstrated the potential of quinoline derivatives in treating inflammatory conditions and viral infections.[14][15]
The ethyl group at the 2-position of this compound can be a key site for further functionalization, allowing for the synthesis of diverse libraries of compounds for screening and drug discovery programs.
Analytical Characterization
The purity and identity of this compound are typically confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for both separating this compound from a mixture and confirming its molecular weight through mass analysis.[3] Additionally, High-Performance Liquid Chromatography (HPLC) is widely used for the quantitative analysis of quinoline derivatives in various matrices, including biological samples.[16][17]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered a hazardous substance.[3]
-
Hazards: It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[18] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[18]
Experimental Protocol: Synthesis of a 2-Alkylquinoline via Doebner-von Miller Reaction
The following is a representative, field-proven protocol for the synthesis of a 2-alkylquinoline, adapted from established Doebner-von Miller procedures. This protocol is intended for instructional purposes and should be performed by trained personnel in a suitable laboratory setting.
Objective: To synthesize a 2-alkylquinoline from aniline and an α,β-unsaturated carbonyl compound.
Materials:
-
Aniline
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde for 2-methylquinoline)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (concentrated)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, mechanical stirrer, addition funnel
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a mechanical stirrer in a chemical fume hood.
-
Reactant Preparation: In the round-bottom flask, combine aniline (1.0 equivalent) and 6 M hydrochloric acid. Heat the mixture to reflux with stirring.[19]
-
Slow Addition: In a separate addition funnel, dissolve the α,β-unsaturated carbonyl compound (1.2 equivalents) in toluene.[19]
-
Reaction: Add the toluene solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. The slow addition is crucial to control the exothermic nature of the reaction and minimize the formation of tar-like byproducts.[6][19]
-
Reflux: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[19]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the acidic mixture by slowly adding a concentrated solution of sodium hydroxide until the solution is basic (confirm with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation or column chromatography to yield the desired 2-alkylquinoline.
References
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ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ? Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]
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PubMed. (2024, June 2). Biological activity of natural 2-quinolinones. Retrieved from [Link]
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ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]
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ResearchGate. (2015, August 8). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]
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ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]
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Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
PubMed Central. (2024, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]
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Penta. (2024, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
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SciSpace. (n.d.). Development and Validation of Analytical Method for Simultaneous Estimation of Citicoline Sodium and Preservative Methyl Paraben. Retrieved from [Link]
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ResearchGate. (2018, May 24). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Quinoline Based 2-Azetidinones, 4-Thiazolidinones and Their Potential Pharmacological Activities: Review Article. Retrieved from [Link]
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RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]
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ACS Publications. (2024, January 27). C C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedl??nder Synthesis of Quinolines. Retrieved from [Link]
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ResearchGate. (2010, August). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]
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bac-lac.gc.ca. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION OF 2-METHYLQUINOZOLINYL THIAZOLIDINES FOR ANTI-MICROBIAL ACTIVITY. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2021, January 1). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Structure of 2-Ethylquinoline
Abstract
2-Ethylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Possessing a quinoline core substituted with an ethyl group at the C2 position, this molecule serves as a pivotal structural motif and versatile building block in medicinal chemistry and materials science. The quinoline scaffold itself is prevalent in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive technical overview of this compound, delving into its molecular structure, physicochemical properties, detailed spectroscopic profile for structural elucidation, key synthetic methodologies, chemical reactivity, and applications, with a particular focus on its relevance in drug discovery and development.
Molecular Identity and Structural Representation
The foundational identity of any chemical compound lies in its unambiguous structural definition. This compound is systematically named based on the IUPAC nomenclature for heterocyclic systems.
-
IUPAC Name : this compound[4]
-
Molecular Formula : C₁₁H₁₁N[4]
-
CAS Number : 1613-34-9[4]
-
Molecular Weight : 157.21 g/mol [4]
For computational and database referencing, the following identifiers are crucial:
-
SMILES : CCC1=NC2=CC=CC=C2C=C1[4]
-
InChI : InChI=1S/C11H11N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-8H,2H2,1H3[4]
-
InChIKey : XCIZVKSCLVSDHN-UHFFFAOYSA-N[4]
The molecule consists of a bicyclic system where a benzene ring is fused to a pyridine ring. The ethyl substituent at the 2-position, adjacent to the heteroatom, significantly influences the molecule's steric and electronic properties.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental for its handling, storage, and application in experimental settings. These properties dictate its solubility, reactivity, and purification methods.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 246.00 to 248.00 °C @ 760.00 mm Hg | [6] |
| Melting Point | -9.00 to -2.00 °C | [6] |
| Density / Specific Gravity | 1.055 to 1.061 g/cm³ @ 25.00 °C | [6] |
| Refractive Index | 1.608 to 1.614 @ 20.00 °C | [6] |
| Flash Point | 79.44 °C (175.00 °F) TCC | [6] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether. | [5] |
| logP (o/w) | 2.590 | [6] |
Spectroscopic Profile for Structural Elucidation
The definitive confirmation of the this compound structure relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. For this compound, the aromatic protons are deshielded by the ring current, appearing downfield, while the ethyl group protons appear in the upfield aliphatic region.[7] The proximity of the C3 and C4 protons to the electronegative nitrogen atom causes a further downfield shift.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbons of the quinoline ring appear in the aromatic region (120-150 ppm), with the C2 carbon being significantly deshielded due to its direct attachment to the nitrogen atom.
Table of Predicted NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Type | Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
| ¹H NMR | ~8.05 | d | H-4 | Downfield due to aromatic ring and proximity to N. |
| ~7.95 | d | H-8 | Deshielded proton on the benzo-ring. | |
| ~7.70 | d | H-5 | Aromatic proton on the benzo-ring. | |
| ~7.55 | t | H-7 | Aromatic proton, triplet due to coupling with H-6 and H-8. | |
| ~7.35 | t | H-6 | Aromatic proton on the benzo-ring. | |
| ~7.25 | d | H-3 | Coupled to H-4. | |
| ~2.95 | q | -CH₂- | Methylene protons adjacent to the aromatic ring. | |
| ~1.35 | t | -CH₃ | Methyl protons of the ethyl group. | |
| ¹³C NMR | ~163 | s | C-2 | Significantly deshielded by adjacent nitrogen. |
| ~150 | s | C-8a | Bridgehead carbon. | |
| ~136 | s | C-4 | Aromatic CH carbon. | |
| ~129-125 | m | C-5, C-6, C-7, C-8 | Carbons of the benzo-ring. | |
| ~127 | s | C-4a | Bridgehead carbon. | |
| ~121 | s | C-3 | Aromatic CH carbon. | |
| ~29 | s | -CH₂- | Methylene carbon. | |
| ~14 | s | -CH₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its bonds.
-
~3050 cm⁻¹ : Aromatic C-H stretching.
-
~2970, 2870 cm⁻¹ : Aliphatic C-H stretching from the ethyl group.
-
~1600, 1570, 1500 cm⁻¹ : C=C and C=N stretching vibrations characteristic of the quinoline ring system.
-
~820, 750 cm⁻¹ : C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint.
-
Molecular Ion (M⁺) : A prominent peak is expected at m/z = 157, corresponding to the molecular weight of this compound.
-
Key Fragmentation : The most common fragmentation is the benzylic cleavage, resulting in the loss of a methyl radical (•CH₃) from the ethyl group to form a stable quinolin-2-ylmethyl cation. This would produce a significant peak at m/z = 142 (M-15).[4]
Caption: Analytical Workflow for Structural Confirmation.
Synthesis of this compound
The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing access to this scaffold. The Doebner-von Miller reaction is a classic and effective method for synthesizing 2-alkylquinolines.[1] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.
Doebner-von Miller Synthesis Pathway
This pathway involves the acid-catalyzed reaction of aniline with crotonaldehyde (derived in situ from paraldehyde). The α,β-unsaturated aldehyde serves as the source for the C2 and C3 atoms of the quinoline ring, while the ethyl group originates from the propanal-equivalent nature of the reactant.
Caption: Reaction Pathway for this compound Synthesis.
Experimental Protocol: Synthesis via Doebner-von Miller Reaction
This protocol describes a representative lab-scale synthesis. It is designed as a self-validating system where the outcome of each step contributes to the successful formation of the final product.
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (0.1 mol).
-
Causality: The flask must be of sufficient size to accommodate the reaction volume and prevent boil-over during reflux. The condenser is essential to prevent the loss of volatile reactants and solvent.
-
-
Acid Catalyst Addition: Carefully add concentrated hydrochloric acid (0.2 mol) to the aniline while cooling the flask in an ice bath.
-
Causality: The reaction is exothermic. Cooling prevents an uncontrolled temperature rise and potential side reactions. HCl acts as the catalyst for both the initial imine formation and the subsequent cyclization.
-
-
Lewis Acid & Reactant Addition: Add zinc chloride (0.05 mol) as a co-catalyst, followed by the slow, dropwise addition of paraldehyde (0.15 mol).
-
Causality: Zinc chloride is a Lewis acid that promotes the electrophilic aromatic substitution step. Paraldehyde serves as a stable source of acetaldehyde, which trimerizes to form crotonaldehyde in situ under acidic conditions. Slow addition is critical to control the reaction rate.
-
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The solution will darken significantly.
-
Causality: The elevated temperature provides the necessary activation energy for the cyclization, dehydration, and oxidation steps to proceed at a reasonable rate.
-
-
Work-up and Neutralization: After cooling to room temperature, dilute the mixture with water and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is >10.
-
Causality: Neutralization deprotonates the quinolinium salt, yielding the free base (this compound) which is insoluble in water and can be extracted. This step must be done carefully as it is highly exothermic.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Causality: this compound is significantly more soluble in organic solvents than in the aqueous phase, allowing for its efficient separation from inorganic salts and byproducts.
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.
-
Causality: Drying removes residual water. Vacuum distillation is necessary due to the high boiling point of the product, preventing thermal decomposition that might occur at atmospheric pressure.
-
Applications in Research and Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[2] Its rigid, planar structure and the presence of a hydrogen bond-accepting nitrogen atom make it an ideal backbone for designing enzyme inhibitors and receptor ligands.
-
Anticancer Agents: Many quinoline derivatives have been developed as potent anticancer drugs. They function through various mechanisms, including the inhibition of tyrosine kinases (e.g., EGFR, VEGFR), disruption of cell cycle progression, and induction of apoptosis.[3][8] this compound can serve as a starting material for more complex molecules where the ethyl group can be further functionalized or acts as a simple lipophilic moiety to enhance membrane permeability.
-
Anti-inflammatory and Antimicrobial Activity: The quinoline ring is present in compounds with significant anti-inflammatory and antimicrobial properties.[1] Derivatives of this compound are explored for their potential to combat bacterial and fungal infections.[9]
-
Building Block in Organic Synthesis: Beyond its direct biological applications, this compound is a valuable intermediate. The protons on the methylene group of the ethyl substituent are acidic and can be deprotonated to form a nucleophile, allowing for the construction of more complex side chains at the 2-position.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards.
-
GHS Hazard Classification:
-
Precautions for Safe Handling:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]
-
Avoid contact with skin, eyes, and clothing.[10]
-
-
Storage Conditions:
References
-
The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137113, this compound. Retrieved from [Link]
- Li, G., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega.
- Molla, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13081749, 2-Ethynylquinoline. Retrieved from [Link]
- Khan, M. A., & Siddiqui, Z. A. (2009). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of the Korean Chemical Society.
- Musso, L., et al. (2021).
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ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Singh, P., & Kumar, A. (2021). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics.
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7060, 2-Methylquinoline. Retrieved from [Link]
- PENTA. (2025, May 13).
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
- CDH Fine Chemical. (n.d.).
- BenchChem. (2025, November). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.
- IntechOpen. (2024, October 22). Review of new quinoline compounds and their pharmacological effects.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Fisher Scientific. (n.d.).
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An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Ethylquinoline
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Ethylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Structurally, it consists of a quinoline bicyclic system—composed of a benzene ring fused to a pyridine ring—with an ethyl group substituted at the C-2 position. As a member of the 2-alkylquinoline class, it serves as a valuable chemical intermediate and a structural motif in various fields, including medicinal chemistry and materials science. The reactivity of the quinoline core, combined with the influence of the ethyl substituent, imparts a unique set of properties that are of significant interest to researchers in drug development and organic synthesis. This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, alongside practical experimental protocols and safety information tailored for a scientific audience.
Compound Identification and Structure
Accurate identification is paramount for any chemical study. This compound is uniquely identified by its CAS number and molecular structure.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1613-34-9 | [1] |
| Molecular Formula | C₁₁H₁₁N | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Canonical SMILES | CCC1=NC2=CC=CC=C2C=C1 | [1] |
| InChI Key | XCIZVKSCLVSDHN-UHFFFAOYSA-N | [1] |
| Synonyms | Quinoline, 2-ethyl- | [1] |
The structure features a planar, aromatic quinoline core which influences its stacking interactions and electronic properties. The ethyl group at the 2-position is attached to the pyridine half of the heterocycle, significantly influencing the compound's basicity and the reactivity of the adjacent methylenic protons.
Physical and Physicochemical Properties
Experimental data on the physical properties of this compound are not widely reported in standard chemical databases. However, computational predictions and data from analogous compounds provide valuable estimates.
| Property | Value / Description | Notes |
| Physical State | Expected to be a liquid at standard temperature and pressure. | Based on analogy with similar alkylquinolines. |
| Boiling Point | Data not readily available in searched experimental sources. | Expected to be slightly higher than that of 2-methylquinoline (~248 °C) due to increased molecular weight. |
| Melting Point | Data not readily available in searched experimental sources. | |
| Density | Data not readily available in searched experimental sources. | |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, chloroform, and diethyl ether. | This is characteristic of aromatic heterocycles with alkyl substituents. |
| XLogP3 (Computed) | 3.0 | This value indicates a moderate degree of lipophilicity, suggesting good membrane permeability in biological systems.[1] |
| Hydrogen Bond Acceptor Count | 1 (the quinoline nitrogen) | [1] |
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a primary tool for confirming the molecular weight and identifying characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 157, corresponding to the molecular weight of the compound.
-
Key Fragmentation: The most abundant fragment ion is typically observed at m/z = 156, resulting from the loss of a single hydrogen atom. A significant fragment at m/z = 129 is also observed, corresponding to the loss of the ethyl group (C₂H₅).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the precise molecular structure. While specific experimental spectra for this compound are not available in the searched databases, the expected chemical shifts can be predicted based on the structure.
-
¹H NMR:
-
Aromatic Protons (6H): Multiple signals are expected in the range of δ 7.0-8.5 ppm, corresponding to the protons on the quinoline ring system. The specific coupling patterns (doublets, triplets, doublets of doublets) would allow for the assignment of each proton.
-
Ethyl Group Protons: A quartet (2H) for the methylene group (-CH₂-) is expected around δ 2.8-3.2 ppm, coupled to the methyl protons. A triplet (3H) for the terminal methyl group (-CH₃) would appear further upfield, around δ 1.2-1.5 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons (9C): Signals would appear in the δ 120-150 ppm region. The carbon at the C-2 position, bearing the ethyl group, would be significantly deshielded.
-
Ethyl Group Carbons: The methylene carbon (-CH₂-) would resonate around δ 25-35 ppm, while the methyl carbon (-CH₃) would be found further upfield around δ 10-15 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups. For this compound, the spectrum would be characterized by:
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ for the ethyl group.
-
C=C and C=N Stretching: A series of sharp absorptions in the 1450-1650 cm⁻¹ region, characteristic of the quinoline ring.
-
C-H Bending (Out-of-Plane): Strong bands in the 750-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.
Experimental Protocol: Analytical Characterization Workflow
The following protocol outlines a self-validating system for the identification and purity assessment of a synthesized or procured sample of this compound.
Objective: To confirm the identity and determine the purity of a this compound sample.
Methodology:
-
Sample Preparation:
-
For GC-MS: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.
-
For NMR: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
Use a temperature program that starts at 100 °C and ramps to 280 °C to ensure elution.
-
Causality: This method separates volatile impurities from the main compound based on boiling point and polarity, allowing for both purity estimation (by peak area) and identity confirmation via the resulting mass spectrum. The Kovats retention index can be compared to known values for further validation.[1]
-
-
NMR Analysis:
-
Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Causality: ¹H NMR confirms the presence and ratio of all proton types (aromatic vs. aliphatic). ¹³C NMR confirms the carbon skeleton. 2D NMR experiments establish the connectivity between protons and carbons, providing unambiguous proof of the 2-ethyl substitution pattern and overall structure.
-
-
Data Validation and Interpretation:
-
Identity Confirmation: The GC-MS fragmentation pattern must match the reference data (major peaks at m/z 157, 156, 129). NMR spectra must be consistent with the expected structure of this compound.
-
Purity Assessment: The GC chromatogram should show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks. For high-purity samples (>99%), quantitative NMR (qNMR) can be employed for more precise determination.
-
Caption: Analytical workflow for this compound confirmation.
Chemical Properties and Reactivity
The chemistry of this compound is governed by the interplay between the electron-deficient pyridine ring, the electron-rich benzene ring, and the reactive C-2 ethyl group.
-
Basicity: The lone pair of electrons on the quinoline nitrogen atom imparts basic properties. This compound readily forms salts with acids. The pKa is expected to be slightly higher than that of quinoline itself due to the electron-donating nature of the ethyl group.
-
Reactivity of the Ethyl Group: The protons on the methylene carbon (α to the ring) are acidic and can be removed by a strong base. This allows for condensation reactions with aldehydes and ketones. The ethyl group can also be oxidized under specific conditions to form 2-acetylquinoline or quinoline-2-carboxylic acid.
-
Reactions on the Quinoline Ring:
-
Electrophilic Aromatic Substitution (EAS): The benzene portion of the ring is more susceptible to EAS than the pyridine portion. Reactions like nitration and halogenation typically occur at positions 5 and 8.
-
Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards nucleophilic attack, particularly at positions 2 and 4. However, the presence of the ethyl group at C-2 hinders direct substitution at this position.
-
Synthesis of this compound
The most classical and adaptable method for preparing 2-substituted quinolines is the Doebner-von Miller reaction . This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2]
Experimental Protocol: Doebner-von Miller Synthesis
Objective: To synthesize this compound from aniline and an appropriate precursor.
Reaction Scheme: Aniline reacts with an α,β-unsaturated aldehyde, which can be generated in situ from the acid-catalyzed self-condensation of propanal.
Materials:
-
Aniline
-
Propanal
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (as an oxidizing agent)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add aniline (1.0 eq) and concentrated HCl (3.0 eq). Cool the mixture in an ice bath.
-
Causality: The strong acid protonates the aniline and catalyzes the subsequent condensation and cyclization steps.
-
-
Reagent Addition: Slowly add propanal (2.5 eq) dropwise via the dropping funnel while stirring vigorously. After the initial addition, add nitrobenzene (1.2 eq).
-
Causality: Propanal undergoes an acid-catalyzed aldol condensation to form 2-methyl-2-pentenal, the required α,β-unsaturated aldehyde. This reacts with aniline in a Michael addition, followed by cyclization. Nitrobenzene serves as a mild oxidant to aromatize the dihydroquinoline intermediate to the final quinoline product.
-
-
Reaction and Reflux: After addition is complete, slowly heat the mixture to reflux and maintain for 4-6 hours. The reaction is exothermic and should be monitored carefully.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 10) by slowly adding a concentrated NaOH solution while cooling in an ice bath.
-
Causality: Neutralization deprotonates the quinoline product and any remaining aniline hydrochloride, rendering them soluble in organic solvents.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a liquid.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.
-
-
Handling:
-
All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7060, 2-Methylquinoline. Retrieved January 27, 2026 from [Link].
-
Chirico, R., Johnson, R., & Steele, W. (2007). Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation between experiments and computational methods for methylquinolines. Journal of Chemical Thermodynamics, 39(5). Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137113, this compound. Retrieved January 27, 2026 from [Link].
- Ferreira, R. S., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(7), 945.
- Gawinecki, R., et al. (2003). SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES.
- Praveen, C. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences, 11(1), 1-15.
-
ResearchGate (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved January 27, 2026 from [Link]
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Foreword: The Strategic Importance of the Quinoline Scaffold
An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of 2-Ethylquinoline
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. Its rigid, planar structure and the nitrogen heteroatom's ability to engage in hydrogen bonding make it an ideal pharmacophore. Specifically, 2-alkylquinolines, such as this compound, serve as crucial intermediates in the synthesis of more complex molecules, including antimalarial, antibacterial, and anti-inflammatory agents. Understanding the mechanistic nuances of their synthesis is therefore not merely an academic exercise but a foundational requirement for innovation in drug discovery and development. This guide provides a deep dive into the primary synthetic routes to this compound, with a focus on the reaction mechanisms, experimental considerations, and the chemical logic that underpins these powerful transformations.
Primary Synthetic Pathway: The Doebner-von Miller Reaction
The most robust and historically significant method for synthesizing 2-alkylquinolines is the Doebner-von Miller reaction. At its core, this is an acid-catalyzed cyclization of an aniline with an α,β-unsaturated carbonyl compound.[1][2] While often depicted as a one-pot reaction, it is a sequential cascade of well-defined mechanistic steps. The synthesis of 2-methylquinoline from aniline and crotonaldehyde is the archetypal example; the synthesis of this compound follows the same mechanistic logic, typically by employing an α,β-unsaturated carbonyl precursor that can deliver the required five-carbon chain for the heterocyclic ring formation (e.g., from the condensation of propanal).
Mechanistic Dissection
The elegance of the Doebner-von Miller synthesis lies in its cascade nature, where each step sets the stage for the next. The entire process is driven by the formation of the stable, aromatic quinoline ring.
-
Michael Addition (1,4-Conjugate Addition): The reaction initiates with the nucleophilic attack of the aniline nitrogen onto the β-carbon of the protonated α,β-unsaturated carbonyl compound. This is a classic Michael addition, driven by the electron-donating nature of the aniline. The choice of a strong acid (e.g., HCl, H₂SO₄) is critical here; it serves to activate the carbonyl compound by protonating the carbonyl oxygen, thereby enhancing the electrophilicity of the β-carbon.[3]
-
Cyclization (Electrophilic Aromatic Substitution): The resulting enol or keto-tautomer undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the aniline attacks the carbonyl carbon (or its protonated form), leading to the closure of the six-membered heterocyclic ring. This step is often the rate-determining step and is highly dependent on the electronic nature of the aniline derivative.
-
Dehydration: The newly formed cyclic intermediate, a hydroxylated tetrahydroquinoline, is unstable under the strongly acidic and heated conditions. It rapidly undergoes acid-catalyzed dehydration to generate a more stable dihydroquinoline intermediate.
-
Oxidation (Aromatization): The final and irreversible step is the oxidation of the dihydroquinoline to the aromatic this compound. The oxidant can be an external agent, such as nitrobenzene (often used in the related Skraup synthesis) or arsenic acid.[4] However, in many Doebner-von Miller protocols, the oxidant is generated in situ. A Schiff base, formed from the condensation of aniline with another molecule of the aldehyde, often serves as the hydrogen acceptor, being reduced in the process.[5]
Below is a diagram illustrating the core mechanistic pathway.
Caption: Core mechanistic steps of the Doebner-von Miller synthesis.
Field-Proven Insights & Protocol Validation
As a self-validating system, a successful Doebner-von Miller synthesis hinges on controlling competing side reactions, the most significant of which is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3] This leads to the formation of intractable tars and drastically reduces yield.
Causality Behind Experimental Choices:
-
Acid Selection: While strong Brønsted acids are standard, Lewis acids like zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄) can also be effective.[3] They coordinate to the carbonyl oxygen, activating the substrate without the excessively high proton concentration that can accelerate polymerization. The choice of acid is a critical optimization parameter.
-
Temperature Control: The reaction is typically heated to facilitate cyclization and dehydration. However, excessive temperatures promote tar formation.[3] A common strategy is to maintain the lowest effective temperature (often 90-110°C) required for a reasonable reaction rate.[6]
-
Gradual Reagent Addition: To minimize the instantaneous concentration of the highly reactive aldehyde/ketone, it should be added slowly to the heated acidic solution of the aniline.[3][6] This ensures that the unsaturated carbonyl preferentially reacts with the aniline rather than itself.
-
Solvent System: Employing a biphasic system (e.g., aqueous acid with toluene) can sequester the aldehyde in the organic phase, limiting its contact with the strong acid and thus reducing polymerization.[3]
Experimental Protocol: Synthesis of 2-Alkylquinoline
This protocol is a representative example for the synthesis of 2-methylquinoline (quinaldine) and can be adapted for this compound by substituting the aldehyde source.
Materials:
-
Aniline
-
Crotonaldehyde (or a precursor like paraldehyde/propanal)
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (as oxidant, optional)
-
Sodium Hydroxide (NaOH) solution
-
Toluene or Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, charge the aniline and concentrated HCl.
-
Heating: Heat the mixture to approximately 100°C with vigorous stirring.
-
Aldehyde Addition: Add the crotonaldehyde dropwise from the dropping funnel over a period of 1-2 hours. A vigorous, exothermic reaction may be observed; maintain control by adjusting the addition rate.[7]
-
Reflux: After the addition is complete, continue to heat the reaction mixture under reflux for an additional 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization & Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the acid by slowly adding a concentrated NaOH solution until the mixture is strongly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like toluene or diethyl ether. Perform multiple extractions to ensure complete recovery.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is often a dark oil containing impurities and unreacted starting materials.
-
Final Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure 2-alkylquinoline.
Caption: A typical experimental workflow for 2-alkylquinoline synthesis.
Alternative Synthetic Route: The Combes Synthesis
While the Doebner-von Miller is often preferred for simple 2-alkylquinolines, the Combes synthesis offers an alternative route, particularly for preparing 2,4-disubstituted quinolines.[1][8]
Mechanism Overview: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone (e.g., acetylacetone).[9]
-
Enamine Formation: The aniline first reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate.
-
Cyclization & Dehydration: Under strong acid catalysis (e.g., concentrated H₂SO₄), the enamine undergoes intramolecular cyclization followed by dehydration to yield the final quinoline product.[9]
This method is valuable but can be limited by the availability of the required β-diketone. For this compound, one would need a β-diketone like 2,4-hexanedione, which reacts with aniline to form 2-ethyl-4-methylquinoline.
Caption: Simplified mechanism of the Combes quinoline synthesis.
Comparative Data
The choice of synthetic method often depends on the desired substitution pattern, substrate availability, and reaction scalability. The following table provides a conceptual comparison of the primary methods discussed.
| Feature | Doebner-von Miller Reaction | Combes Synthesis |
| Primary Substrates | Aniline + α,β-Unsaturated Carbonyl | Aniline + β-Diketone |
| Typical Product | 2- and/or 4-Alkylquinolines | 2,4-Disubstituted Quinolines |
| Key Reagents | Strong Acid (HCl, H₂SO₄), optional oxidant | Strong Acid (H₂SO₄, PPA) |
| Primary Challenge | Tar formation from polymerization[3] | Availability of β-diketone substrate |
| Mechanistic Hallmark | Michael Addition -> Cyclization -> Oxidation | Enamine Formation -> Cyclization |
Conclusion
The synthesis of this compound is most effectively achieved via the Doebner-von Miller reaction, a classic yet powerful method in heterocyclic chemistry. A thorough understanding of its multi-step mechanism, particularly the initial Michael addition and final oxidation, is paramount for optimizing reaction conditions. By carefully controlling parameters such as temperature, reagent concentration, and acid catalysis, researchers can mitigate common side reactions like tar formation and achieve high yields of the desired product. While alternative routes like the Combes synthesis exist, the Doebner-von Miller remains the workhorse for this class of compounds, providing a reliable and scalable pathway for accessing the vital this compound scaffold for further application in science and industry.
References
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Tiwari, R. K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20645-20664. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of 2-methyl-8-ethylquinoline (MEQUI) using solid acid catalysts. Retrieved from [Link]
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Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6989-6999. Retrieved from [Link]
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Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
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ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]
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Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. Retrieved from [Link]
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ACS Publications. (2026). C C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. Retrieved from [Link]
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YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]
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YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]
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The Unexplored Potential of 2-Ethylquinoline: A Technical Guide to Its Predicted Biological Activities
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Significance of C2-Substitution
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial activities.[2][3][4] The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents. The C2-position, in particular, has been a focal point for synthetic modifications aimed at modulating potency and selectivity. While extensive research has been dedicated to 2-aryl, 2-styryl, and 2-methylquinolines, a significant knowledge gap exists concerning the biological activities of 2-ethylquinoline. This guide aims to bridge this gap by providing a comprehensive overview of the known chemistry of this compound and, through a detailed analysis of structure-activity relationships (SAR) of closely related 2-alkylquinolines, to project its potential biological activities, thereby offering a roadmap for future research and drug discovery endeavors.
Chemical Identity and Synthesis of this compound
This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₁H₁₁N.[5] Its structure consists of a quinoline core substituted with an ethyl group at the second position.
Synthesis: The synthesis of 2-substituted quinolines can be achieved through various established methods. One of the most common approaches is the Doebner-von Miller reaction, which involves the condensation of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.[2] For the synthesis of this compound, this would typically involve the reaction of aniline with an appropriate α,β-unsaturated ketone. Another versatile method is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[6]
Caption: Common synthetic routes to this compound.
While specific high-yield synthetic protocols for this compound are not extensively documented in readily available literature, these classical methods provide a solid foundation for its preparation in a laboratory setting.
Predicted Biological Activities of this compound: A Structure-Activity Relationship (SAR) Perspective
Direct experimental data on the biological activities of this compound is scarce. However, by examining the SAR of other 2-alkylquinolines, we can formulate well-grounded hypotheses regarding its potential pharmacological profile.
Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.[4] Modifications at the C2 position have been shown to significantly impact antibacterial and antifungal potency.
Structure-Activity Relationship Insights:
-
Alkyl Chain Length: Studies on 2-alkylquinolines have indicated that the length and branching of the alkyl chain can influence antimicrobial activity. While short-chain substituents like methyl have shown activity, increasing the chain length to ethyl may alter the lipophilicity of the molecule. This modification could enhance its ability to penetrate bacterial cell membranes.
-
Comparison with 2-Methylquinoline: 2-Methylquinoline derivatives have demonstrated notable antibacterial activity.[7] It is plausible that this compound will exhibit a similar, if not modulated, spectrum of activity. The slightly larger ethyl group may lead to altered binding interactions with microbial targets.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Anticancer Activity
The quinoline core is present in several approved anticancer drugs, and numerous derivatives are under investigation for their cytotoxic properties.[3][8] The substitution pattern at the C2 position plays a critical role in the antiproliferative activity.
Structure-Activity Relationship Insights:
-
Induction of Apoptosis: Many 2-substituted quinoline derivatives exert their anticancer effects by inducing apoptosis. For instance, 2-styrylquinolines have been shown to trigger cell cycle arrest and apoptosis independent of p53.[9] This is often mediated through the generation of reactive oxygen species (ROS) and disruption of the cellular redox balance. It is conceivable that this compound could also modulate these pathways.
-
Kinase Inhibition: Certain quinoline derivatives function as kinase inhibitors, targeting enzymes like EGFR and HER2 that are crucial for cancer cell proliferation and survival. The ethyl group at the C2 position could potentially influence the binding affinity and selectivity for various kinase targets.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media until they reach a logarithmic growth phase.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.
Table 1: Hypothetical IC₅₀ Values for 2-Alkylquinolines against a Cancer Cell Line
| Compound | Alkyl Group | Predicted IC₅₀ (µM) |
| 2-Methylquinoline | -CH₃ | 15.2 |
| This compound | -CH₂CH₃ | 10.5 |
| 2-Propylquinoline | -CH₂CH₂CH₃ | 18.9 |
Note: The values in this table are hypothetical and intended for illustrative purposes to suggest a potential trend based on SAR principles.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents.[10][11]
Structure-Activity Relationship Insights:
-
Inhibition of Inflammatory Mediators: The anti-inflammatory effects of quinolines are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). This is frequently achieved through the modulation of key signaling pathways like NF-κB.
-
Enzyme Inhibition: Some quinoline derivatives are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[10] The ethyl substituent in this compound could influence its interaction with the active sites of these enzymes.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition in LPS-Stimulated Macrophages
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the compound.
Future Directions and Conclusion
The current body of literature presents a compelling case for the therapeutic potential of the quinoline scaffold. However, the biological activities of this compound remain a largely uncharted territory. Based on the established structure-activity relationships of its close analogs, it is highly probable that this compound possesses significant antimicrobial, anticancer, and anti-inflammatory properties.
Recommendations for Future Research:
-
Systematic Biological Screening: A comprehensive screening of this compound against a diverse panel of microbial strains and cancer cell lines is imperative to elucidate its primary biological activities.
-
Mechanism of Action Studies: For any identified activities, detailed mechanistic studies should be undertaken to identify the molecular targets and signaling pathways modulated by this compound.
-
Derivative Synthesis and SAR Studies: The synthesis and biological evaluation of a library of this compound derivatives with modifications on the quinoline ring will be crucial for establishing a clear SAR and optimizing its therapeutic potential.
-
In Vivo Efficacy and Toxicity Studies: Promising in vitro results should be followed by in vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound.
References
A comprehensive list of references will be provided upon the completion of a full literature review for a formal publication. The citations in this guide are based on the provided search results and general knowledge of the field.
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2-Ethylquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth guide provides a technical exploration of 2-ethylquinoline, a valuable heterocyclic compound. We will delve into its synthesis, physicochemical properties, reactivity, and burgeoning applications, with a particular focus on its relevance in medicinal chemistry and drug discovery. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental insights.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] This aromatic heterocycle is a cornerstone in the molecular architecture of numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[2] The quinoline core is notably present in the antimalarial drug quinine and has been the foundation for the development of a multitude of therapeutic agents with applications as antibacterial, anticancer, anticonvulsant, and anti-inflammatory drugs.[2][3] The substituent at the 2-position of the quinoline ring plays a crucial role in modulating the compound's biological and chemical properties. This compound, the subject of this guide, offers a unique combination of steric and electronic features that make it an attractive building block for the synthesis of novel bioactive molecules.
Synthesis of this compound: A Comparative Analysis of Classical Methodologies
The synthesis of the quinoline ring is a well-established area of organic chemistry, with several named reactions providing reliable routes to this scaffold.[4] For this compound, the Doebner-von Miller, Skraup, and Friedländer syntheses are particularly relevant. The choice of a specific synthetic pathway often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[4] To synthesize this compound, aniline is reacted with an α,β-unsaturated aldehyde or ketone that can generate a three-carbon unit with an ethyl group at the appropriate position. A plausible precursor would be crotonaldehyde (to form 2-methylquinoline, a close analog) or, more aptly, an α,β-unsaturated aldehyde derived from the self-condensation of propionaldehyde.
The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and may involve an oxidizing agent.[4] The mechanism involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and subsequent oxidation to yield the aromatic quinoline ring.[4]
Experimental Protocol: Doebner-von Miller Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, dissolve 2-pentenal (an exemplary α,β-unsaturated aldehyde, 1.2 eq) in a suitable solvent like toluene.
-
Reaction Execution: Add the 2-pentenal solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. The reaction is often vigorous and exothermic, so careful control of the addition rate is crucial.[5]
-
Reflux: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution with a base, such as sodium hydroxide, until the solution is alkaline.
-
Purification: The crude this compound can be purified by steam distillation, a common technique for separating water-immiscible organic compounds.[5] The distillate is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The solvent is then removed under reduced pressure, and the resulting residue can be further purified by vacuum distillation.
The Skraup Synthesis
The Skraup synthesis is another classic method for quinoline formation, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4] To adapt this for this compound, glycerol would be replaced by a precursor that can generate the necessary three-carbon chain with a terminal ethyl group. Propionaldehyde, in the presence of sulfuric acid, can undergo dehydration to form propenal, which can then react with aniline.
The reaction is notoriously exothermic and requires careful temperature control.[6] The sulfuric acid serves as both a catalyst and a dehydrating agent, while an oxidizing agent, such as nitrobenzene, is used to aromatize the initially formed dihydroquinoline intermediate.[4]
The Friedländer Synthesis
The Friedländer synthesis provides a more convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7] For the synthesis of this compound, 2-aminobenzaldehyde would be reacted with 2-butanone in the presence of an acid or base catalyst.[7]
This method offers the advantage of regiocontrol, as the substitution pattern of the final quinoline is determined by the choice of the starting materials. The reaction proceeds through an initial aldol-type condensation, followed by cyclization and dehydration to form the quinoline ring.[7]
Experimental Protocol: Friedländer Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol.
-
Reagent Addition: Add 2-butanone (1.5 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N | [8] |
| Molecular Weight | 157.21 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [9] |
| Boiling Point | 246-248 °C at 760 mmHg | [9] |
| Melting Point | -1.5 °C | [9] |
| Density | 1.0585 g/cm³ at 20 °C | [9] |
| Solubility | Slightly soluble in water | [9] |
Spectroscopic Data
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the quinoline ring system, as well as a triplet and a quartet corresponding to the methyl and methylene protons of the ethyl group, respectively.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region and the aliphatic carbons of the ethyl group in the upfield region.
-
Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 157. The fragmentation pattern is characterized by the loss of a methyl radical (M-15) to form a stable quinolinium ion, and the loss of an ethyl radical (M-29).[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations of the quinoline ring. A representative IR spectrum of quinoline shows characteristic peaks in the 3150-2900 cm⁻¹ region.[11]
Chemical Reactivity: Exploring the Ethyl Substituent
The chemical reactivity of this compound is dictated by both the quinoline ring and the ethyl group at the 2-position. The nitrogen atom in the quinoline ring imparts basic properties, allowing it to form salts with acids.[8] The aromatic ring can undergo electrophilic substitution reactions, although the pyridine part of the ring is generally less reactive than the benzene part.
Of particular interest to synthetic chemists is the reactivity of the α-methylene group of the 2-ethyl substituent. The protons on this carbon are acidic due to the electron-withdrawing effect of the quinoline ring. This allows for a variety of reactions, including:
-
Condensation Reactions: The active methylene group can participate in condensation reactions with aldehydes and ketones, similar to the Knoevenagel condensation, to form extended conjugated systems.[12]
-
Oxidation: The ethyl group can be oxidized to an acetyl group or further to a carboxylic acid group, providing a route to 2-quinolinecarboxylic acid derivatives.[13]
-
Alkylation: The α-carbon can be deprotonated with a strong base and subsequently alkylated with various electrophiles, allowing for the elongation of the side chain.
Applications in Medicinal Chemistry and Beyond
The quinoline scaffold is a well-established pharmacophore, and 2-substituted quinolines have demonstrated a broad spectrum of biological activities. While specific data on the bioactivity of this compound itself is limited in readily available literature, its structural similarity to other bioactive 2-alkylquinolines suggests its potential in several therapeutic areas.
-
Anticancer Activity: Numerous quinoline derivatives have been investigated for their anticancer properties.[14][15] They can exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization. The this compound core can serve as a starting point for the synthesis of novel compounds with potential cytotoxic activity against cancer cell lines.[16]
-
Antimicrobial and Antimalarial Properties: The quinoline ring is famously associated with antimalarial drugs like chloroquine and mefloquine.[3] Furthermore, 2-alkyl-4-quinolones are known to be produced by bacteria and exhibit antibiotic properties.[10] This suggests that derivatives of this compound could be explored for their potential as antibacterial, antifungal, or antimalarial agents.
-
Other Potential Applications: Beyond medicine, quinoline derivatives are used as corrosion inhibitors, in the synthesis of dyes, and as solvents.[17] The specific properties of this compound may lend themselves to applications in materials science and as a versatile intermediate in organic synthesis.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin irritation, and causes serious eye irritation.[8] It is also suspected of causing respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a heterocyclic compound with a rich chemistry and significant potential for applications in drug discovery and materials science. Its synthesis can be achieved through several classic and reliable methods, and the reactivity of its ethyl substituent offers numerous possibilities for further functionalization. As our understanding of the structure-activity relationships of quinoline derivatives continues to grow, this compound is poised to remain a valuable building block for the creation of novel and functional molecules. This guide provides a solid foundation for researchers to explore the exciting chemistry and potential applications of this versatile compound.
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [Link]
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ResearchGate. Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. [Link]
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Organic Chemistry Portal. Substituted active methylene synthesis by alkylation. [Link]
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PubMed Central. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. 2020. [Link]
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Preprints.org. Different biological activities of quinoline. 2024. [Link]
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Cheméo. Chemical Properties of Quinoline (CAS 91-22-5). [Link]
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YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.. 2020. [Link]
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PubMed Central. Flow Synthesis of 2-Methylpyridines via α-Methylation. 2015. [Link]
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PENTA. Quinoline - SAFETY DATA SHEET. 2025. [Link]
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NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
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ChemSynthesis. 2-methylquinoline. 2025. [Link]
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Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
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PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
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National Center for Biotechnology Information. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. 2021. [Link]
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PubMed Central. Recent Advances in Metal-Free Quinoline Synthesis. 2016. [Link]
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ResearchGate. The Skraup Synthesis of Quinolines. [Link]
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The Advent of 2-Ethylquinoline: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Quinoline Scaffold
First isolated from coal tar in 1834, the quinoline ring system has emerged as a cornerstone in medicinal and industrial chemistry.[1][2] This nitrogen-containing heterocyclic aromatic compound forms the structural backbone of a vast array of biologically active molecules, from the celebrated antimalarial drug quinine to modern anti-inflammatory and antitumor agents.[1][3] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making the development of synthetic routes to substituted quinolines a pivotal endeavor in organic chemistry. This guide provides an in-depth technical exploration of the discovery and synthesis of a key derivative, 2-Ethylquinoline, a compound that serves as a valuable intermediate in the synthesis of more complex molecules.
The Historical Context: Pioneering Quinoline Syntheses
The late 19th century witnessed a flurry of activity in the field of heterocyclic chemistry, with several named reactions for the synthesis of quinolines being established. Among the most influential of these were the Skraup synthesis (1880), the Doebner-von Miller reaction (1881), and the Combes synthesis (1888).[1][4] These groundbreaking methods provided chemists with the tools to construct the quinoline nucleus from relatively simple starting materials, opening the door to the systematic exploration of quinoline derivatives.
The Skraup synthesis , developed by the Czech chemist Zdenko Hans Skraup, involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline itself.[1][5] While effective for the parent heterocycle, this method offers limited control over the substitution pattern.
The Genesis of 2-Alkylquinolines: The Doebner-von Miller Reaction
The general mechanism of the Doebner-von Miller reaction is a testament to the elegance of 19th-century organic chemistry. It is believed to proceed through a series of key steps:
-
Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization.
-
Dehydration: Subsequent dehydration of the cyclic intermediate leads to a dihydroquinoline.
-
Oxidation: Finally, an oxidation step, often facilitated by an oxidizing agent present in the reaction mixture (such as nitrobenzene, arsenic acid, or even another molecule of the α,β-unsaturated carbonyl compound), yields the aromatic 2-alkylquinoline.
The causality behind the experimental choices of the time was rooted in the readily available starting materials and the robustness of the reaction conditions. Aniline, derived from coal tar, was a common industrial chemical. The use of strong acids like sulfuric or hydrochloric acid was standard practice for promoting condensation and cyclization reactions.
Visualizing the Doebner-von Miller Pathway to this compound
Caption: The Doebner-von Miller reaction workflow for the synthesis of this compound.
A Plausible Historical Protocol for the Synthesis of this compound
The following detailed, step-by-step methodology is a representative protocol for the synthesis of this compound based on the principles of the Doebner-von Miller reaction. This protocol is designed as a self-validating system, with explanations for the causality behind each step.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the acid-catalyzed condensation of aniline with an appropriate α,β-unsaturated carbonyl compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aniline | 93.13 | 18.6 g (18.2 mL) | 0.2 |
| Crotonaldehyde (for 2-methylquinoline as a comparative example) | 70.09 | 14.0 g (16.5 mL) | 0.2 |
| Pent-2-enal (for this compound) | 84.12 | 16.8 g (19.7 mL) | 0.2 |
| Hydrochloric Acid (conc.) | 36.46 | 40 mL | - |
| Nitrobenzene | 123.11 | 12.3 g (10.2 mL) | 0.1 |
| Sodium Hydroxide (10% aq. solution) | 40.00 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of aniline (18.6 g, 0.2 mol) and concentrated hydrochloric acid (40 mL) is prepared. The formation of the aniline hydrochloride salt is an exothermic process and may require cooling.
-
Causality: The anilinium salt is more stable under the strongly acidic reaction conditions and prevents unwanted side reactions of the free aniline.
-
-
Addition of Reactants: The mixture is heated to reflux. A solution of pent-2-enal (16.8 g, 0.2 mol) and nitrobenzene (12.3 g, 0.1 mol) is added dropwise through the dropping funnel over a period of 30 minutes.
-
Causality: The dropwise addition controls the exothermic reaction and prevents the polymerization of the aldehyde. Nitrobenzene serves as the oxidizing agent to convert the dihydroquinoline intermediate to the final aromatic product.
-
-
Reaction: The reaction mixture is heated under reflux for 3-4 hours. The color of the mixture will darken significantly.
-
Causality: The elevated temperature provides the necessary activation energy for the cyclization, dehydration, and oxidation steps.
-
-
Work-up: After cooling to room temperature, the reaction mixture is made strongly alkaline by the slow and careful addition of a 10% aqueous solution of sodium hydroxide. This should be done in an ice bath to manage the heat generated.
-
Causality: The base neutralizes the hydrochloric acid and deprotonates the anilinium salt, liberating the free quinoline product as an oil.
-
-
Extraction: The alkaline mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water (50 mL) and then dried over anhydrous magnesium sulfate.
-
Causality: Diethyl ether is a suitable organic solvent for extracting the nonpolar this compound from the aqueous mixture. Washing with water removes any remaining inorganic salts, and drying removes residual water.
-
-
Purification: The diethyl ether is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound as a pale yellow oil.
-
Causality: Vacuum distillation is necessary to purify the product, which may have a high boiling point and could decompose at atmospheric pressure.
-
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Conclusion: A Foundation for Future Discovery
The discovery and synthesis of this compound, made possible by the pioneering work on quinoline synthesis in the late 19th century, represents a significant step in the exploration of this important class of heterocyclic compounds. The Doebner-von Miller reaction, with its ability to introduce alkyl substituents at the 2-position, provided a robust and versatile tool for the generation of a wide range of quinoline derivatives. The principles underlying this classic reaction continue to inform the development of modern synthetic methodologies, and this compound itself remains a valuable building block in the ongoing quest for novel therapeutic agents and functional materials.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- This compound | C11H11N | CID 137113. PubChem - NIH.
-
Doebner-Miller reaction and applications. Slideshare. Available at: [Link]
-
Quinine total synthesis. Wikipedia. Available at: [Link]
-
Skraup reaction. Wikipedia. Available at: [Link]
-
Combes quinoline synthesis. Wikipedia. Available at: [Link]
-
Doebner–Miller reaction. Wikipedia. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
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Skraup's Synthesis. Vive Chemistry - WordPress.com. Available at: [Link]
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Quinoline. Wikipedia. Available at: [Link]
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The Skraup Reaction - How to Make a Quinoline. Curly Arrow. Available at: [Link]
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Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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- 6. Doebner-Miller reaction and applications | PPTX [slideshare.net]
Methodological & Application
2-Ethylquinoline: A Versatile Intermediate in Modern Organic Synthesis
Abstract
2-Ethylquinoline stands as a pivotal heterocyclic building block in the landscape of organic synthesis. Its unique reactivity, stemming from the activated ethyl group at the 2-position of the quinoline core, provides a gateway to a diverse array of functionalized molecules. This comprehensive guide delves into the practical applications of this compound as a key intermediate, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development and materials science. We will explore its utility in the synthesis of bioactive styrylquinolines, its transformation into valuable keto-derivatives, and its role as a precursor to specialized dyes.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities and functional properties.[1] Quinoline derivatives have demonstrated efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2] The versatility of the quinoline nucleus allows for extensive functionalization, making its derivatives indispensable in the synthesis of novel compounds. Among these, 2-substituted quinolines are of particular interest due to the reactivity of the substituent at the C2 position.[3] this compound, with its reactive ethyl group, serves as a readily available and cost-effective starting material for the synthesis of more complex molecules.
I. Synthesis of Styrylquinolines via Condensation Reactions
One of the most valuable transformations of this compound is its condensation with aromatic aldehydes to yield 2-styrylquinolines. These compounds are of significant interest due to their potential as antitumor agents and kinase inhibitors.[4] The reaction, analogous to a Knoevenagel or Claisen-Schmidt condensation, proceeds through the activation of the ethyl group's α-protons by the electron-withdrawing quinoline ring.[5]
Mechanistic Rationale
The condensation is typically catalyzed by an acid or base. In the presence of a base, a proton is abstracted from the ethyl group, generating a carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of the aromatic aldehyde, forming an aldol-type intermediate. Subsequent dehydration yields the thermodynamically stable trans-styrylquinoline.[6] Acid catalysis, often employing acetic anhydride, proceeds via the enamine intermediate.[6]
Caption: Base-catalyzed condensation of this compound.
Protocol 1: Synthesis of 2-(4-Methoxystyryl)quinoline
This protocol is adapted from established procedures for the condensation of 2-methylquinoline with aromatic aldehydes.[6]
Materials:
-
This compound
-
4-Methoxybenzaldehyde (Anisaldehyde)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Carbonate Solution (10% aqueous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.57 g, 10 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), and acetic anhydride (15 mL).
-
Catalyst Addition: Carefully add glacial acetic acid (5 mL) to the mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 130-140 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (100 mL).
-
Neutralization: Neutralize the solution by the slow addition of a 10% aqueous sodium carbonate solution until the effervescence ceases and the pH is approximately 8.[7]
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.[4]
-
Purification: Recrystallize the crude product from ethanol to yield pure 2-(4-methoxystyryl)quinoline as pale yellow crystals.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 157.21 | 10 | 1.57 g |
| 4-Methoxybenzaldehyde | 136.15 | 10 | 1.36 g |
| Acetic Anhydride | 102.09 | - | 15 mL |
| Glacial Acetic Acid | 60.05 | - | 5 mL |
II. Oxidation of this compound to 2-Acetylquinoline
The ethyl group of this compound can be selectively oxidized to an acetyl group, yielding 2-acetylquinoline. This ketone is a valuable intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals through further reactions at the carbonyl group and the adjacent methyl protons.
Mechanistic Considerations
The oxidation can be achieved using various oxidizing agents. A common method involves the use of selenium dioxide (SeO2), which is known for the oxidation of allylic and benzylic C-H bonds. The reaction proceeds through an ene reaction followed by a[8][9]-sigmatropic rearrangement.
Caption: Proposed mechanism for SeO2 oxidation of this compound.
Protocol 2: Synthesis of 2-Acetylquinoline
This protocol is based on well-established procedures for the oxidation of alkyl-substituted heterocycles.[10]
Materials:
-
This compound
-
Selenium Dioxide (SeO2)
-
Dioxane
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (3.14 g, 20 mmol) in a mixture of dioxane (100 mL) and water (2 mL).
-
Oxidant Addition: Carefully add selenium dioxide (2.44 g, 22 mmol) to the solution. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 12-18 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the precipitated selenium metal.
-
Solvent Removal: Remove the dioxane from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure 2-acetylquinoline.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 157.21 | 20 | 3.14 g |
| Selenium Dioxide | 110.96 | 22 | 2.44 g |
| Dioxane | 88.11 | - | 100 mL |
| Water | 18.02 | - | 2 mL |
III. This compound in the Synthesis of Cyanine Dyes
2-Alkylquinolines are classical precursors for the synthesis of cyanine dyes. These dyes have found widespread applications as fluorescent probes for biomolecules, photosensitizers in photodynamic therapy, and in various imaging technologies.[11] The synthesis typically involves the quaternization of the quinoline nitrogen, which further activates the α-protons of the ethyl group, followed by condensation with a suitable linking agent.
General Synthetic Pathway
The first step is the N-alkylation of this compound with an alkyl halide (e.g., methyl iodide or ethyl tosylate) to form the corresponding N-alkyl-2-ethylquinolinium salt. This salt is then reacted with a second heterocyclic salt containing a reactive methyl or methylene group, or with a linker molecule like N,N'-diphenylformamidine, in the presence of a base to construct the polymethine chain.[8]
Caption: General workflow for cyanine dye synthesis from this compound.
Protocol 3: Synthesis of a Symmetrical Carbocyanine Dye (Illustrative)
This protocol provides a general framework for the synthesis of a symmetrical carbocyanine dye.
Materials:
-
This compound
-
Ethyl tosylate
-
Triethyl orthoformate
-
Pyridine
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Quaternization: In a round-bottom flask, heat a mixture of this compound (1.57 g, 10 mmol) and ethyl tosylate (2.00 g, 10 mmol) at 120 °C for 3-4 hours to form N-ethyl-2-ethylquinolinium tosylate. The product solidifies on cooling.
-
Condensation: To the crude quinolinium salt, add anhydrous ethanol (20 mL), triethyl orthoformate (1.48 g, 10 mmol), and pyridine (2 mL).
-
Reaction Conditions: Heat the mixture to reflux for 1-2 hours. The solution will develop a deep color.
-
Isolation: Cool the reaction mixture in an ice bath. The cyanine dye will precipitate.
-
Purification: Collect the crystalline product by filtration, wash with cold ethanol, and then with diethyl ether. The dye can be further purified by recrystallization from ethanol.
Conclusion
This compound is a versatile and valuable intermediate in organic synthesis. The reactivity of its ethyl group enables a variety of important transformations, including the synthesis of biologically active styrylquinolines, the formation of useful 2-acetylquinoline derivatives, and the construction of functional cyanine dyes. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this important building block.
References
- Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Bioorganic & Medicinal Chemistry Letters.
- Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applic
- Synthesis of 2-acetylquinoline.
- Synthesis of derivatives of quinoline. Journal of the American Chemical Society.
- Knoevenagel Condensation Doebner Modific
- Synthesis of quinoline derivatives DQ1–DQ2; red color indicates the main modification of the dye structure.
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society.
- Synthesis and characterization of imine polymers of aromatic aldehydes with 4-amino-2-methylquinoline via oxidative polycondens
- 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Journal of Molecular Structure.
- Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry.
- Preparation of azachalcone derivatives vial-proline/ Et3N-catalyzed aldol condensation and study of their antioxidant potential. Scientific Reports.
- Knoevenagel Condens
- Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
- Synthesis of quinolines. Organic Chemistry Portal.
- CN102898366A - Method for one-step preparation of 2-methylquinoline.
- Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)
- Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- A three-step pathway from (2-aminophenyl)chalcones to novel styrylquinoline–chalcone hybrids: synthesis and spectroscopic and structural characterization of three examples.
- Scheme 1. Condensation reaction of aromatic/heterocyclic aldehydes with...
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Application Notes & Protocols: The Role of 2-Ethylquinoline in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the burgeoning applications of the 2-Ethylquinoline scaffold in medicinal chemistry. This document provides a comprehensive overview of its synthesis, biological significance, and detailed protocols for its evaluation in anticancer, antimicrobial, and anti-inflammatory research.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry.[1][2] Its rigid structure and ability to be functionalized at various positions have made it a "privileged scaffold" in the design of novel therapeutic agents.[2] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] The success of numerous FDA-approved drugs containing the quinoline core underscores its significance in modern medicine.[4]
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents.[1] This guide focuses specifically on the applications of the this compound scaffold, a promising yet underexplored building block for the development of next-generation therapeutics.
Synthesis of this compound Derivatives: A Representative Protocol
The synthesis of quinoline derivatives can be achieved through various classic named reactions, including the Doebner-von Miller, Friedländer, and Povarov reactions.[5] The following protocol details a modified Friedländer synthesis, a robust method for the preparation of substituted quinolines.
Protocol 1: Synthesis of a 2-Ethyl-Substituted Quinoline Derivative
This protocol describes the synthesis of a hypothetical 2-ethyl-4-phenylquinoline, a representative example of a this compound derivative.
Rationale: The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (in this case, 1-phenylpropan-1-one to provide the 2-ethyl substitution). This method is advantageous due to its operational simplicity and the ability to introduce diverse substituents.
Materials:
-
o-aminobenzaldehyde
-
1-phenylpropan-1-one
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-aminobenzaldehyde (1.0 eq) and 1-phenylpropan-1-one (1.1 eq) in ethanol.
-
Base Addition: To the stirred solution, add a catalytic amount of potassium hydroxide (0.2 eq).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with dilute HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Synthetic Workflow:
Caption: General workflow for the synthesis of a this compound derivative via Friedländer condensation.
Applications in Anticancer Drug Discovery
The quinoline scaffold is a key pharmacophore in the development of anticancer agents, with derivatives showing activity against various cancer cell lines.[3] They can induce apoptosis, inhibit cell migration, and arrest the cell cycle.[3][6] While specific data for this compound is limited, related 2-substituted quinolines have shown promising cytotoxic effects.[7]
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a synthesized this compound derivative against a cancer cell line (e.g., HepG2).
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., HepG2)
-
DMEM-HG medium supplemented with 10% FBS, 1% L-glutamine, and 1% penicillin/streptomycin
-
Synthesized this compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Multi-well plate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 1.56 to 50 µM) in triplicate for 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After incubation, replace the old medium with 100 µL of fresh medium and add 15 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours at 37°C.
-
Formazan Solubilization: Add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value using non-linear regression analysis.
Visualization of the Anticancer Evaluation Workflow:
Caption: Workflow for assessing the in vitro cytotoxicity of a this compound derivative.
Antimicrobial Applications of this compound Derivatives
Quinoline derivatives are known for their broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria.[8] The mechanism of action can vary, but some derivatives have been shown to target intracellular components.[9]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of a this compound derivative against a bacterial strain (e.g., Staphylococcus aureus).
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is crucial for quantifying the potency of a potential new antibiotic.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Synthesized this compound derivative
-
96-well microtiter plate
-
Spectrophotometer
Step-by-Step Procedure:
-
Bacterial Culture: Prepare an overnight culture of the bacterial strain in MHB.
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in MHB in a 96-well plate.
-
Inoculation: Adjust the bacterial culture to a concentration of 5 x 10⁵ CFU/mL and add 50 µL to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Anti-inflammatory Potential of this compound Derivatives
Quinoline-based compounds have been investigated as anti-inflammatory agents targeting various pharmacological targets like cyclooxygenase (COX) enzymes.[10] A study on pyrazole-substituted quinazolinones showed that a 2-ethyl derivative exhibited 44% inhibition in an anti-inflammatory assay.[11]
Protocol 4: In Vitro Anti-inflammatory Activity via 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol details an in vitro assay to evaluate the inhibitory effect of a this compound derivative on the 5-LOX enzyme.
Rationale: The 5-LOX enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of this enzyme is a key mechanism for many anti-inflammatory drugs.
Materials:
-
5-Lipoxygenase enzyme solution
-
Linoleic acid (substrate)
-
Synthesized this compound derivative
-
Phosphate buffer
-
Spectrophotometer
Step-by-Step Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer and the 5-LOX enzyme solution.
-
Compound Addition: Add different concentrations of the this compound derivative to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate Reaction: Initiate the reaction by adding the substrate, linoleic acid.
-
Absorbance Measurement: Measure the change in absorbance at 234 nm over a period of 5 minutes using a spectrophotometer. The formation of the product, (9Z,11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate, leads to an increase in absorbance at this wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the 5-LOX activity.[12]
Summary of Biological Activities of Substituted Quinolines
| Derivative Class | Biological Activity | Example (IC₅₀ / % Inhibition) | Reference |
| 2-Arylquinolines | Anticancer (HeLa cells) | 8.3 µM | [7] |
| 2-Ethyl-quinazolinone | Anti-inflammatory | 44% inhibition | [11] |
| 4-Quinolylpropanoates | Antimicrobial (H. pylori) | Potent activity | [9] |
| 2-Morpholino-4-anilinoquinolines | Anticancer (HepG2 cells) | IC₅₀ values in the µM range | [13] |
| 4-Arylamino-6-(furan-2-yl)quinazolines | Anticancer (EGFR inhibitor) | IC₅₀ = 5.06 nM | [14] |
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of this compound derivatives for anticancer, antimicrobial, and anti-inflammatory activities. Further exploration of structure-activity relationships by synthesizing a library of this compound analogs will be crucial in identifying lead compounds with enhanced potency and selectivity. The versatility of the quinoline core, combined with the potential for diverse functionalization at the 2-position and elsewhere on the ring system, ensures that this scaffold will continue to be a fertile ground for drug discovery.
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- Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
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- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
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- Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.
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- A few quinoline derivatives in clinical use Although there has been....
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- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
- Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC - NIH.
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- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Synthesis and in vitro biological evaluation of novel quinazoline deriv
- Various conventional routes for the synthesis of quinoline derivatives.
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The Strategic Role of 2-Ethylquinoline in the Synthesis of Bioactive Pharmaceutical Scaffolds
Introduction: The Quinoline Core and the Significance of the 2-Ethyl Substituent
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides a versatile template for the design of molecules that can interact with a wide range of biological targets.[3] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[4]
While the broader quinoline family has been extensively studied, this guide focuses on the specific utility of 2-ethylquinoline . The presence of the ethyl group at the 2-position offers unique synthetic handles and modulates the electronic and steric properties of the quinoline ring, influencing its pharmacokinetic and pharmacodynamic profile. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in the synthesis of potential pharmaceutical agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Synthetic Pathways to the this compound Core
The construction of the this compound scaffold is a critical first step. Two classical and highly effective methods, the Doebner-von Miller reaction and the Friedländer synthesis, are particularly well-suited for this purpose.
The Doebner-von Miller Reaction: A Robust Approach to 2-Alkylquinolines
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[5][6] To specifically synthesize this compound, propanal is used as the carbonyl component, which undergoes an in-situ acid-catalyzed self-condensation to form crotonaldehyde, the required α,β-unsaturated aldehyde.
Causality of Experimental Choices:
-
Acid Catalysis: Strong acids like hydrochloric or sulfuric acid are essential to catalyze both the formation of the α,β-unsaturated aldehyde from propanal and the subsequent cyclization and dehydration steps.
-
Oxidizing Agent: An oxidizing agent, often the Schiff base intermediate formed in the reaction, is required for the final aromatization of the dihydroquinoline intermediate to the stable quinoline ring.[7]
-
Temperature Control: The reaction can be highly exothermic, and careful temperature control is necessary to prevent the formation of tarry byproducts.[4][8] Gradual addition of the aldehyde to the heated aniline solution is a common strategy to manage the reaction's exothermicity.[9]
Protocol 1: Synthesis of this compound via the Doebner-von Miller Reaction
Materials:
-
Aniline
-
Propanal
-
Concentrated Hydrochloric Acid
-
Toluene
-
Sodium Hydroxide (concentrated solution)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
Addition funnel
Procedure:
-
In a round-bottom flask, combine aniline (1.0 equivalent) and 6 M hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
In a separate addition funnel, dissolve propanal (1.2 equivalents) in toluene.
-
Add the propanal solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours to control the exothermic reaction.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
The Friedländer Synthesis: A Convergent Route
The Friedländer synthesis offers a more convergent approach, involving the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group.[10][11] For the synthesis of this compound, 1-(2-aminophenyl)propan-1-one is reacted with an acetaldehyde equivalent.
Causality of Experimental Choices:
-
Base or Acid Catalysis: The reaction can be catalyzed by either acids or bases. Base catalysis, using reagents like potassium hydroxide or sodium ethoxide, facilitates the initial aldol-type condensation. Acid catalysis promotes the cyclization and dehydration steps.
-
Solvent: The choice of solvent depends on the catalyst used. Alcoholic solvents are common for base-catalyzed reactions, while aprotic solvents may be used for acid-catalyzed versions.
-
Substrate Availability: A key consideration for the Friedländer synthesis is the availability of the substituted o-aminoaryl ketone precursor.[10]
Protocol 2: Synthesis of this compound via the Friedländer Synthesis
Materials:
-
1-(2-Aminophenyl)propan-1-one
-
Acetaldehyde (or a suitable equivalent like paraldehyde)
-
Potassium Hydroxide
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve 1-(2-aminophenyl)propan-1-one (1.0 equivalent) and potassium hydroxide (0.1-0.5 equivalents) in ethanol in a round-bottom flask.
-
Add acetaldehyde (1.5-2.0 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography or distillation to afford this compound.
Application of this compound in the Synthesis of Bioactive Molecules
While direct use of this compound as a starting material for currently marketed drugs is not widely documented, its derivatives are valuable intermediates in the synthesis of compounds with significant pharmacological potential, particularly in the realms of antimalarial and anticancer research.
Synthesis of 2-Ethyl-4-aminoquinoline Derivatives as Potential Antimalarial Agents
The 4-aminoquinoline scaffold is the backbone of several important antimalarial drugs, including chloroquine.[12] Introducing a 2-ethyl group can modulate the drug's activity and resistance profile. The synthesis of 2-ethyl-4-aminoquinolines typically involves the construction of the quinoline ring followed by the introduction of the amino group at the 4-position.
Synthetic Workflow:
The general strategy involves the synthesis of a 2-ethyl-4-chloroquinoline intermediate, which then undergoes nucleophilic aromatic substitution (SNA_r) with a desired amine.
Caption: Synthetic workflow for 2-ethyl-4-aminoquinoline derivatives.
Protocol 3: Synthesis of a 2-Ethyl-4-aminoquinoline Derivative
Step 1: Synthesis of 2-Ethyl-4-hydroxyquinoline
-
This step can be achieved via a Conrad-Limpach synthesis by reacting aniline with ethyl 3-oxopentanoate. The reaction is typically carried out at elevated temperatures.
Step 2: Synthesis of 2-Ethyl-4-chloroquinoline
-
Treat 2-ethyl-4-hydroxyquinoline (1.0 equivalent) with phosphorus oxychloride (POCl₃, 3-5 equivalents) at reflux.
-
After the reaction is complete (monitored by TLC), carefully quench the excess POCl₃ by pouring the reaction mixture onto ice.
-
Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Purify the crude 2-ethyl-4-chloroquinoline by column chromatography.
Step 3: Synthesis of the 2-Ethyl-4-aminoquinoline Derivative
-
React 2-ethyl-4-chloroquinoline (1.0 equivalent) with the desired amine (e.g., a diamine side chain, 1.1-1.5 equivalents) in a suitable solvent (e.g., NMP, phenol) at elevated temperatures.[12]
-
The reaction progress is monitored by TLC.
-
After completion, the product is isolated by extraction and purified by column chromatography or crystallization.
Table 1: Antimalarial Activity of 4-Aminoquinoline Derivatives
| Compound | R Group at 4-position | IC₅₀ (nM) vs. Chloroquine-Resistant P. falciparum | Citation |
| Chloroquine | -NH-CH(CH₃)(CH₂)₃N(C₂H₅)₂ | >100 | [13] |
| 2-Ethyl Analog 1 | -NH-(CH₂)₂-N(C₂H₅)₂ | 25.3 | [14] |
| 2-Ethyl Analog 2 | -NH-(CH₂)₃-N(C₂H₅)₂ | 18.9 | [14] |
Note: The IC₅₀ values are representative and can vary based on the specific parasite strain and assay conditions.
This compound Derivatives in Anticancer Drug Discovery
The quinoline scaffold is present in several approved anticancer drugs that function as kinase inhibitors.[3] The 2-ethyl group can be a key pharmacophoric feature or a synthetic handle for further elaboration. For instance, the ethyl group can be oxidized to an acetyl group, which can then participate in condensation reactions to build more complex heterocyclic systems.
Synthetic Workflow for Functionalization:
Caption: Functionalization of this compound for anticancer drug synthesis.
Protocol 4: Oxidation of this compound to 1-(Quinolin-2-yl)ethan-1-one
Materials:
-
This compound
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve this compound (1.0 equivalent) in aqueous dioxane in a round-bottom flask.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction and filter to remove the selenium byproduct.
-
Concentrate the filtrate and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and evaporate the solvent.
-
Purify the resulting ketone by column chromatography or recrystallization.
The resulting 1-(quinolin-2-yl)ethan-1-one is a versatile intermediate for the synthesis of various heterocyclic compounds with potential anticancer activity, such as chalcones, pyrazoles, and pyrimidines.
Table 2: Anticancer Activity of Quinoline-based Compounds
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Citation |
| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 5.2 | Tubulin Polymerization Inhibition | [15] |
| Imidazo[4,5-c]quinoline | T-cell ALL | <0.1 | PI3K/mTOR Inhibition | [3] |
| 2-Arylvinylquinoline | Dd2 (Malaria) | 0.01 | Not specified | [16] |
Note: This table provides examples of the potency of quinoline derivatives; specific 2-ethyl analogs would require dedicated screening.
Conclusion and Future Perspectives
This compound represents a valuable, though perhaps underutilized, building block in pharmaceutical synthesis. While it may not frequently serve as the initial starting material for blockbuster drugs, its synthesis via robust methods like the Doebner-von Miller and Friedländer reactions provides access to a key structural motif. The true potential of the this compound core lies in its strategic functionalization to create novel analogs of established pharmacophores, particularly in the areas of infectious diseases and oncology. The protocols and data presented herein offer a foundation for researchers to explore the rich medicinal chemistry of this compound derivatives and to develop new therapeutic agents with improved efficacy and pharmacological profiles.
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Application Notes and Protocols: 2-Ethylquinoline as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 2-Ethylquinoline as a corrosion inhibitor, primarily for the protection of mild steel in acidic environments. These application notes delve into the mechanistic underpinnings of its inhibitory action, supported by detailed, field-proven experimental protocols for its evaluation. The methodologies outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility. This guide is intended for researchers and scientists in materials science, chemistry, and engineering disciplines.
Introduction: The Imperative of Corrosion Inhibition
Corrosion, the electrochemical degradation of metals, poses a significant threat to the structural integrity and longevity of metallic components across various industries.[1][2] Acidic solutions, frequently used in industrial processes such as acid pickling, cleaning, and oil and gas exploration, create highly corrosive environments.[3][4] The use of organic corrosion inhibitors is a primary strategy to mitigate this damage.[5][6] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[6][7] Quinoline and its derivatives have emerged as a promising class of corrosion inhibitors due to their unique electronic structure and the presence of heteroatoms.[5][8][9]
This compound: A Profile of a Corrosion Inhibitor
This compound, a heterocyclic aromatic organic compound, demonstrates significant potential as a corrosion inhibitor. Its efficacy stems from its molecular structure, which facilitates strong adsorption onto metal surfaces.
Mechanism of Action
The corrosion inhibition mechanism of this compound on a metal surface, such as mild steel in an acidic medium, is a multifaceted process involving adsorption. This adsorption can be categorized as either physisorption, chemisorption, or a combination of both.[2]
-
Physisorption: This involves the electrostatic interaction between the protonated this compound molecule in the acidic solution and the negatively charged metal surface (due to the adsorption of anions from the acid).
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the metal. The nitrogen atom in the quinoline ring and the π-electrons of the aromatic system can donate electrons to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond.[5][7]
The ethyl group (-C₂H₅) at the 2-position is an electron-donating group. This group increases the electron density on the quinoline ring, enhancing its ability to donate electrons to the metal surface and thereby strengthening the adsorption bond. This leads to the formation of a stable, protective inhibitor film that isolates the metal from the corrosive environment.[5]
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Application Notes & Protocols for the Laboratory Synthesis of 2-Ethylquinoline
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. 2-Ethylquinoline, a key substituted quinoline, serves as a crucial intermediate in the synthesis of more complex molecules and dyes. The effective and reliable synthesis of this compound is therefore of considerable interest to researchers in organic synthesis and drug development. This guide provides a detailed protocol for its laboratory synthesis, focusing on the well-established Doebner-von Miller reaction, and delves into the mechanistic rationale and practical considerations for a successful outcome.
Overview of Synthetic Strategies: The Doebner-von Miller Reaction
Several named reactions can produce the quinoline core, but the Doebner-von Miller reaction is a robust and widely used method for synthesizing 2-substituted quinolines.[1] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] For the synthesis of this compound, aniline is reacted with an α,β-unsaturated four-carbon aldehyde, typically crotonaldehyde.
The primary advantage of this method is its use of readily available starting materials. However, a notable challenge is the potential for polymerization and tar formation, especially if the reaction temperature and rate of addition are not carefully controlled.[3]
Principle and Mechanism
The mechanism of the Doebner-von Miller reaction is a subject of discussion but is generally understood to proceed through the following key stages:[1][4]
-
Michael Addition: The reaction initiates with a nucleophilic 1,4-addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound (crotonaldehyde). This step is acid-catalyzed, which activates the carbonyl for nucleophilic attack.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aniline ring.
-
Dehydration and Oxidation: The cyclized intermediate then dehydrates to form a dihydroquinoline. This dihydroquinoline is subsequently oxidized to the aromatic this compound. An oxidizing agent, which can be another molecule of the Schiff base intermediate, facilitates this final aromatization step.
Featured Protocol: Doebner-von Miller Synthesis of this compound
This protocol details the synthesis of this compound from aniline and crotonaldehyde using hydrochloric acid as the catalyst.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Aniline | C₆H₅NH₂ | 93.13 | 0.1 mol (9.31 g, 9.1 mL) | Freshly distilled, toxic |
| Crotonaldehyde | C₄H₆O | 70.09 | 0.12 mol (8.41 g, 9.9 mL) | Lachrymator, handle in fume hood |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~30 mL (for 6M soln) | Corrosive |
| Toluene | C₇H₈ | 92.14 | 50 mL | Solvent |
| Sodium Hydroxide (10M) | NaOH | 40.00 | As needed (~75 mL) | Caustic, for neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 3 x 50 mL | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | Drying agent |
| Deionized Water | H₂O | 18.02 | As needed |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and purification
-
pH paper or meter
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Experimental Procedure
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, add aniline (9.31 g, 0.1 mol).
-
Slowly add 6M hydrochloric acid (~50 mL) to the aniline with stirring. Aniline hydrochloride will form as a precipitate.
-
Heat the mixture using a heating mantle to a gentle reflux (approximately 100-110°C).[5]
-
In the dropping funnel, prepare a solution of crotonaldehyde (8.41 g, 0.12 mol) in 25 mL of toluene.
Reaction Execution: 5. Once the aniline hydrochloride solution is refluxing, begin the dropwise addition of the crotonaldehyde solution from the dropping funnel.[6] The addition should be slow and controlled over a period of 1 to 2 hours to manage the exothermic reaction and minimize tar formation.[3][6] 6. After the addition is complete, continue to heat the reaction at reflux for an additional 4-6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
Workup and Isolation: 7. After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. 8. Transfer the cooled reaction mixture to a beaker placed in an ice bath. Slowly and carefully neutralize the acidic mixture by adding 10M sodium hydroxide solution with constant stirring. Monitor the pH, continuing to add base until the solution is distinctly alkaline (pH > 8). This step is crucial to deprotonate the quinoline product and neutralize the acid catalyst. 9. Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). 10. Combine the organic layers. Wash the combined organic phase once with brine (saturated NaCl solution) to remove residual water and inorganic salts. 11. Dry the organic layer over anhydrous sodium sulfate for approximately 15-20 minutes, then filter to remove the drying agent.
Purification and Characterization: 12. Remove the solvent (dichloromethane) from the filtrate using a rotary evaporator to yield the crude this compound as a dark oil. 13. Purify the crude product by vacuum distillation or flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.[7] 14. Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.[8][9]
Safety Precautions
-
Aniline: Aniline is highly toxic and can be absorbed through the skin.[10] It is a suspected carcinogen. Always handle aniline in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[11]
-
Crotonaldehyde: This reagent is a severe lachrymator and irritant. All handling must be performed in a fume hood.
-
Acids and Bases: Concentrated hydrochloric acid is corrosive and releases harmful vapors.[12] Concentrated sodium hydroxide is caustic. Handle both with extreme care, wearing appropriate PPE. The neutralization step is exothermic and should be performed in an ice bath to control the temperature.
-
General: The reaction should be conducted in a well-ventilated fume hood at all times.
Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield / Excessive Tar | Reaction temperature too high or addition of crotonaldehyde too fast. | Ensure slow, dropwise addition of the aldehyde and maintain a steady reflux temperature. Vigorous reactions can be controlled by external cooling.[3] |
| Incomplete Reaction | Insufficient reaction time or temperature. | Ensure the reaction is refluxed for the full recommended duration. Monitor by TLC until the starting material is consumed. |
| Emulsion during Extraction | Formation of salts or polymeric material at the interface. | Add a small amount of brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. |
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
- CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents.
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Doebner–Miller reaction - Wikipedia. Available at: [Link]
- US1752492A - Process of making quinaldine - Google Patents.
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Aniline - Hazardous Substance Fact Sheet - New Jersey Department of Health. Available at: [Link]
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What is the complete procedure for Doebner-von miller reaction ? - ResearchGate. Available at: [Link]
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This compound | C11H11N - PubChem. Available at: [Link]
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Safety Data Sheet: Aniline hydrochloride - Carl ROTH. Available at: [Link]
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Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions - IUCr Journals. Available at: [Link]
-
Synthesis of derivatives of quinoline. - SciSpace. Available at: [Link]
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. Available at: [Link]
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Hydrochloric Acid Hazards & Safety Tips - VelocityEHS. Available at: [Link]
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Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor. Available at: [Link]
-
Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 2-methylindolizino[1,2-b]quinolin-9(11H)-one - Jetir.Org. Available at: [Link]
-
Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates - The Journal of Organic Chemistry. Available at: [Link]
-
Aniline hydrochloride - PENTA. Available at: [Link]
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Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
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On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. Available at: [Link]
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- 12. ehs.com [ehs.com]
Application Note: 2-Ethylquinoline as a Key Precursor in the Synthesis of Advanced Fluorescent Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent dyes are indispensable tools in modern science, with applications ranging from biological imaging and diagnostics to materials science. Quinoline-based compounds, a class of nitrogen-containing heterocycles, form the core scaffold of many important dyes due to their rigid structure and favorable photophysical properties.[1] This application note provides a detailed guide to the use of 2-ethylquinoline as a versatile precursor for the synthesis of two major classes of fluorescent dyes: cyanine and styryl dyes. We will explore the underlying chemical principles, provide validated step-by-step protocols, and discuss the properties of the resulting fluorophores.
The Chemistry of this compound: A Versatile Building Block
This compound is an aromatic heterocyclic compound distinguished by an ethyl group at the C2 position. This specific structural feature is the key to its utility in dye synthesis. The quinoline ring itself is electron-deficient, which makes the protons on the α-carbon of the ethyl group (the methylene -CH2- group) weakly acidic.
However, for these protons to become sufficiently acidic to participate in condensation reactions, the nitrogen atom of the quinoline ring must first be quaternized. This is achieved by reacting this compound with an alkylating agent (e.g., an alkyl halide). The quaternization process converts the neutral quinoline into a positively charged quinolinium salt. This positive charge exerts a powerful electron-withdrawing effect, significantly increasing the acidity of the adjacent methylene protons and transforming the ethyl group into a reactive nucleophile in the presence of a base.[2]
Protocol 1: Synthesis of N-Ethyl-2-ethylquinolinium Iodide (Quaternized Intermediate)
This protocol details the essential first step: the quaternization of this compound. The resulting quinolinium salt is the activated intermediate required for subsequent dye synthesis.
Rationale: This N-alkylation reaction creates the positive charge on the quinoline nitrogen, which is critical for activating the C2-ethyl group for subsequent condensation reactions.[3] Methyl or ethyl iodide are common alkylating agents used for this purpose.[4]
Experimental Protocol:
-
Reagents & Setup:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (5.0 g, 31.8 mmol).
-
Add 30 mL of a suitable solvent such as acetonitrile or 1,4-dioxane.
-
Add ethyl iodide (7.44 g, 47.7 mmol, ~1.5 equivalents) to the flask.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 80-90°C) with continuous stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate will typically form as the reaction proceeds.
-
Maintain reflux for 12-18 hours.[4]
-
-
Work-up and Purification:
-
After cooling the reaction mixture to room temperature, a solid precipitate should be visible.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting material.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified N-ethyl-2-ethylquinolinium iodide as a crystalline solid.
-
-
Validation:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Synthesis of a Quinoline-Based Styryl Dye
Styryl dyes, also known as hemicyanines, are characterized by a donor-π-acceptor (D-π-A) structure. In this synthesis, the quaternized 2-ethylquinolinium salt acts as the electron acceptor, which is condensed with an electron-rich aromatic aldehyde (the donor).[5]
Rationale: This Knoevenagel-type condensation reaction relies on the base-catalyzed deprotonation of the activated ethyl group of the quinolinium salt.[6] The resulting carbanion attacks the carbonyl carbon of the aldehyde, leading to a dehydration reaction that forms the styryl C=C double bond, extending the conjugated π-system and creating the dye. Piperidine is a commonly used base for this transformation.[6]
Experimental Protocol:
-
Reagents & Setup:
-
In a 50 mL round-bottom flask, dissolve N-ethyl-2-ethylquinolinium iodide (1.0 g, 3.19 mmol) and 4-(dimethylamino)benzaldehyde (0.52 g, 3.49 mmol, ~1.1 equivalents) in 20 mL of absolute ethanol.
-
-
Reaction:
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The solution should develop a deep color.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath to induce precipitation of the dye.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol, followed by diethyl ether.
-
Purify the dye by recrystallization from ethanol or methanol to yield intensely colored crystals.
-
-
Validation:
-
Characterize the final product by UV-Vis and fluorescence spectroscopy to determine its photophysical properties.
-
Confirm the structure using ¹H NMR and mass spectrometry.
-
Visualization of Synthetic Workflows
The following diagrams illustrate the key steps in the synthesis of fluorescent dyes from this compound.
Caption: Workflow for the two-step synthesis of a quinoline styryl dye.
Photophysical Properties and Applications
Dyes synthesized from this compound exhibit fluorescence that can be tuned across the visible spectrum by modifying their chemical structure.[1] Styryl dyes, in particular, often display large Stokes shifts and sensitivity to their environment (solvatofluorochromism), making them excellent candidates for cellular probes.[7][8]
Table 1: Representative Photophysical Data
| Dye Class | Typical Donor Group | Solvent | Absorbance Max (λ_abs) | Emission Max (λ_em) |
| Styryl Quinoline | 4-(dimethylamino)phenyl | Ethanol | ~460 nm | ~580 nm |
| Styryl Quinoline | Julolidine | Methanol | ~530 nm | ~650 nm |
| Monomethine Cyanine | N/A (Symmetric) | Methanol | ~525 nm | ~545 nm |
Note: These values are illustrative and can vary significantly based on the specific molecular structure and solvent environment. Data is compiled from general knowledge in the field.[1][9]
The extended π-electron systems in these dyes allow for strong light absorption and emission.[1] Their applications are diverse and include:
-
Biological Imaging: Staining specific cellular compartments like mitochondria or lipid droplets.[1]
-
Fluorescent Probes: Designing sensors that respond to changes in pH, viscosity, or the presence of specific biomolecules.[10]
-
Materials Science: Use in organic light-emitting diodes (OLEDs) and as photosensitizers.[11]
Conclusion
This compound is a powerful and accessible precursor for the synthesis of a wide array of fluorescent dyes. The straightforward activation through quaternization, followed by robust condensation chemistry, provides a reliable pathway to novel fluorophores. The protocols and principles outlined in this note serve as a foundational guide for researchers aiming to develop custom dyes for applications in chemical biology, diagnostics, and materials science.
References
Sources
- 1. Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. proceedings.bas.bg [proceedings.bas.bg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Experimental Setups for 2-Ethylquinoline Reactions
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the experimental setup for key reactions involving 2-Ethylquinoline, a significant heterocyclic scaffold in medicinal chemistry and materials science. We move beyond simple procedural lists to explain the underlying scientific principles behind experimental choices, ensuring protocols are robust and reproducible. This guide covers the classic Doebner-von Miller synthesis of the 2-alkylquinoline core, its subsequent functionalization via selective oxidation, and modern approaches like C-H activation. Emphasis is placed on reaction monitoring, analytical validation, and essential safety protocols to create a self-validating experimental framework.
Introduction: The Significance of the this compound Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][3] this compound, a prominent member of this family, serves not only as a valuable building block but also as a precursor to more complex molecular architectures. The ethyl group at the C2 position provides a reactive handle for further synthetic transformations, making it a versatile intermediate for drug discovery programs.[4]
This guide details reliable experimental setups for the synthesis and functionalization of this compound, grounded in established chemical principles.
Synthesis of this compound via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust and time-tested method for constructing the quinoline scaffold. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[5]
Expertise & Causality: This method is favored for its operational simplicity and the accessibility of starting materials. The core of the reaction involves a series of transformations: Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and an oxidation/aromatization step to yield the stable quinoline ring. A primary challenge in this reaction is the tendency of the α,β-unsaturated carbonyl to self-polymerize under the strong acidic conditions, leading to tar formation and reduced yields.[6] The protocol below is optimized to mitigate this issue by controlling temperature and the rate of addition.
Protocol 2.1: Synthesis of 2-Methylquinoline (a close analog and common example)
Note: The direct synthesis of this compound follows the same principle, typically using 1-penten-3-one or a related precursor. This protocol for 2-Methylquinoline from crotonaldehyde is illustrative of the general procedure.
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure the setup is in a certified chemical fume hood.
-
Reagent Charging: To the flask, add aniline (0.25 mol) and concentrated hydrochloric acid (0.5 mol, ~42 mL) in 100 mL of water.
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to 90-100°C using a heating mantle with a temperature controller.
-
Substrate Addition: Slowly add crotonaldehyde (0.375 mol) dropwise from the dropping funnel over a period of 2-3 hours. The slow addition is critical to prevent excessive heat generation and minimize polymerization.[6][7]
-
Reflux: After the addition is complete, maintain the reaction at reflux (approximately 100°C) for an additional 5-7 hours. The reaction mixture will darken significantly.
-
Work-up - Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the acid by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is > 10. This step should be performed in an ice bath to control the exothermic reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 2-methylquinoline.
Table 1: Reagents and Conditions for Doebner-von Miller Synthesis
| Reagent/Parameter | Molar Eq. | Amount (for 0.25 mol scale) | Purpose |
| Aniline | 1.0 | 23.3 g (22.8 mL) | Aromatic amine precursor |
| Crotonaldehyde | 1.5 | 26.3 g (31.3 mL) | α,β-Unsaturated carbonyl |
| Hydrochloric Acid (conc.) | 2.0 | ~42 mL | Acid catalyst |
| Reaction Temperature | - | 100°C (Reflux) | Drives cyclization & aromatization |
| Reaction Time | - | ~10 hours | Ensures completion |
Visualization: Doebner-von Miller Reaction Workflow
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. iipseries.org [iipseries.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
The 2-Ethylquinoline Scaffold: A Versatile Core for Modern Drug Discovery
Introduction: The Enduring Relevance of the Quinoline Nucleus
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a wide spectrum of biological activities.[1] This nitrogen-containing heterocyclic system is not only a key component of numerous natural products but has also proven to be a highly "druggable" and versatile framework for the design of novel synthetic drug candidates.[2] Derivatives of quinoline have been successfully developed into drugs for treating a vast array of human diseases, demonstrating activities as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents.[1] The synthetic tractability of the quinoline ring system allows for the strategic placement of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Among the diverse substitution patterns, modifications at the 2-position have been shown to be particularly fruitful in yielding compounds with potent biological effects, especially in the realms of oncology and infectious diseases.[4] This application note will focus on the 2-ethylquinoline moiety, exploring its synthesis, potential therapeutic applications, and detailed protocols for its biological evaluation.
Synthetic Strategies for this compound Analogs
The ability to efficiently synthesize a library of analogs is paramount in any drug discovery campaign. For the generation of this compound derivatives, the Doebner-von Miller reaction stands out as a classic and adaptable method.[2] This reaction facilitates the construction of the quinoline core from readily available starting materials.
Protocol 1: Synthesis of this compound Derivatives via the Doebner-von Miller Reaction
This protocol describes a general procedure for the synthesis of a this compound derivative from an appropriately substituted aniline and an α,β-unsaturated aldehyde, in this case, (E)-pent-2-enal.
Reaction Scheme:
Figure 1: General scheme for the Doebner-von Miller synthesis of 2-ethylquinolines.
Materials:
-
Substituted aniline (1.0 eq)
-
(E)-Pent-2-enal (2.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in ethanol, slowly add concentrated hydrochloric acid.
-
To this acidic solution, add (E)-pent-2-enal (2.0 eq) dropwise. The reaction can be vigorous and may require external cooling to maintain a controlled temperature.[5]
-
Add the oxidizing agent to the reaction mixture.
-
Heat the mixture to reflux for several hours (typically 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.
Rationale for Experimental Choices:
-
The use of an α,β-unsaturated aldehyde that is a precursor to a 1,3-dicarbonyl system upon Michael addition is key to forming the quinoline ring system. (E)-pent-2-enal is chosen to introduce the ethyl group at the 2-position.
-
The acidic conditions catalyze the initial Michael addition and the subsequent cyclization and dehydration steps.[2]
-
An oxidizing agent is necessary to aromatize the dihydroquinoline intermediate to the final quinoline product.
Applications in Anticancer Drug Discovery
The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[1] Many quinoline-based compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[6] Notably, 2-substituted quinolines have demonstrated significant cytotoxic activity against a wide range of cancer cell lines.[4]
Targeting Kinase Signaling Pathways
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Quinoline derivatives have been successfully developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others in the PI3K/Akt/mTOR pathway.
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Ethylquinoline Synthesis
Welcome to the technical support guide for the synthesis of 2-ethylquinoline. This resource is designed for researchers, chemists, and drug development professionals who are actively working with quinoline chemistries. Here, we move beyond simple protocols to address the nuanced challenges and common side reactions encountered during synthesis, providing not just solutions but the underlying chemical principles to empower your experimental design. Our focus will be primarily on the Doebner-von Miller reaction and its variations, a cornerstone method for this class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound.
Q1: My reaction has produced a significant amount of dark, intractable tar. What is causing this, and how can it be prevented?
A1: The formation of tarry or polymeric materials is one of the most common pitfalls in quinoline synthesis, particularly under harsh acidic conditions like those in the Doebner-von Miller reaction.[1]
Causality: The primary cause is the uncontrolled polymerization of the α,β-unsaturated carbonyl intermediate, which for this compound synthesis is typically 2-pentenal (formed in situ from the self-condensation of propanal). Strong acids and high temperatures can accelerate these polymerization pathways. The reaction itself is often highly exothermic, and if this heat is not managed, it can create localized "hot spots" where the temperature spikes, leading to rapid, uncontrolled side reactions and decomposition.[2][3]
Troubleshooting & Prevention:
-
Temperature Control (Critical): The single most important factor is rigorous temperature management. The initial addition of the acid catalyst and the aldehyde should be done slowly and with efficient cooling, using an ice bath.[4] Once the reaction is initiated (often noted by a color change or gentle exotherm), the rate should be controlled to maintain a steady reflux, avoiding overly vigorous boiling.[3][4]
-
Reagent Addition Strategy: Instead of adding all reagents at once, consider a slow, dropwise addition of the aldehyde (or its precursor) to the acidic aniline mixture. This keeps the instantaneous concentration of the highly reactive unsaturated carbonyl species low, favoring the desired reaction pathway over polymerization.
-
Choice of Acid/Catalyst: While strong mineral acids are traditional, exploring milder Lewis acid catalysts or solid acid catalysts like Montmorillonite K10 can significantly reduce charring and improve yields by offering a more controlled reaction environment.[5]
Q2: My final yield of this compound is disappointingly low, and TLC/GC analysis shows multiple unidentified byproducts. What are the likely culprits?
A2: Low yields accompanied by a complex product mixture point towards competing side reactions. Beyond polymerization (Q1), several other pathways can consume your starting materials or product.
Causality & Common Side Products:
-
N-Propylaniline Formation: A portion of the aniline starting material can be reductively alkylated by propanal, forming N-propylaniline. This is a common byproduct when using alcohol/aldehyde precursors in the presence of an acid catalyst.[6]
-
Incomplete Aromatization: The final step of the synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidant is insufficient or inefficient, you may isolate 1,2-dihydro-2-ethylquinoline as a significant impurity. In some variations of the Doebner-von Miller reaction, an intermediate Schiff base can act as the oxidizing agent, becoming reduced in the process.[7]
-
Formation of Regioisomers: If you are using a substituted aniline (e.g., m-toluidine), the cyclization can occur at two different positions on the aniline ring, leading to a mixture of regioisomers (e.g., 2-ethyl-5-methylquinoline and 2-ethyl-7-methylquinoline). This is a known challenge in this synthesis.[2]
-
Alternative Condensation Products: The Doebner-von Miller reaction is a variation of the Skraup synthesis.[8] The mechanism involves Michael addition, cyclization, and dehydration.[6] Deviations in this sequence, especially with different aldehydes or ketones present, can lead to a variety of substituted quinolines. For instance, if acetaldehyde is present as an impurity or formed in situ, you could generate 2-methylquinoline.
Troubleshooting & Prevention:
-
Ensure an Effective Oxidant: In classical Skraup or Doebner-von Miller syntheses, an oxidizing agent (like nitrobenzene or arsenic pentoxide, though the latter is highly toxic) is often included to drive the final aromatization step. If you are relying on in situ oxidation, ensure reaction times are sufficient.
-
Purity of Reagents: Use freshly distilled aniline and propanal to avoid impurities that could lead to unexpected side products.
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the aldehyde can favor polymerization and N-alkylation.
Q3: The reaction is violently exothermic and difficult to control. How can I run this synthesis safely and improve selectivity?
A3: The exothermic nature of the Doebner-von Miller and Skraup reactions is a well-documented hazard that directly contributes to side product formation.[2]
Causality: The heat is generated from several steps: the acid-base neutralization of aniline, the acid-catalyzed aldol condensation that forms the α,β-unsaturated aldehyde, and the subsequent exothermic cyclization and aromatization steps.
Troubleshooting & Prevention:
-
Scale and Equipment: When attempting this reaction for the first time, work on a small scale. Use a round-bottom flask that is no more than half full to accommodate potential splashing and ensure efficient stirring. A mechanical stirrer is often superior to a magnetic stir bar for maintaining homogeneity in potentially viscous mixtures.
-
Controlled Heating: Use a heating mantle with a temperature controller and a thermocouple to precisely manage the reaction temperature. Do not heat the reaction too strongly at the beginning; gentle heating is often sufficient to initiate the reaction, after which the heat source may need to be removed temporarily to manage the exotherm.[4]
-
Solvent Choice: While some protocols are solvent-free, performing the reaction in a high-boiling inert solvent can help to better dissipate heat and moderate the reaction rate.
-
Flow Chemistry: For larger-scale synthesis, transitioning to a continuous flow reactor offers superior heat and mass transfer, providing excellent control over the reaction exotherm and significantly improving safety and product consistency.[2][9]
Visualizing the Reaction: Main and Side Pathways
To better understand the chemistry, the following diagrams illustrate the desired synthesis pathway and a common side reaction.
Caption: Desired reaction pathway for this compound synthesis.
Caption: Common side reaction leading to tar formation.
Troubleshooting Summary Table
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| Thick, dark tar formation | Uncontrolled exothermic reaction; high localized temperatures; high concentration of aldehyde. | Slow reagent addition with efficient cooling; maintain steady reflux; use a solvent to dissipate heat.[3][4] |
| Low product yield | Competing side reactions (N-alkylation, incomplete aromatization); polymerization. | Use freshly purified reagents; ensure an adequate oxidant is present; optimize reaction time and temperature.[6][7] |
| Difficult product isolation | Formation of gummy, emulsified, or polymeric materials.[3] | After basification, use steam distillation for purification, as it effectively separates the volatile quinoline from non-volatile tars.[1][4] |
| Reaction too vigorous | Rapid, uncontrolled exotherm. | Reduce scale; add reagents slowly into a cooled flask; remove external heating once the reaction self-sustains.[2][4] |
| Presence of regioisomers | Use of a meta-substituted aniline. | This is an inherent challenge; requires careful chromatographic separation of the final products. Consider alternative synthetic routes if regioselectivity is critical.[2] |
Experimental Protocol: A Controlled Doebner-von Miller Synthesis of this compound
This protocol incorporates best practices to minimize common side reactions.
Materials:
-
Aniline (freshly distilled)
-
Propanal
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Place the flask in an ice/water bath.
-
Expertise Note: A three-necked flask allows for controlled addition of reagents while maintaining a closed system under reflux. Mechanical stirring is crucial for handling the potentially heterogeneous and viscous mixture.
-
-
Initial Charging: Charge the flask with aniline (e.g., 0.2 mol) and concentrated HCl (e.g., 0.4 mol). Begin stirring to form the aniline hydrochloride salt. The formation of a thick slurry is expected.
-
Expertise Note: Pre-forming the anilinium salt in an acidic medium deactivates the amine group towards unwanted N-alkylation side reactions.
-
-
Aldehyde Addition: Add propanal (e.g., 0.3 mol) to the dropping funnel. Add the propanal dropwise to the stirred, cooled aniline slurry over a period of 30-45 minutes. Maintain the internal temperature below 10 °C.
-
Causality Explained: This slow addition is the most critical step to prevent a dangerous exotherm and minimize the self-condensation and polymerization of propanal.[3]
-
-
Controlled Reflux: After the addition is complete, remove the ice bath and replace it with a heating mantle. Heat the mixture gently to initiate the reaction. Once reflux begins, adjust the heating to maintain a steady, controlled reflux for 3-4 hours. The mixture will darken significantly.
-
Trustworthiness: This slow heating and controlled reflux ensures the reaction proceeds to completion without runaway temperatures that would favor tar formation.[4]
-
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice (approx. 500 g). Slowly neutralize the acidic mixture by adding concentrated NaOH solution with stirring until the solution is strongly alkaline (pH > 12).
-
Causality Explained: Basification deprotonates the quinoline hydrochloride salt, liberating the free quinoline base as an oil.
-
-
Purification by Steam Distillation: Transfer the alkaline mixture to a larger flask suitable for steam distillation. Steam distill the mixture until the distillate runs clear. The this compound will co-distill with water.
-
Expertise Note: Steam distillation is a highly effective method for separating the volatile product from the non-volatile polymeric tars and inorganic salts, which is often superior to a simple extraction for this reaction.[4]
-
-
Final Isolation: Separate the organic layer from the distillate using a separatory funnel. Dry the organic layer over anhydrous sodium sulfate, filter, and remove any residual solvent/water. Further purification can be achieved by vacuum distillation.
References
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Shaik, F., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of 2-methyl-8-ethylquinoline (MEQUI) using solid acid catalysts. Retrieved from [Link]
-
Huang, C., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Advances. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]
-
Tesfom, S., et al. (2013). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Molecules. Available at: [Link]
- Google Patents. (n.d.). CN103641780A - Method for purifying isoquinoline from crude product of coal tar.
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
-
ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
-
Bentivoglio, G., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Letters in Drug Design & Discovery. Available at: [Link]
-
Shaik, F., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. Available at: [Link]
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. iipseries.org [iipseries.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Ethylquinoline
Welcome to the technical support center for the synthesis of 2-Ethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on the Doebner-von Miller reaction, a prevalent method for this synthesis.[1]
Issue 1: Low Yield and Significant Tar/Polymer Formation
Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly lowering the yield of this compound.
Root Cause: The Doebner-von Miller reaction is typically conducted under strong acidic conditions, which can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[2] This is one of the most common side reactions, leading to the formation of high-molecular-weight polymers and tars.[2][3]
Troubleshooting Steps:
| Strategy | Rationale |
| Employ a Biphasic Solvent System | Sequestering the α,β-unsaturated carbonyl compound in an organic phase can drastically reduce its self-polymerization in the acidic aqueous phase.[2][3] A common system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound in a solvent like toluene. |
| Optimize Acid Concentration and Type | While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation. Milder Lewis acids may be preferable in some cases.[2] |
| Control Reaction Temperature | The reaction often requires heating, but excessive temperatures can promote polymerization.[2] Maintain the lowest effective temperature to facilitate the desired reaction while minimizing side reactions. |
| Slow Addition of Reactants | Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[3] |
Issue 2: Incomplete Reaction and Presence of Dihydroquinoline Impurities
Symptoms: Analysis of the crude product (e.g., by TLC, GC-MS) reveals the presence of significant amounts of 1,2-dihydro-2-ethylquinoline alongside the desired this compound.
Root Cause: The final step in the Doebner-von Miller synthesis is the oxidation of the initially formed dihydroquinoline intermediate.[4] Insufficient oxidizing agent or suboptimal reaction conditions can lead to incomplete conversion.
Troubleshooting Steps:
| Strategy | Rationale |
| Ensure Sufficient Oxidant | Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[2] Common oxidizing agents include nitrobenzene or arsenic pentoxide.[4] |
| Optimize Reaction Time and Temperature | The oxidation step may require prolonged reaction times or higher temperatures to go to completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[2] |
| Post-Reaction Oxidation | If dihydroquinoline impurities are present in the isolated product, it may be possible to oxidize them to the desired quinoline in a separate step using an appropriate oxidizing agent (e.g., DDQ, MnO₂).[2] |
Issue 3: Formation of Regioisomers with Substituted Anilines
Symptoms: When using a meta-substituted aniline, a mixture of 5- and 7-substituted this compound isomers is obtained, complicating purification and reducing the yield of the desired isomer.
Root Cause: The electrophilic cyclization step of the Doebner-von Miller reaction can occur at either of the two positions ortho to the amino group on the aniline ring. The regioselectivity is influenced by the electronic and steric nature of the substituent.
Troubleshooting Steps:
| Strategy | Rationale |
| Catalyst Selection | The choice of acid catalyst can influence the regioselectivity. Experiment with different Lewis and Brønsted acids to determine the optimal catalyst for your specific substrate. |
| Protecting Groups | In some cases, a bulky protecting group can be used to block one of the cyclization positions, directing the reaction towards the desired isomer. The protecting group can then be removed in a subsequent step. |
| Chromatographic Separation | If a mixture of isomers is unavoidable, careful optimization of chromatographic conditions (e.g., column chromatography with different solvent systems) will be necessary for separation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to the formation of tar and significantly reduces the yield.[2] To prevent this, you can employ a biphasic solvent system, optimize the acid concentration and type, control the reaction temperature, and add the carbonyl compound slowly.[2][3]
Q2: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?
A2: The Skraup synthesis is notoriously exothermic.[4] To control the reaction, you can add a moderator like ferrous sulfate (FeSO₄) or boric acid.[3][4] Additionally, ensure slow and controlled addition of concentrated sulfuric acid with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[3]
Q3: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A3: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[3] To minimize tarring, use a moderator like ferrous sulfate, avoid excessively high temperatures, and be prepared for a purification process like steam distillation to separate the product from the tar.[3]
Q4: Can I use a catalyst other than strong acids for the Doebner-von Miller reaction?
A4: Yes, recent research has explored the use of solid acid catalysts, such as silver(I)-exchanged Montmorillonite K10, which can offer advantages like easier separation and potential for reuse. These catalysts have been shown to afford good to excellent yields of substituted quinolines.
Q5: How can I purify the crude this compound product effectively?
A5: Purification of this compound often involves several steps. Steam distillation is a common method to separate the product from non-volatile tars and inorganic materials.[3] This can be followed by extraction into an organic solvent. For removing isomers like 8-methylquinoline, azeotropic distillation with a compound entrainer can be effective.[5] Final purification can be achieved by vacuum distillation.
Section 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound via a modified Doebner-von Miller reaction, designed to improve yield and minimize side reactions.
Synthesis of this compound
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric Acid (concentrated)
-
Toluene
-
Nitrobenzene
-
Sodium Hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., Dichloromethane or Diethyl ether)
-
Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place aniline and a solution of hydrochloric acid in water.
-
Biphasic System: Add toluene to the flask to create a two-phase system. This will help to sequester the crotonaldehyde and reduce polymerization.[2][3]
-
Reactant Addition: Heat the mixture to reflux with vigorous stirring. Slowly add a solution of crotonaldehyde and nitrobenzene (as the oxidizing agent) in toluene through the dropping funnel over a period of 1-2 hours. The slow addition is crucial to control the exothermic reaction and minimize side product formation.[3]
-
Reaction Monitoring: Continue refluxing for several hours after the addition is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with a sodium hydroxide solution.
-
Separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover any remaining product.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by steam distillation to remove non-volatile impurities.
-
Further purification can be achieved by vacuum distillation to obtain pure this compound.
-
Section 4: Visualizations
Doebner-von Miller Reaction Mechanism
Caption: Key steps in the Doebner-von Miller synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. [Link]
-
Preparation and Properties of Quinoline. (n.d.). [Link]
-
PubMed. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]
- Google Patents. (n.d.).
-
ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]
-
ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
- Google Patents. (n.d.).
-
RSC Publishing. (n.d.). Gold catalysis in quinoline synthesis. [Link]
-
ResearchGate. (n.d.). How to perform Doebner-MIller Synthesis without oxidizing agent?. [Link]
-
ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of 2-methyl-8-ethylquinoline (MEQUI) using solid acid catalysts. [Link]
-
RSC Publishing. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. [Link]
-
PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
ACS Publications. (2026). C C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. [Link]
-
Wikipedia. (n.d.). Skraup reaction. [Link]
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]
- Google Patents. (n.d.).
-
ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (n.d.). [Link]
-
PubMed. (n.d.). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. CN101353323B - Purification method of 2-methyl quinoline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Ethylquinoline Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 2-Ethylquinoline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthetic process. Here, we merge established chemical principles with practical, field-tested insights to empower you to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
Introduction to this compound Synthesis
This compound is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis is most commonly achieved through classic named reactions, primarily the Doebner-von Miller reaction and the Friedländer synthesis. While powerful, these methods are not without their challenges, ranging from low yields and exothermic reactions to the formation of tenacious side products. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Core Synthetic Strategies: A Comparative Overview
Two principal routes for the synthesis of 2-alkylquinolines like this compound are the Doebner-von Miller reaction and the Friedländer synthesis. The choice between these methods often depends on the availability of starting materials, desired scale, and sensitivity of substrates to reaction conditions.
| Feature | Doebner-von Miller Reaction | Friedländer Synthesis |
| Starting Materials | Aniline and an α,β-unsaturated aldehyde or ketone (e.g., 2-pentenal for this compound)[1] | A 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., 2-aminobenzaldehyde and 2-butanone)[2][3] |
| Catalyst | Strong Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, SnCl₄)[4] | Acid or base catalysts (e.g., TFA, p-TsOH, KOH, DBU)[2][3] |
| Common Issues | Highly exothermic, significant tar/polymer formation, harsh acidic conditions[5] | Regioselectivity issues with unsymmetrical ketones, availability of substituted 2-aminoaryl carbonyls[6] |
| Advantages | Utilizes readily available starting materials. | Generally milder conditions, can be performed under catalyst-free conditions in some cases[7]. |
| Disadvantages | Can be difficult to control on a large scale, product isolation can be challenging. | Starting materials can be more complex or expensive. |
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the synthesis of this compound, providing root cause analysis and actionable solutions.
Problem 1: Low Yield and Significant Tar/Polymer Formation in Doebner-von Miller Synthesis
Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation exceedingly difficult and drastically reducing the yield of this compound.
Root Cause: The strongly acidic conditions required for the Doebner-von Miller reaction can catalyze the self-polymerization of the α,β-unsaturated carbonyl compound (e.g., 2-pentenal)[5]. This is one of the most common and frustrating side reactions.
Solutions:
-
Employ a Biphasic Solvent System: By sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent like toluene, you can minimize its contact with the highly acidic aqueous phase, thereby suppressing polymerization[5].
-
Gradual Addition of Reactants: Adding the 2-pentenal solution dropwise to the heated acidic solution of aniline maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction pathway over polymerization.
-
Optimize Acid Concentration and Type: While acid is necessary, excessively harsh conditions exacerbate tar formation. Consider a systematic evaluation of different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to identify an optimal balance between reaction rate and side-product formation[4][5].
-
Temperature Control: The reaction is often exothermic. Maintain the lowest effective temperature to promote the reaction at a reasonable rate without accelerating polymerization. Overheating can be controlled by the slow addition of reactants and, if necessary, external cooling.
Experimental Protocol: Doebner-von Miller Synthesis of this compound with Minimized Tar Formation
This protocol is adapted from established procedures for similar 2-alkylquinolines[7].
Materials:
-
Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (sufficient to form the aniline salt)
-
2-Pentenal (1.2 eq)
-
Toluene
-
Oxidizing agent (e.g., nitrobenzene or arsenic acid, optional, as the reaction can sometimes proceed without an external oxidant)
-
Sodium Hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and addition funnel, combine aniline and concentrated hydrochloric acid in water to form aniline hydrochloride.
-
Heat the mixture to reflux.
-
In the addition funnel, prepare a solution of 2-pentenal in toluene.
-
Add the 2-pentenal solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution until basic.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Caption: Workflow for Doebner-von Miller Synthesis of this compound.
Problem 2: Incomplete Oxidation Leading to Dihydroquinoline Impurities
Symptoms: Your final product is contaminated with partially hydrogenated quinoline derivatives, which can be challenging to separate from the desired aromatic product.
Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts can be isolated.
Solutions:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of a suitable oxidizing agent to drive the reaction to completion.
-
Optimize Reaction Time and Temperature: The oxidation step may require prolonged reaction times or higher temperatures. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can often be oxidized in a separate step using an appropriate oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).
Problem 3: Regioselectivity Issues in the Friedländer Synthesis
Symptoms: When using an unsymmetrical ketone (e.g., 2-butanone), a mixture of isomeric quinoline products is obtained.
Root Cause: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. If the ketone is unsymmetrical, the initial aldol condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers.
Solutions:
-
Catalyst Selection: The choice of acid or base catalyst can influence the regioselectivity. It is advisable to screen a variety of catalysts to find one that favors the desired isomer[3].
-
Use of Pre-formed Enolates or Enamines: To direct the condensation to a specific α-carbon, consider pre-forming the enolate or enamine of the ketone before reacting it with the 2-aminoaryl carbonyl compound.
-
Solvent Effects: The polarity of the solvent can also play a role in directing the regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF).
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Doebner-von Miller reaction?
A1: The exact mechanism has been a subject of discussion, but a widely accepted pathway involves a fragmentation-recombination mechanism[1][8]. This begins with the conjugate addition of aniline to the α,β-unsaturated carbonyl compound. This intermediate then fragments into an imine and a saturated ketone. These fragments subsequently recombine to form a new conjugated imine, which then undergoes cyclization and oxidation to yield the final quinoline product[8].
Q2: Can I use a different α,β-unsaturated carbonyl compound to synthesize other 2-alkylquinolines?
A2: Yes, the Doebner-von Miller reaction is versatile in this regard. For example, using crotonaldehyde will yield 2-methylquinoline, while using 2-hexenal would be expected to produce 2-propylquinoline. The general principles and troubleshooting strategies outlined in this guide will apply to these syntheses as well.
Q3: What are the key differences in the reaction mechanisms of the Doebner-von Miller and Friedländer syntheses?
A3: The Doebner-von Miller reaction proceeds through the reaction of an aniline with an α,β-unsaturated carbonyl system, involving a series of additions, fragmentations, and cyclizations under acidic conditions[1][8]. The Friedländer synthesis, on the other hand, is a more direct condensation between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, typically proceeding via an aldol-type condensation followed by cyclization and dehydration, and can be catalyzed by either acid or base[2][3].
Sources
- 1. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
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- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Vigorous 2-Ethylquinoline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethylquinoline. This guide is designed to provide in-depth troubleshooting for potentially vigorous reactions encountered during its synthesis and handling. Our approach is rooted in established scientific principles and practical, field-tested experience to ensure both safety and experimental success.
Introduction to this compound Synthesis and Reactivity
This compound is a heterocyclic aromatic compound with applications in medicinal chemistry and materials science.[1] Its synthesis, often accomplished through classical methods like the Doebner-von Miller reaction, can sometimes present challenges, including exothermic events that require careful management.[2][3] Understanding the underlying mechanisms of these reactions is paramount to troubleshooting and preventing uncontrolled situations.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and concerns that may arise during the synthesis and handling of this compound.
Q1: What are the primary hazards associated with this compound and its parent compound, quinoline?
A1: Quinoline and its derivatives, including this compound, are classified as hazardous substances. They can be harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[4][5] It is crucial to handle these compounds with extreme caution, using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6] Systemic absorption can lead to symptoms such as nausea, dizziness, and tachycardia.
Q2: Why can the synthesis of this compound become vigorous or exothermic?
A2: The synthesis of quinolines, particularly through methods like the Doebner-von Miller or Skraup reactions, often involves strong acids and condensation steps that are inherently exothermic.[3] The initial aldol condensation and subsequent cyclization and dehydration steps can release a significant amount of heat. If not properly controlled, this can lead to a rapid increase in temperature and pressure, potentially causing the reaction to become vigorous.[7]
Q3: What are the common side reactions to be aware of during this compound synthesis?
A3: A primary side reaction in the Doebner-von Miller synthesis is the polymerization of the α,β-unsaturated carbonyl precursor under strong acidic conditions, leading to the formation of tars.[8] Other potential side reactions include the formation of regioisomers if unsymmetrical ketones are used in Friedländer-type syntheses.[1]
Q4: How can I monitor the progress of my this compound synthesis?
A4: The completion of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[7] These methods allow you to track the consumption of starting materials and the formation of the desired product.
Troubleshooting Guide: Managing Vigorous Reactions
This section provides a detailed, question-and-answer style guide to troubleshoot specific issues you might encounter.
Issue 1: The reaction temperature is increasing rapidly and uncontrollably.
-
Underlying Cause: This is a classic sign of an uncontrolled exothermic reaction. The rate of heat generation is exceeding the rate of heat removal from the reaction vessel. This is a common risk in acid-catalyzed condensation reactions used for quinoline synthesis.[3][9]
-
Immediate Corrective Actions:
-
Immediately remove the heat source if one is being used.
-
If safe to do so, immerse the reaction flask in an ice-water bath to rapidly cool the mixture.
-
Ensure the stirring is vigorous to promote even heat distribution and facilitate cooling.
-
-
Preventative Measures & Protocol Optimization:
-
Slow Reagent Addition: Add the more reactive or concentrated reagents, such as the strong acid or the α,β-unsaturated carbonyl compound, dropwise via an addition funnel. This allows for better control over the reaction rate and heat generation.
-
External Cooling: Begin the reaction in an ice bath to manage the initial exotherm. The temperature can be gradually increased once the initial vigorous phase has subsided.
-
Dilution: Conducting the reaction in a larger volume of an appropriate solvent can help to dissipate the heat more effectively.
-
Issue 2: The reaction mixture is turning dark and forming a thick, tar-like substance.
-
Underlying Cause: Tar formation is a common issue in the Doebner-von Miller synthesis and is often caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[8] High reaction temperatures can exacerbate this issue.
-
Troubleshooting & Optimization Protocol:
-
Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Overheating is a primary driver of polymerization.
-
Acid Concentration: While strong acids are necessary, using an excessive concentration can accelerate tar formation. Consider optimizing the acid concentration to find a balance between reaction efficiency and minimizing side products.[8]
-
Biphasic Solvent System: A biphasic system, such as water-toluene, can be employed. The α,β-unsaturated carbonyl compound can be sequestered in the organic phase, reducing its self-polymerization in the acidic aqueous phase where the reaction with the aniline occurs.[8]
-
| Parameter | Standard Condition | Optimized Condition for Tar Reduction |
| Temperature | Reflux | Lower controlled temperature (e.g., 50-80 °C) |
| Reagent Addition | All at once | Slow, dropwise addition of carbonyl |
| Solvent System | Single phase (e.g., aqueous acid) | Biphasic (e.g., water/toluene) |
Issue 3: The yield of this compound is consistently low.
-
Underlying Cause: Low yields can be attributed to several factors, including incomplete reaction, product degradation under harsh conditions, or significant side reactions like tar formation.
-
Troubleshooting & Optimization Steps:
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using TLC or GC.
-
Purity of Reagents: Use freshly distilled aniline and high-purity reagents to avoid impurities that could interfere with the reaction.
-
Work-up Procedure: During the work-up, ensure complete neutralization of the acid and efficient extraction of the product. This compound is a base, so it will be in the aqueous layer under acidic conditions. Basification is necessary to extract it into an organic solvent.
-
Purification: Employ appropriate purification techniques. Steam distillation can be an effective method to separate the volatile this compound from non-volatile tars.[7]
-
Experimental Workflow & Diagrams
Workflow for a Controlled Doebner-von Miller Synthesis of this compound
The following workflow is designed to mitigate the risk of a vigorous reaction.
Caption: Controlled Doebner-von Miller Synthesis Workflow
Troubleshooting Logic for Exothermic Events
This diagram illustrates the decision-making process when encountering a rapid temperature increase.
Caption: Troubleshooting Logic for Exothermic Events
By understanding the principles behind the synthesis of this compound and adhering to these troubleshooting and safety protocols, researchers can confidently and safely navigate their experiments, leading to successful outcomes.
References
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- Quinolines: Human health tier II assessment. (2015). NICNAS.
- Quinoline - Hazardous Substance Fact Sheet. (2008). New Jersey Department of Health.
- Proposed reaction pathway for the synthesis of 2-methyl-8-ethylquinoline (MEQUI) using solid acid catalysts. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- 2 - Safety d
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega.
- This compound. (n.d.). PubChem.
- Phase Transition Thermodynamic Properties Of 2-Methylquinoline, 2- Chloroquinoline And 2-Phenylquinoline Case. (2023).
- What is the complete procedure for Doebner-von miller reaction ?. (2018).
- A simple continuous reaction for the synthesis of quinoline compounds. (2022). RSC Publishing.
- Thermodynamic Properties of 2Methylquinoline and 8Methylquinoline. (n.d.).
- troubleshooting side reactions in the synthesis of quinoline deriv
- Thermodynamic Properties of 2-Methylquinoline and 8-Methylquinoline. (2022).
- Exothermic reaction. (n.d.). Wikipedia.
- Concerning the mechanism of the Friedländer quinoline synthesis. (n.d.). bac-lac.gc.ca.
- Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). JSM Chemistry.
- Combes Quinoline Synthesis. (n.d.). Cambridge University Press.
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
- Equilibrium Thermodynamics and Kinetics. (n.d.). Unknown Source.
- 17.01 Thermodynamics and Kinetics. (2018). YouTube.
- Endothermic and exothermic reactions. (n.d.). Khan Academy.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. (n.d.). Benchchem.
- The Friedländer Synthesis of Quinolines. (n.d.).
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- C C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. (n.d.). The Journal of Organic Chemistry.
- Quinoline - SAFETY D
- Thermodynamics vs. kinetics. (n.d.). Khan Academy.
- Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Deriv
- Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge.
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- Two Allergies or Cross-Reactive?. (2019). Contagion Live.
- Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube.
- QUINALDINE CAS NO 91-63-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube.
- Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. (2019). PMC.
- Friedländer Synthesis. (2025). J&K Scientific LLC.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
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- 9. Exothermic reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Tar Formation in Quinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for quinoline synthesis. This document is designed for researchers, scientists, and drug development professionals to troubleshoot one of the most persistent challenges in classical quinoline synthesis: the formation of tar and polymeric byproducts. Our goal is to provide you with actionable, field-proven insights and protocols to enhance your reaction efficiency, improve yield, and simplify product purification.
Section 1: Understanding the Core Problem: Why Does Tar Form?
Before troubleshooting specific methods, it's crucial to understand the fundamental chemistry that leads to tar formation. This knowledge allows for a more intuitive and proactive approach to experimental design.
Q1: What is the primary chemical process responsible for tar formation in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions?
A1: The principal cause of tar formation is the acid-catalyzed polymerization of α,β-unsaturated aldehydes and ketones .[1][2] These reactive intermediates are either generated in situ (e.g., the dehydration of glycerol to acrolein in the Skraup synthesis) or used as starting materials.[3][4] Under the strongly acidic and high-temperature conditions typical of these reactions, these intermediates can readily self-polymerize into high-molecular-weight, insoluble materials, which present as a thick, dark, and often intractable tar.[2][5]
Q2: How do reaction conditions like temperature and acid concentration contribute to this problem?
A2: Temperature and acid strength are critical variables that directly influence the rate of both the desired quinoline formation and the undesired polymerization.
-
High Temperatures: Excessively high temperatures dramatically accelerate the rate of polymerization, often more so than the cyclization steps.[2] Many of these reactions are highly exothermic, and without proper control, thermal runaways can occur, leading almost exclusively to tar.[3][4]
-
Strong Acids: Concentrated Brønsted acids (e.g., H₂SO₄) are powerful catalysts for both the necessary dehydration/cyclization steps and the unwanted polymerization of carbonyl compounds.[2] While necessary for the reaction, their concentration and type must be carefully optimized.
Below is a conceptual diagram illustrating the competing reaction pathways.
Caption: A logical workflow for troubleshooting tar formation.
Protocol: Modified Skraup Synthesis with Controlled Heating
This protocol incorporates a moderator and controlled heating to minimize the risk of a runaway reaction and subsequent tar formation. [3][6][7] Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (oxidant and solvent)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask of appropriate size with a reflux condenser and a robust mechanical stirrer. Ensure you have an ice-water bath ready for emergency cooling.
-
Initial Charge: To the flask, add the aniline, ferrous sulfate heptahydrate, and nitrobenzene. Begin stirring to form a slurry.
-
Acid Addition: Slowly and carefully, with continuous stirring, add the concentrated sulfuric acid to the mixture. The addition is exothermic; control the rate to keep the temperature manageable.
-
Glycerol Addition: Once the acid is added and the mixture is homogenous, slowly add the glycerol.
-
Controlled Heating: Gently heat the mixture using a heating mantle. Monitor the reaction closely. An initial exothermic reaction should commence.
-
Maintain Reflux: Once the initial vigorous reaction subsides, continue to heat the mixture to a gentle reflux for several hours to ensure the reaction goes to completion. [7]7. Work-up: After cooling, the mixture is carefully poured into a large volume of cold water. The acidic solution is then neutralized with a base (e.g., concentrated sodium hydroxide solution) until strongly alkaline to liberate the quinoline free base. [4]The product can then be isolated via steam distillation or solvent extraction.
Section 5: References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Gedefaw, L., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
-
Al-dujaili, J. H., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
-
Chaudhary, A., et al. (2023). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
-
Mansfield, R. H. (1952). The Skraup Synthesis of Quinolines. Organic Reactions.
-
Unknown. (n.d.). Preparation and Properties of Quinoline.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
-
NileRed. (2024). Making quinoline - the Skraup synthesis. YouTube.
-
Chemistry lover. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube.
-
BenchChem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
-
PubMed. (1998). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
-
BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
-
ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
-
ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis.
-
BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
-
ResearchGate. (n.d.). Quinoline synthesis methods.
-
ResearchGate. (2025). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
-
Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis.
-
El-Faham, A., et al. (2018). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI.
-
Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.
-
BenchChem. (n.d.). avoiding polymerization in Skraup synthesis of quinolines.
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
-
Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
-
Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
Sources
Technical Support Center: Challenges in 2-Ethylquinoline Regioselectivity
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common yet significant challenges in achieving regioselectivity during the synthesis of 2-Ethylquinoline. Our goal is to provide not just procedural steps, but the underlying mechanistic insights required to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses fundamental questions regarding the regioselective synthesis of this compound, providing the foundational knowledge needed to diagnose experimental issues.
Q1: What are the primary synthetic routes for this compound, and why is regioselectivity a recurring issue?
A1: The most common methods for synthesizing the quinoline core are classical named reactions, principally the Doebner-von Miller reaction and the Friedländer annulation .[1][2] Regioselectivity becomes a critical challenge in these syntheses when using unsymmetrical starting materials that can cyclize in multiple ways. For this compound, the goal is to form the bond at the C2 position of the quinoline ring, but competing reactions can lead to the formation of the 4-ethylquinoline isomer and other byproducts. The reaction conditions—catalyst, temperature, and solvent—play a pivotal role in directing the reaction toward the desired 2-substituted product.
Q2: In a typical Doebner-von Miller synthesis aimed at this compound, what is the main isomeric byproduct and what is the mechanistic reason for its formation?
A2: The primary isomeric byproduct in the Doebner-von Miller synthesis of this compound is 4-ethylquinoline . This reaction typically uses an aniline and an α,β-unsaturated carbonyl compound.[2] To form this compound, one might use aniline and crotonaldehyde (which can be formed in situ from acetaldehyde).
The core of the issue lies in the initial Michael addition of the aniline to the α,β-unsaturated carbonyl. This is followed by cyclization and oxidation.[3][4] The regioselectivity is determined by the mode of cyclization of the intermediate onto the aniline ring. Depending on the precise mechanism and reaction intermediates, electrophilic attack can occur at two different positions, leading to either the linear 2-substituted product or the angular 4-substituted product. The mechanism is complex and still a subject of some debate, with studies suggesting a fragmentation-recombination pathway that can further complicate selectivity.[2][5]
Q3: How does the Friedländer synthesis differ from the Doebner-von Miller reaction in terms of regioselectivity challenges?
A3: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like butanone for synthesizing 2-ethyl-3-methylquinoline).[6] The challenge of regioselectivity in the Friedländer reaction arises prominently when using an unsymmetrical ketone.[7][8] For example, reacting 2-aminobenzaldehyde with pentan-2-one could theoretically lead to either 2-ethyl-3-methylquinoline or 2-propylquinoline. The reaction can be catalyzed by either acids or bases, and the choice of catalyst is crucial for controlling which α-carbon of the ketone participates in the initial condensation, thereby dictating the final product.[6][8]
Q4: Are there modern, metal-catalyzed alternatives that offer better regioselectivity?
A4: Yes, significant progress has been made using transition-metal-catalyzed reactions, which often provide superior control over regioselectivity. For instance, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols can produce a range of 2,4-disubstituted quinolines under mild conditions.[9] Similarly, cobalt(III)-catalyzed methods involving C-H activation have been developed for the one-pot synthesis of substituted quinolines from anilines and ketones, offering good to excellent yields and broad substrate scope.[7] These methods often proceed through well-defined organometallic intermediates, allowing for more predictable and selective bond formations compared to the harsher conditions of classical methods.
Section 2: Troubleshooting Guide - From Problem to Solution
This section is formatted to directly address common experimental failures in a Q&A format.
Q1: My Doebner-von Miller reaction is producing a nearly 1:1 mixture of this compound and 4-ethylquinoline. How can I improve selectivity for the 2-isomer?
A1: This is a classic regioselectivity problem. The formation of the 4-ethyl isomer suggests that the cyclization is not being effectively directed.
Causality: The outcome of the Doebner-von Miller reaction is highly sensitive to the acid catalyst and reaction conditions. Strong Brønsted or Lewis acids are typically used to promote the reaction, but their choice can influence the stability of the intermediates that lead to different isomers.[2]
Troubleshooting Steps:
-
Catalyst Modification: Switch from a general Brønsted acid like H₂SO₄ or HCl to a Lewis acid. Tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃) have been shown to catalyze the reaction and may offer different selectivity profiles.[2]
-
Solvent System: If the reaction is run neat or in a protic solvent, consider switching to a two-phase solvent system (e.g., aqueous acid and an organic phase). This can alter the concentration and reactivity of intermediates, potentially favoring one cyclization pathway.[10]
-
Temperature Control: High temperatures can lead to a loss of selectivity by providing enough energy to overcome the activation barriers for multiple reaction pathways. Run a temperature screen, starting from a lower temperature (e.g., 80°C) and gradually increasing.
-
In Situ vs. Pre-formed Reactants: The α,β-unsaturated carbonyl is often formed in situ. Using a pre-formed, purified α,β-unsaturated ketone or aldehyde can sometimes provide cleaner reaction profiles and improved control.
Q2: I am observing significant tar and polymer formation in my reaction, resulting in a very low yield of crude product. What is the cause and how can I mitigate it?
A2: Tar formation is a well-documented issue, especially in strong acid-catalyzed reactions like the Skraup or Doebner-von Miller syntheses.[11][12]
Causality: The harsh acidic and oxidizing conditions can cause the α,β-unsaturated carbonyl compounds (or their aldehyde/ketone precursors) to polymerize. This is particularly problematic with acrolein, which is notoriously unstable in acid.[11]
Troubleshooting Steps:
-
Introduce a Moderator: In reactions analogous to the Skraup synthesis, ferrous sulfate (FeSO₄) is famously used as a moderator to control the exothermic nature of the reaction and reduce charring.[11][12] While less common in Doebner-von Miller, the principle of moderating reactivity is key.
-
Controlled Reagent Addition: Instead of adding all reagents at once, use a syringe pump for the slow addition of the carbonyl component or the aniline to the acidic reaction mixture. This keeps the instantaneous concentration of the polymerizable species low.
-
Optimize the Oxidizing Agent: If an external oxidizing agent is used (e.g., nitrobenzene), its concentration and type can influence side reactions. Arsenic acid is a classic but toxic choice; milder oxidants or even air/O₂ under specific catalytic systems might be viable alternatives.[4]
-
Lower Reaction Temperature: As with selectivity issues, high temperatures accelerate polymerization. Gentle heating to initiate the reaction, followed by careful management of the exotherm, is critical.[12]
Q3: My Friedländer synthesis using 2-aminobenzaldehyde and pentan-2-one is giving poor regioselectivity. How can I favor the formation of 2-ethyl-3-methylquinoline?
A3: This is a direct consequence of the two non-equivalent α-methylene and α-methyl groups in pentan-2-one. The initial condensation can occur at either the C1 (methyl) or C3 (methylene) position.
Causality: Base-catalyzed reactions typically favor deprotonation of the more sterically accessible and kinetically acidic proton (on the methyl group), leading to the undesired 2-propylquinoline. Acid-catalyzed reactions proceed via an enol or enamine intermediate, and selectivity can be influenced by the thermodynamic stability of these intermediates.
Troubleshooting Steps:
-
Employ a Regioselective Amine Catalyst: Specialized amine catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have been specifically designed to direct the annulation toward the methyl group of unmodified methyl ketones, yielding 2-substituted quinolines with high regioselectivity.[13] Pyrrolidine is another effective catalyst for this purpose.
-
Slow Addition of the Ketone: Slowly adding the pentan-2-one to the reaction mixture containing the 2-aminobenzaldehyde and catalyst can significantly enhance regioselectivity. This technique maintains a low concentration of the ketone, favoring the desired kinetic product.[13]
-
Use an Ionic Liquid: Certain ionic liquids have been shown to promote regiospecific Friedländer annulations, likely by organizing the transition state in a way that favors one mode of attack.[8]
-
Modify the Ketone: While less ideal, one could pre-install a directing group on the ketone. For example, introducing a phosphoryl group on the α-carbon can effectively block reaction at that site, forcing condensation at the desired position.[8]
Section 3: Optimized Protocols for Enhanced Regioselectivity
The following protocols are generalized frameworks based on literature reports. Researchers must adapt them to their specific substrates and laboratory conditions.
Protocol 1: Modified Doebner-von Miller Synthesis with Lewis Acid Catalysis
This protocol aims to minimize byproduct formation by using a Lewis acid catalyst, which can offer greater control than traditional Brønsted acids.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add aniline (1.0 eq) and a suitable solvent (e.g., 1,2-dichloroethane).
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add tin tetrachloride (SnCl₄, 1.1 eq) dropwise. Stir for 15 minutes at 0°C.
-
Reagent Addition: In a separate flask, prepare a solution of crotonaldehyde (1.2 eq) in 1,2-dichloroethane. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux (approx. 83°C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with 10% NaOH solution until pH > 10.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to separate the this compound from isomers and baseline impurities.
Section 4: Data & Mechanistic Visualizations
Table 1: Influence of Catalysts on Friedländer Regioselectivity
(Summary of findings for the reaction of 2-aminobenzaldehyde with pentan-2-one)
| Catalyst System | Predominant Product | Typical Ratio (2-ethyl-3-methyl : 2-propyl) | Reference Insight |
| KOH / Ethanol | 2-Propylquinoline | Low (e.g., 15:85) | Base favors kinetic deprotonation at the less hindered methyl group. |
| p-Toluenesulfonic acid | Mixture of Isomers | Moderate (e.g., 50:50) | Acid catalysis offers less predictable control with simple ketones.[6] |
| Pyrrolidine | 2-Ethyl-3-methylquinoline | High (e.g., 90:10) | Forms a more reactive enamine at the less substituted carbon.[13] |
| TABO Catalyst | 2-Ethyl-3-methylquinoline | Very High (e.g., >95:5) | Specialized bicyclic amine catalyst designed for high regioselectivity.[13] |
Diagrams of Key Processes
Caption: Competing cyclization pathways in the Doebner-von Miller reaction.
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link][9]
-
ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of 2-methyl-8-ethylquinoline (MEQUI) using solid acid catalysts. Retrieved from [Link][14]
-
Al-Ostath, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link][7]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link][3]
-
Mans, D. R. A., et al. (2018). The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link][1]
-
New Journal of Chemistry. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link][15]
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link][16]
-
YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link][4]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link][6]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link][2]
-
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry. Available at: [Link][5]
-
ResearchGate. (n.d.). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. Retrieved from [Link][10]
-
Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Retrieved from [Link][13]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. m.youtube.com [m.youtube.com]
- 5. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Quinoline synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Reaction Monitoring of 2-Ethylquinoline by TLC
Welcome to the technical support center for monitoring 2-ethylquinoline reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as a starting material, intermediate, or final product. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your results.
Thin-layer chromatography is a rapid, cost-effective, and highly sensitive analytical technique ideal for monitoring the progress of chemical reactions.[1][2][3] For syntheses involving this compound, TLC allows for the swift visualization of the consumption of starting materials and the formation of products, which typically have different polarities and, therefore, distinct Retention Factor (Rƒ) values.[2]
Troubleshooting Guide: Common Issues in this compound TLC
This section addresses frequent challenges encountered during the TLC analysis of this compound and its derivatives, presented in a problem-and-solution format.
Problem 1: My this compound spot is streaking or "tailing" down the plate.
This is the most prevalent issue when working with basic compounds like quinolines on standard silica gel plates.[4]
-
Causality: Standard silica gel is inherently slightly acidic due to the presence of silanol (Si-O-H) groups on its surface.[4][5] The basic nitrogen atom in the this compound ring can form a strong acid-base interaction with these acidic sites. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, causing it to lag behind and create a "tail" or streak.[4]
-
Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most effective and common solution.[4] By adding a small amount of a competitive base to the eluent, you neutralize the acidic sites on the silica gel, preventing the quinoline from interacting too strongly.
-
Reduce Sample Concentration: Overloading the plate can saturate the stationary phase at the origin, leading to a bleeding effect that manifests as streaking.[4][6]
-
Consider Alternative Stationary Phases: If streaking persists, especially with highly basic derivatives, the stationary phase itself may be the issue.
-
Recommendation: Switch to a basic stationary phase like alumina (Al₂O₃) TLC plates, or consider using reversed-phase (C18) plates where separation is based on non-polar interactions.[4]
-
-
Problem 2: My spots are not moving from the baseline (Rƒ ≈ 0).
This indicates that your compound has a very strong affinity for the stationary phase and is not being effectively carried by the mobile phase.
-
Causality: The mobile phase (eluent) is not polar enough to displace the this compound (or its derivatives) from the polar silica gel surface.[4] Polar compounds adhere strongly to the polar stationary phase and require a polar mobile phase to elute.
-
Solutions:
-
Increase the Polarity of the Mobile Phase: Incrementally increase the proportion of the more polar solvent in your eluent mixture.
-
Example: If you are using a 10% ethyl acetate in hexanes mixture, try increasing it to 30% or 50% ethyl acetate.[4]
-
-
Change to a More Polar Solvent System: If adjusting the ratio is insufficient, a complete change of solvents may be necessary.
-
Recommendation: For more polar quinoline derivatives, a system like 5% methanol in dichloromethane is a good subsequent choice.[4]
-
-
Problem 3: My spots are running at the solvent front (Rƒ ≈ 1).
This is the opposite of the previous problem and suggests the compound has minimal affinity for the stationary phase.
-
Causality: The mobile phase is too polar. It effectively dissolves the compound and carries it up the plate without allowing for sufficient interaction with the silica gel. This leads to poor or no separation from other non-polar components.
-
Solutions:
-
Decrease the Polarity of the Mobile Phase: Increase the proportion of the less polar solvent in your mixture.
-
Example: If you are using 50% ethyl acetate in hexanes, try decreasing it to 20% or 10%.
-
-
Problem 4: I can't see any spots on my developed TLC plate.
This can be a frustrating issue, but it is often easily resolved.
-
Causality & Solutions:
-
Insufficient Concentration: The amount of compound spotted on the plate may be below the detection limit of your visualization method.[7]
-
Action: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[7] Alternatively, prepare a more concentrated solution of your reaction mixture.
-
-
Inappropriate Visualization Method: this compound is an aromatic, conjugated system and should be UV-active.[2][8] However, not all derivatives will be, or the concentration may be too low for UV detection.
-
Primary Method: Always check the plate under a UV lamp (254 nm) first.[4] On plates containing a fluorescent indicator (F₂₅₄), UV-active compounds appear as dark spots against a green background.[4][8] This method is also non-destructive.[8]
-
Secondary Methods: If UV light yields no spots, use a chemical stain. An iodine chamber is an excellent general-use, semi-non-destructive stain for many organic compounds.[2] Potassium permanganate (KMnO₄) stain is a destructive stain that reacts with oxidizable functional groups (like alkenes, alkynes, or alcohols) to produce yellow-brown spots on a purple background.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right mobile phase to start with for my this compound reaction?
A good starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[9] A common initial ratio to test is 7:3 or 8:2 hexanes:ethyl acetate.[9] Based on the initial result, you can adjust the polarity as described in the troubleshooting guide. Remember to add a small amount of triethylamine (~0.5-1%) to prevent tailing.[4]
Q2: What is an ideal Rƒ value and how is it calculated?
The Retention Factor (Rƒ) is a ratio that quantifies the movement of a compound on a TLC plate.[4]
-
Formula: Rƒ = (Distance traveled by the spot from the baseline) / (Distance traveled by the solvent front from the baseline)
An ideal Rƒ value for the main compound of interest should be between 0.3 and 0.7.[4] Values too close to 0 or 1 indicate that the chosen solvent system is providing poor separation and needs to be adjusted.[4]
Q3: How do I use TLC to know when my reaction is complete?
To effectively monitor a reaction, use a three-lane spotting system on a single TLC plate.[2][9]
-
Lane 1 (SM): Spot your starting material(s).
-
Lane 2 (RM): Spot the current reaction mixture.
-
Lane 3 (Co-spot): Apply a spot of the starting material and the reaction mixture at the same point.
As the reaction progresses, the spot corresponding to the starting material in the "RM" lane will diminish in intensity, while a new spot (the product) will appear and intensify.[9] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[2][9] The co-spot lane helps to definitively identify the starting material spot in the reaction mixture, even if Rƒ values are very close.[4]
Q4: What is the purpose of saturating the TLC chamber?
Saturating the chamber atmosphere with solvent vapors is a critical step for reproducibility.[10]
-
Causality: As the mobile phase moves up the plate, it continuously evaporates from the surface. If the chamber atmosphere is not saturated with solvent vapors, the rate of evaporation will be high. This changes the mobile phase composition as it ascends the plate (the more volatile solvent evaporates faster), leading to inconsistent Rƒ values and potentially curved solvent fronts.
-
Best Practice: Line the inside of your developing chamber with a piece of filter paper, pour the eluent to a depth of about 0.5 cm, and cover the chamber tightly for at least 20 minutes before inserting your plate.[10] This allows the atmosphere to become fully saturated, ensuring a consistent mobile phase composition during development.
Experimental Protocols & Data
Protocol 1: Standard TLC Procedure for this compound Reaction Monitoring
-
Plate Preparation:
-
Sample Preparation:
-
Dissolve a small amount (1-2 mg) of your starting material and a small aliquot of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) in separate vials.[9]
-
-
Spotting:
-
Dip a clean capillary tube into your sample solution.
-
Gently and briefly touch the end of the capillary tube to the corresponding tick mark on the baseline. Aim for a small, concentrated spot (1-2 mm in diameter).[4][11]
-
For the co-spot lane, apply the starting material first, let it dry, then apply the reaction mixture directly on top of the same spot.
-
-
Development:
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.[9]
-
Allow the plate to dry completely in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[4]
-
If necessary, use a secondary staining method (e.g., iodine chamber).
-
Calculate the Rƒ values for the starting material and product spots.
-
Table 1: Example Mobile Phase Systems for Quinoline Derivatives
| Solvent System (v/v/v) | Typical Application | Polarity | Expected Rƒ for this compound |
| Hexanes / Ethyl Acetate (80:20) + 1% NEt₃ | Non-polar derivatives | Low | ~0.4 - 0.6 |
| Hexanes / Ethyl Acetate (50:50) + 1% NEt₃ | Moderately polar derivatives | Medium | ~0.6 - 0.8 |
| Dichloromethane / Methanol (95:5) + 1% NEt₃ | Polar derivatives | High | ~0.5 - 0.7 |
| Toluene / Diethyl Ether (70:30) + 1% NEt₃ | Alternative for separation tuning | Medium | Varies |
Note: These are starting points. The optimal system must be determined experimentally. The Rƒ of this compound itself will vary based on the exact conditions.
Diagrams and Workflows
Diagram 1: Standard TLC Workflow
Caption: A decision tree for troubleshooting common TLC issues.
References
- Mroczek, T., & Glowniak, K. (2000). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations.
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
- Dhont, J. H. (1973). The RF value as a constant in thin-layer chromatography.
-
EPFL. (n.d.). TLC Visualization Reagents. EPFL. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. WSU Chemistry. Retrieved from [Link]
-
Various Authors. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR? ResearchGate. Retrieved from [Link]
-
Nichols, L. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]
- Musser, J. H., et al. (2008). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Bioorganic & Medicinal Chemistry Letters, 18(1), 134-138.
-
Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. Retrieved from [Link]
- El-Kimary, E. I., et al. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. Molecules, 28(13), 4983.
- Vera, W., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer methodology. Acta Crystallographica Section C: Structural Chemistry, 78(8), 524-530.
- Borkar, S. N., et al. (2015). Development and Validation of Analytical Method for Simultaneous Estimation of Citicoline Sodium and Preservative Methyl Paraben. International Journal of Pharma Research & Review, 4(3), 6-14.
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]
- Friesen, J. B., & Pauli, G. F. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy.
-
Reddit. (2023). Same Rf for two different solvent system for TLC. r/OrganicChemistry. Retrieved from [Link]
- Ciesla, L., & Waksmundzka-Hajnos, M. (2017). Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives.
- de Souza, M. V. N., et al. (2014). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Letters in Drug Design & Discovery, 11(1), 116-121.
Sources
- 1. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organomation.com [organomation.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing 2-Ethylquinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in determining reaction outcomes. Here, you will find troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a solvent in the synthesis of 2-Ethylquinoline?
As a Senior Application Scientist, my first advice is always to treat the solvent as an active parameter, not just a medium. Its role is multifaceted:
-
Solubilization: The most basic function is to dissolve reactants, bringing them into the same phase to allow for effective molecular collisions. Remember the principle of "like dissolves like"—polar solvents for polar reactants and vice versa.[1]
-
Stabilization of Intermediates: In ionic mechanisms, such as those often found in quinoline synthesis, the solvent can stabilize charged intermediates or transition states. Polar protic solvents, for example, are excellent at stabilizing both cations and anions.[2]
-
Kinetic Control: The solvent can directly influence the reaction rate. For instance, polar aprotic solvents can significantly increase the rate of certain nucleophilic substitution reactions by solvating the cation but leaving the anion "naked" and more reactive.[2][3]
-
Reaction Pathway Direction: In some cases, the solvent can favor one reaction pathway over another, altering the product distribution and, consequently, the yield of the desired this compound.
-
Heat Transfer: Solvents act as a heat bath, allowing for uniform temperature control, which is crucial as many quinoline syntheses are sensitive to temperature and can produce tar-like byproducts at excessive heat.[4]
Q2: What are the common synthesis methods for this compound, and how does solvent choice impact them?
The most prevalent method for synthesizing substituted quinolines like this compound is the Doebner-von Miller reaction .[5] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[5]
In this context, the solvent choice is critical. The reaction is typically catalyzed by strong Brønsted acids (like HCl, H₂SO₄) or Lewis acids (like SnCl₄, ZnCl₂).[4][5]
-
Classical Approach (Homogeneous): Early procedures often used a single solvent system, such as ethanol or water, which could dissolve the aniline salt. However, a major drawback of the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated starting material, leading to significant tar formation and low yields.[6]
-
Modern Approach (Biphasic System): A significant improvement involves using a two-phase solvent system. For example, refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in an immiscible organic solvent like toluene.[6] This clever setup sequesters the sensitive carbonyl compound in the organic phase, minimizing its contact with the high concentration of acid in the aqueous phase and thereby drastically reducing polymerization.[6]
Q3: How do polar protic vs. polar aprotic solvents mechanistically affect the yield?
Understanding this distinction is key to optimization.
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol, acetic acid) contain O-H or N-H bonds and can act as hydrogen bond donors.[1][7] In the context of the Doebner-von Miller reaction, which involves charged intermediates (carbocations), protic solvents are highly effective at stabilizing these species through hydrogen bonding and dipole-dipole interactions. This stabilization can facilitate the key cyclization and dehydration steps. However, they can also solvate and deactivate nucleophiles.[2]
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetone, acetonitrile) have large dipole moments but lack O-H or N-H bonds.[1][7] They are poor hydrogen bond donors. While less common as the primary solvent in classical Doebner-von Miller reactions due to the need to accommodate strong acids, they can be crucial in related or modified quinoline syntheses. For instance, in reactions involving a strong nucleophile, a polar aprotic solvent is preferred because it doesn't "cage" the nucleophile with hydrogen bonds, leaving it more reactive and potentially increasing the reaction rate and yield.[2]
Q4: Are there "green" or solvent-free approaches to improve this compound synthesis?
Yes, the field of green chemistry has made significant strides in quinoline synthesis.
-
Solvent-Free Conditions: Several modern protocols report heating the reactants together, either neat or with a solid acid catalyst, completely avoiding organic solvents. This approach offers high atom economy and simplifies purification, as there is no bulk solvent to remove. Yields for these methods can be moderate to excellent (42-89%).
-
Water as a Green Solvent: Water is an increasingly popular solvent for organic reactions.[8] For certain quinoline syntheses, conducting the reaction in water at elevated temperatures has been shown to produce excellent yields, sometimes even without a catalyst.[8]
-
Deep Eutectic Solvents (DESs): These are emerging as sustainable media for quinoline synthesis. DESs are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and can be recycled, offering a greener alternative to traditional volatile organic compounds.[9]
Troubleshooting Guide: Low Reaction Yield
Q: My this compound yield is disappointingly low, and I have a lot of dark, tarry byproduct. How do I diagnose and fix this, focusing on the solvent?
This is the most common issue encountered in the Doebner-von Miller synthesis.[6] Let's follow a logical diagnostic workflow.
Step 1: Analyze the Byproduct - Is it Polymer?
The formation of a thick, dark, intractable tar is a classic symptom of the polymerization of your α,β-unsaturated carbonyl starting material (e.g., crotonaldehyde to form 2-methylquinoline, or a similar precursor for this compound).[6] This is catalyzed by the strong acid required for the main reaction.
Causality: If you are running the reaction in a single-phase (homogeneous) system where all reactants are dissolved, the concentration of both the acid catalyst and the unsaturated carbonyl is high throughout the medium, maximizing the rate of this unwanted side reaction.
Step 2: The Solvent System is Your Primary Suspect. Ask these questions:
-
Am I using a single-phase or biphasic system?
-
If single-phase: This is the likely culprit. The most effective solution is to switch to a biphasic solvent system .[6] This sequesters the sensitive carbonyl reactant away from the bulk of the acid catalyst.
-
Corrective Action: Set up the reaction with the aniline and acid in an aqueous layer and the α,β-unsaturated carbonyl in an immiscible organic layer (e.g., toluene, dichloromethane). Reflux with vigorous stirring to ensure sufficient interfacial area for the reaction to occur.
-
-
Is my solvent pure and dry?
-
Causality: Contaminants in solvents can interfere with the reaction. Water, in particular, can alter the concentration of the acid catalyst. While some water is necessary for biphasic systems, using "wet" organic solvents where dryness is expected can lead to inconsistent results.
-
Corrective Action: Use appropriately dried solvents, especially for moisture-sensitive steps or if using Lewis acid catalysts which can be hydrolyzed.
-
-
Is the solvent appropriate for my workup procedure?
-
Causality: A significant loss of yield can occur during product isolation. After neutralizing the acidic reaction mixture, you must extract your this compound product into an organic solvent.[4] If the solvent used for extraction has poor partitioning for your product, your isolated yield will be low.
-
Corrective Action: Ensure you are using a suitable extraction solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer.[4]
-
Step 3: Visualize the Troubleshooting Workflow
The following diagram outlines the logical steps to diagnose low-yield issues related to the solvent.
Caption: Troubleshooting flowchart for low yield in quinoline synthesis.
Experimental Protocols & Data
Illustrative Protocol: Biphasic Doebner-von Miller Synthesis
This protocol describes a general, robust method for synthesizing a substituted quinoline, highlighting the critical function of the biphasic solvent system.
Objective: To synthesize a 2-substituted quinoline while minimizing tar formation.
Materials:
-
Aniline derivative (1.0 eq)
-
α,β-Unsaturated aldehyde or ketone (1.2 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene (or Dichloromethane)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aniline (1.0 eq), deionized water, and concentrated HCl. Stir until the aniline hydrochloride salt is fully dissolved.
-
Solvent Addition: Add an equal volume of toluene to the flask. This creates the biphasic system.
-
Reactant Addition: Dissolve the α,β-unsaturated carbonyl compound (1.2 eq) in a small amount of toluene and add it to the reaction flask.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring . The high stir rate is essential to create an emulsion, maximizing the surface area between the aqueous and organic phases for the reaction to proceed efficiently.
-
Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC).[4][10] Take small aliquots from the organic layer to spot on the TLC plate. This helps determine the optimal reaction time and prevents product degradation from prolonged heating.[4]
-
Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the aqueous layer by slowly adding a concentrated NaOH solution until the pH is basic (~9-10).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate to recover all the product.[4]
-
Purification: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Data Summary: Impact of Solvent on Reaction Yield
While specific yield data for this compound across a wide range of solvents is sparse, the following table illustrates the dramatic effect solvent choice can have in a related quinoline synthesis. The data shows that single solvents can result in low or no yield, while mixed or optimized solvent systems are critical for success.
| Entry | Solvent System | Yield (%) | Analysis |
| 1 | Acetone (alone) | 18 | Poor yield, likely due to side reactions or poor intermediate stabilization. |
| 2 | THF (alone) | 14 | Similar to acetone, a single aprotic solvent is ineffective. |
| 3 | DMSO, PhCl, DCE | 0 | Reaction did not proceed, indicating these solvents are unsuitable under the tested conditions. |
| 4 | Acetone/THF (1/4) | 60 | A mixed aprotic system shows significant improvement, highlighting solvent synergy. |
| 5 | Acetone/THF/HFIP | 71 | The addition of a third solvent (a polar protic one) further optimizes the system, leading to the highest yield. |
Data adapted from a study on the synthesis of functionalized quinolones, demonstrating the principle of solvent optimization.[11]
Visualization: General Solvent Selection Workflow
Caption: A decision-making workflow for selecting an optimal solvent system.
References
-
Title: C–C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery Source: JSM Chemistry URL: [Link]
-
Title: On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis Source: PubMed URL: [Link]
-
Title: Doebner–Miller reaction Source: Wikipedia URL: [Link]
-
Title: Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract Source: PMC - NIH URL: [Link]
-
Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst Source: University of KwaZulu-Natal ResearchSpace URL: [Link]
-
Title: Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]
-
Title: Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! Source: YouTube URL: [Link]
-
Title: On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis Source: ResearchGate URL: [Link]
-
Title: Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis Source: MDPI URL: [Link]
-
Title: Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview Source: ACS Omega URL: [Link]
-
Title: Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Polar Protic and Polar Aprotic Solvents Source: Chemistry Steps URL: [Link]
-
Title: A review on synthetic investigation for quinoline- recent green approaches Source: Taylor & Francis Online URL: [Link]
-
Title: Successive Solvent Extraction of Polyphenols and Flavonoids from Cistus creticus L. Leaves Source: MDPI URL: [Link]
-
Title: Recent Advances in Metal-Free Quinoline Synthesis Source: MDPI URL: [Link]
-
Title: The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review Source: PMC - PubMed Central URL: [Link]
-
Title: Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide Source: Tenger Chemical URL: [Link]
-
Title: Polar Protic vs Polar Aprotic Solvents in Organic Chemistry Source: YouTube URL: [Link]
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- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Catalyst Selection for 2-Ethylquinoline Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Ethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting for catalyst selection and reaction optimization.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
The synthesis of this compound and its derivatives is principally achieved through several classic named reactions, each with distinct catalytic systems. The most common methods include:
-
Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone, in this case, crotonaldehyde, under acidic conditions. A variety of Brønsted and Lewis acids can catalyze this reaction.[1][2]
-
Skraup Synthesis: A modification of the Doebner-von Miller reaction, the Skraup synthesis uses glycerol, which dehydrates in the presence of a strong acid like sulfuric acid to form acrolein in situ. An oxidizing agent is also required.[1][3]
-
Friedländer Annulation: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as butanal or butanone. This reaction can be catalyzed by both acids and bases.[4][5]
-
Modern Catalytic Systems: Recent advancements have introduced a range of homogeneous and heterogeneous catalysts, including transition metal complexes (e.g., rhodium, ruthenium, nickel) and solid-state catalysts like zeolites, which offer improved selectivity and milder reaction conditions.[6][7][8]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my this compound synthesis?
The choice between a homogeneous and heterogeneous catalyst depends on several factors, including the desired reaction scale, cost, and ease of product purification.
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium, leading to high activity and selectivity due to the accessibility of the active sites. However, their separation from the product can be challenging and costly, which is a significant drawback for large-scale production. Examples include transition metal complexes like those based on rhodium and nickel.[7][9]
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction mixture. Their primary advantage is the ease of separation from the product, typically through simple filtration, which also allows for catalyst recycling.[10] This makes them highly suitable for industrial applications. Zeolites and metal oxides are common examples of heterogeneous catalysts used in quinoline synthesis.[8]
Q3: What is the role of the acid catalyst in the Doebner-von Miller reaction?
In the Doebner-von Miller synthesis of this compound, the acid catalyst plays a crucial role in several steps of the reaction mechanism. It can be either a Brønsted acid (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or a Lewis acid (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂).[1][2] The acid's primary functions are to:
-
Activate the carbonyl group of the α,β-unsaturated aldehyde (crotonaldehyde) towards nucleophilic attack by the aniline.
-
Catalyze the cyclization of the intermediate.
-
Promote the dehydration step that leads to the aromatic quinoline ring system.
The choice and concentration of the acid are critical, as they can significantly influence the reaction rate and the formation of byproducts.[2]
Q4: Can I synthesize this compound without a metal catalyst?
Yes, metal-free synthetic routes are available. The classic Doebner-von Miller and Skraup reactions, for instance, are typically catalyzed by strong Brønsted acids like sulfuric acid or hydrochloric acid.[1] The Friedländer synthesis can also be performed under acid or base catalysis without the need for a metal.[5] Recent research has also explored the use of iodine and p-toluenesulfonic acid as effective catalysts for certain quinoline syntheses.[11]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
-
Inactive Catalyst:
-
Homogeneous Catalysts: Ensure the catalyst has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive complexes).[12] Consider the purity of the starting materials, as impurities can poison the catalyst.[12]
-
Heterogeneous Catalysts: The catalyst may require activation before use (e.g., heating to remove adsorbed water). Over time, the catalyst's surface can become fouled, necessitating regeneration or replacement.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at a reasonable rate.[2] However, excessively high temperatures can lead to the degradation of starting materials or the formation of tars, especially in strongly acidic conditions.[2][13] It is crucial to monitor and optimize the reaction temperature.
-
Reaction Time: Monitor the reaction's progress using techniques like TLC or HPLC to determine the optimal duration.[2] Prolonged reaction times can sometimes lead to product degradation.
-
-
Inadequate Acid/Base Concentration:
-
In acid-catalyzed reactions like the Doebner-von Miller synthesis, ensure the acid is of the correct concentration.[2] In some cases, a stronger acid or a combination of acids may be necessary to drive the reaction to completion.
-
-
Poor Quality Starting Materials:
-
The purity of the aniline and the α,β-unsaturated carbonyl compound is critical. Impurities can lead to side reactions and lower yields. Purify starting materials if necessary.
-
Issue 2: Significant Tar and Polymeric Byproduct Formation
Possible Causes & Solutions
This is a very common issue, particularly in the Skraup and Doebner-von Miller syntheses, which are conducted under harsh acidic and oxidizing conditions.[13]
-
Uncontrolled Exothermic Reaction: The Skraup synthesis, in particular, is known to be highly exothermic.[13]
-
Use a Moderator: Adding a moderator like ferrous sulfate (FeSO₄) or boric acid can help to control the reaction's vigor and reduce charring.[1][13]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[13]
-
-
Polymerization of Reactants: The α,β-unsaturated aldehyde or ketone used in the Doebner-von Miller synthesis can polymerize under strong acid catalysis.[13]
-
Slow Addition: Adding the carbonyl compound slowly to the reaction mixture can help to maintain a low concentration and minimize self-condensation.[13]
-
Issue 3: Formation of Regioisomers
Possible Causes & Solutions
When using unsymmetrical ketones in the Friedländer synthesis, the formation of a mixture of regioisomers can be a problem.
-
Choice of Catalyst: The regioselectivity can sometimes be influenced by the choice of an acid or base catalyst. Experiment with different catalysts to determine the optimal conditions for the desired isomer.
-
Reaction Conditions: Temperature can also play a role in directing the cyclization.
Catalyst Performance Comparison
| Catalyst Type | Typical Catalysts | Advantages | Disadvantages | Key Considerations |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH | Inexpensive, readily available | Harsh reaction conditions, often lead to tar formation, difficult to control exothermicity | Use of moderators (e.g., FeSO₄) is often necessary.[1][13] |
| Lewis Acids | SnCl₄, Yb(OTf)₃, Sc(OTf)₃, ZnCl₂ | Can offer milder reaction conditions compared to Brønsted acids | Can be moisture-sensitive, may require anhydrous conditions | The choice of Lewis acid can impact selectivity.[1][14] |
| Homogeneous Transition Metals | Rhodium, Ruthenium, Nickel complexes | High activity and selectivity, milder reaction conditions | Difficult to separate from the product, catalyst cost can be high | Requires careful handling, often under an inert atmosphere.[6][7] |
| Heterogeneous Catalysts | Zeolites, Metal Oxides (e.g., Co₃O₄) | Easy to separate and recycle, suitable for continuous flow processes | Can have lower activity compared to homogeneous catalysts, potential for leaching | Catalyst preparation and activation are crucial for performance.[8][10] |
III. Experimental Protocols & Methodologies
A. Synthesis of this compound via Friedländer Annulation
This protocol describes a general procedure for the synthesis of this compound using a Friedländer reaction.
Materials:
-
2-Aminobenzaldehyde
-
Butanal
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst[3]
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1 equivalent) in toluene.
-
Add butanal (1.1 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
B. Visualizing the Friedländer Mechanism
The Friedländer synthesis can proceed through two primary mechanistic pathways, both of which are catalyzed by acid or base.[4]
Caption: Alternative mechanisms for the Friedländer quinoline synthesis.
IV. Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in this compound synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
V. References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. Retrieved from [Link]
-
RSC Publishing. (2017). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions | Download Table. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2020). Homogeneous Nickel-Catalyzed Sustainable Synthesis of Quinoline and Quinoxaline under Aerobic Conditions. ACS Publications. Retrieved from [Link]
-
PMC. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. NIH. Retrieved from [Link]
-
ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2026). C C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. ACS Publications. Retrieved from [Link]
-
PMC. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Quinoline synthesis [organic-chemistry.org]
- 11. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Ethylquinoline and 2-Methylquinoline for the Research Scientist
An In-Depth Guide to Physicochemical Properties, Reactivity, and Applications
For researchers and professionals in drug development and organic synthesis, the choice between structurally similar heterocyclic scaffolds can significantly impact reaction outcomes, biological activity, and material properties. This guide provides a detailed, data-driven comparison of 2-ethylquinoline and 2-methylquinoline (quinaldine), moving beyond a simple catalog of properties to explain the underlying chemical principles that govern their behavior.
Core Physicochemical Properties: A Side-by-Side Comparison
The seemingly minor difference of a single methylene unit between this compound and 2-methylquinoline gives rise to notable distinctions in their physical characteristics. These properties are fundamental to their handling, reaction setup, and potential applications.
| Property | This compound | 2-Methylquinoline (Quinaldine) |
| Molecular Formula | C₁₁H₁₁N | C₁₀H₉N[1] |
| Molecular Weight | 157.21 g/mol [2] | 143.19 g/mol [1] |
| Appearance | Colorless oily liquid, darkens to red-brown on air exposure | |
| Boiling Point | ~245-247 °C | 248 °C[3] |
| Melting Point | -2 °C[3] | |
| Density | 1.058 g/cm³[3] | |
| Solubility in Water | Slightly soluble | Slightly soluble |
| pKa (of conjugate acid) | Predicted to be slightly higher than 2-methylquinoline | ~5.4 |
Synthesis of 2-Alkylquinolines: The Skraup and Doebner-von Miller Reactions
The synthesis of 2-alkylquinolines is classically achieved through well-established named reactions, primarily the Skraup and Doebner-von Miller syntheses. The choice of starting materials in these reactions dictates the final alkyl substituent at the 2-position.
The Skraup Synthesis: This method involves the reaction of an aromatic amine (e.g., aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[7][8] The glycerol is first dehydrated to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. For the synthesis of 2-methylquinoline, crotonaldehyde can be used in place of glycerol.
The Doebner-von Miller Reaction: This is a modification of the Skraup synthesis where α,β-unsaturated aldehydes or ketones are reacted with an aniline in the presence of an acid catalyst. For the synthesis of 2-methylquinoline, aniline is reacted with crotonaldehyde. For this compound, the corresponding α,β-unsaturated carbonyl compound would be required.
Experimental Protocol: Skraup Synthesis of 2-Methylquinoline
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate (to moderate the reaction)
-
Sodium hydroxide solution (for neutralization)
-
Steam distillation apparatus
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a flask equipped with a reflux condenser.
-
Add ferrous sulfate to the mixture to control the exothermic reaction.
-
Slowly add nitrobenzene as the oxidizing agent.
-
Heat the mixture under reflux for several hours. The reaction is vigorous and requires careful monitoring.
-
After the reaction is complete, allow the mixture to cool and then cautiously dilute it with water.
-
Neutralize the excess acid with a sodium hydroxide solution.
-
Isolate the crude 2-methylquinoline by steam distillation.
-
Purify the product by fractional distillation.
A Tale of Two Alkyls: Comparative Reactivity
The primary differences in the reactivity of this compound and 2-methylquinoline stem from the nature of the alkyl group at the 2-position.
Reactivity of the Alkyl Group: Oxidation
The alkyl group at the 2-position of the quinoline ring is activated and can undergo oxidation. This reaction is a key transformation for the synthesis of further derivatives.
2-Methylquinoline: The methyl group of 2-methylquinoline can be oxidized to a formyl group (-CHO) to yield quinoline-2-carboxaldehyde.[3][9] A common reagent for this transformation is selenium dioxide (SeO₂).[10][9][11][12][13][14][15][16] This aldehyde is a valuable intermediate for the synthesis of various other compounds.
This compound: The ethyl group of this compound is also susceptible to oxidation. Oxidation of the methylene group would yield 2-acetylquinoline. While less documented than the oxidation of 2-methylquinoline, this transformation can be achieved using similar oxidizing agents. The presence of two carbon atoms in the ethyl group also allows for the potential of oxidation at the terminal methyl group, although oxidation at the benzylic-like position is generally favored.
Experimental Protocol: Oxidation of 2-Methylquinoline with Selenium Dioxide
Materials:
-
2-Methylquinoline
-
Selenium Dioxide (SeO₂)
-
Dioxane (solvent)
-
Reflux apparatus
Procedure:
-
Dissolve 2-methylquinoline in dioxane in a round-bottom flask equipped with a reflux condenser.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter to remove the precipitated selenium.
-
Remove the dioxane solvent under reduced pressure.
-
Purify the resulting quinoline-2-carboxaldehyde by column chromatography or recrystallization.
Reactivity of the Quinoline Ring: Electrophilic Aromatic Substitution
The quinoline ring system is electron-deficient, particularly the pyridine ring, due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic aromatic substitution reactions, such as nitration, primarily occur on the benzene ring, at positions 5 and 8.[2] The alkyl group at the 2-position has a minor influence on the regioselectivity of this reaction.
Nitration: Both this compound and 2-methylquinoline, when treated with a mixture of nitric acid and sulfuric acid, will undergo nitration predominantly at the 5- and 8-positions.[17][18] The slightly stronger electron-donating effect of the ethyl group in this compound might lead to a marginal increase in the reaction rate compared to 2-methylquinoline, but the product distribution is expected to be similar.
Spectral Properties: A Fingerprint of the Molecule
Spectroscopic techniques are indispensable for the identification and characterization of this compound and 2-methylquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In the ¹H NMR spectrum of 2-methylquinoline , the methyl protons typically appear as a singlet around 2.7 ppm.[19] The aromatic protons resonate in the region of 7.2-8.1 ppm. For This compound , the ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons, with chemical shifts slightly downfield from a typical aliphatic ethyl group due to the proximity of the aromatic ring.
-
¹³C NMR: The ¹³C NMR spectra provide information about the carbon skeleton. The methyl carbon of 2-methylquinoline appears around 25 ppm.[20][21] For This compound , the methylene carbon will be further downfield than the methyl carbon. The chemical shifts of the aromatic carbons are also characteristic for each molecule.
Infrared (IR) Spectroscopy: The IR spectra of both compounds will show characteristic peaks for C-H stretching of the alkyl groups and the aromatic ring, as well as C=C and C=N stretching vibrations of the quinoline core. The specific fingerprint region will allow for their differentiation.
Mass Spectrometry (MS): The mass spectra of both molecules will show a prominent molecular ion peak. The fragmentation patterns will differ based on the alkyl substituent. This compound will likely show a significant fragment corresponding to the loss of a methyl group (M-15), which is not possible for 2-methylquinoline.
Applications in Research and Industry
Both this compound and 2-methylquinoline are valuable building blocks in various fields.
-
Dyes and Pigments: 2-Methylquinoline is a key precursor in the synthesis of cyanine dyes, which have applications in photographic sensitization and as fluorescent probes.[3]
-
Pharmaceuticals: The quinoline scaffold is present in a wide range of pharmaceuticals. Derivatives of both 2-methylquinoline and this compound have been investigated for their potential as antimalarial, antibacterial, and anticancer agents.
-
Corrosion Inhibitors: Quinolines and their derivatives are effective corrosion inhibitors for various metals and alloys.
-
Organic Synthesis: They serve as versatile starting materials for the synthesis of more complex heterocyclic systems.
Conclusion
While this compound and 2-methylquinoline share the fundamental quinoline framework, the seemingly minor difference in their 2-alkyl substituent leads to distinct physicochemical properties and reactivity. The ethyl group in this compound imparts a slightly greater basicity and offers a different handle for chemical modification through oxidation compared to the methyl group in 2-methylquinoline. For the research scientist, a thorough understanding of these nuances is crucial for rational molecular design, reaction optimization, and the development of new materials and therapeutics. This guide provides a foundation of experimental data and chemical principles to inform these critical decisions.
References
-
ResearchGate. Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. [Link]
-
DTIC. Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. [Link]
-
ARKIVOC. SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES. [Link]
-
Wikipedia. Quinaldine. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Emporia State University. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [Link]
-
Wikipedia. Riley oxidation. [Link]
-
Chemistry LibreTexts. Basicity of Amines. [Link]
-
University of Vienna. 13C NMR Chemical Shift Table. [Link]
-
Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]
-
ACS Publications. The Use of Selenium Dioxide in the Preparation of Quinoline Aldehydes. [Link]
-
Organic Syntheses. The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]
-
Taylor & Francis Online. A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. [Link]
-
YouTube. Basicity of alkyamines. [Link]
-
Tennessee Academy of Science. Untitled. [Link]
-
FooDB. Showing Compound 2-Methylquinoline (FDB004400). [Link]
-
SpectraBase. 2-Methylquinoline - Optional[13C NMR] - Chemical Shifts. [Link]
-
Wikipedia. Quinoline. [Link]
-
MDPI. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. [Link]
-
ResearchGate. Studies on the Preparation of Quinoline-2-Aldehyde. [Link]
-
University of Agriculture, Abeokuta. Preparation and Properties of Quinoline. [Link]
-
Cheméo. Chemical Properties of Quinoline, 2-ethyl- (CAS 1613-34-9). [Link]
-
RSC Publishing. KOtBu-promoted oxidative dimerizations of 2-methylquinolines to 2-alkenyl bisquinolines with molecular oxygen. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
ACS Publications. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. [Link]
-
YouTube. Making quinoline - the Skraup synthesis. [Link]
-
ResearchGate. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
-
Taylor & Francis Online. A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. [Link]
-
IUCr Journals. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. [Link]
-
Chemistry Steps. Basicity of Amines. [Link]
-
HETEROCYCLES. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. [Link]
-
NIH. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. [Link]
-
ConnectSci. 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. [Link]
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A Comparative Guide to Quinoline Synthesis: From Classic Reactions to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including the renowned antimalarial drug quinine, and functional materials.[1] First isolated from coal tar in 1834, the synthesis of quinoline and its derivatives has been a subject of intense research for over a century.[2] This guide provides a comparative analysis of the most significant methods for quinoline synthesis, offering an in-depth look at their mechanisms, advantages, disadvantages, and practical applications. We will delve into the classic named reactions that have been the bedrock of quinoline chemistry and explore the modern, more efficient transition-metal-free and catalyzed approaches that are shaping the future of this field.
The Enduring Classics: A Foundation of Quinoline Synthesis
A handful of named reactions, discovered in the late 19th century, have traditionally dominated the landscape of quinoline synthesis.[2][3] These methods, while sometimes suffering from harsh reaction conditions and limited substrate scope, remain fundamental to the field.
The Skraup Synthesis: A Powerful, Albeit Vigorous, Approach
First reported by Zdenko Hans Skraup in 1880, the Skraup synthesis is a classic method for producing quinoline itself.[2][4] The reaction involves the condensation of aniline with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent, typically nitrobenzene.[2][4][5]
Mechanism of Action: The reaction proceeds in several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][5]
-
Michael Addition: Aniline undergoes a Michael-type conjugate addition to acrolein.[4][5]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization.[2][5]
-
Dehydration and Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized by nitrobenzene to yield the aromatic quinoline ring.[2][5]
Caption: The Skraup synthesis workflow.
Advantages:
-
A direct and relatively inexpensive method for synthesizing the parent quinoline ring.
Disadvantages:
-
The reaction is highly exothermic and can be violent, requiring careful control.[5]
-
Harsh reaction conditions, including the use of concentrated sulfuric acid and high temperatures.[1]
-
Often results in low to moderate and variable yields.[6]
-
Limited to the synthesis of unsubstituted or simply substituted quinolines on the benzene ring.[6]
Experimental Protocol (Representative): A mixture of aniline, glycerol, and nitrobenzene is added cautiously to concentrated sulfuric acid. The mixture is heated, and the reaction is often moderated by the addition of ferrous sulfate or boric acid to control the exothermic nature.[5] After the reaction is complete, the mixture is poured onto ice, and the quinoline is isolated by steam distillation and purified.
The Doebner-von Miller Reaction: A More Versatile Variation
A modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[7] This allows for the synthesis of a wider range of substituted quinolines.[2] The reaction is typically carried out by heating an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of a strong acid like hydrochloric acid or a Lewis acid.[2]
Mechanism of Action: The mechanism is similar to the Skraup synthesis, involving a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. A proposed fragmentation-recombination mechanism suggests that the initial conjugate adduct can fragment into an imine and the ketone, which then recombine to form the quinoline product.[7]
Caption: The Doebner-von Miller reaction pathway.
Advantages:
-
Greater versatility than the Skraup synthesis, allowing for the preparation of substituted quinolines.[2]
-
The reaction can be catalyzed by various Lewis and Brønsted acids.[7]
Disadvantages:
-
Still requires strong acid catalysts and often high temperatures.
-
Yields can be variable depending on the substrates.
Experimental Protocol (Representative): Aniline is reacted with an α,β-unsaturated ketone, such as mesityl oxide, in the presence of an acid catalyst like iodine or a strong acid. The mixture is heated, and the resulting substituted quinoline is isolated and purified.
The Combes Quinoline Synthesis: Utilizing β-Diketones
The Combes synthesis, first reported in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[2][8] The reaction is typically carried out using a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid.[2]
Mechanism of Action:
-
Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration.[2][8]
-
Cyclization: The enamine then undergoes an acid-catalyzed intramolecular cyclization.
-
Dehydration: A final dehydration step yields the substituted quinoline.[8]
Caption: Temperature-dependent outcomes of the Conrad-Limpach-Knorr synthesis.
Advantages:
-
Provides access to valuable 4-hydroxyquinoline and 2-hydroxyquinoline scaffolds.
-
The regioselectivity can be controlled by adjusting the reaction temperature.
Disadvantages:
-
Requires high temperatures for the cyclization step, which can be a limitation for some substrates. [9]* The choice of solvent is crucial for achieving high yields. [9] Experimental Protocol (Representative - Conrad-Limpach): Aniline is reacted with ethyl acetoacetate at a moderate temperature to form the β-amino acrylate intermediate. This intermediate is then heated in an inert solvent, such as mineral oil, to a high temperature (e.g., 250 °C) to effect cyclization to the 4-hydroxyquinoline.
The Friedländer Synthesis: A Convergent Approach
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or aldehyde). [4][10]This reaction can be catalyzed by either acid or base and is a highly convergent method for preparing a wide variety of substituted quinolines. [6] Mechanism of Action: The reaction proceeds via an aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.
Caption: The convergent Friedländer synthesis pathway.
Advantages:
-
Generally proceeds under milder conditions compared to the Skraup synthesis. [6]* Offers a broad substrate scope, allowing for the synthesis of diverse substituted quinolines. [6]* Typically provides good to excellent yields. [6] Disadvantages:
-
The availability of the starting 2-aminoaryl aldehydes or ketones can be a limiting factor.
Experimental Protocol (Representative): 2-Aminobenzaldehyde is reacted with acetaldehyde in the presence of a base like sodium hydroxide. The mixture is stirred, and the resulting quinoline is isolated and purified.
Modern Approaches: The Evolution of Quinoline Synthesis
While the classic methods are still in use, modern organic synthesis has driven the development of more efficient, milder, and environmentally friendly approaches to quinoline synthesis. These methods often utilize transition-metal catalysts or are entirely metal-free, focusing on principles of green chemistry. [1][11][12]
Transition-Metal-Catalyzed Syntheses
Transition metals like palladium, copper, nickel, and iron have been employed in various catalytic cycles to construct the quinoline ring system. [13]These methods often involve C-H activation, cross-coupling reactions, or cyclization of readily available starting materials. [13][14]For example, nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones provides an efficient route to 2,4-disubstituted quinolines. [13]
Metal-Free and Greener Syntheses
In recent years, there has been a significant push towards developing metal-free quinoline syntheses to avoid the cost and toxicity associated with transition metals. [1]These methods include:
-
Microwave-assisted reactions: The use of microwave irradiation can dramatically reduce reaction times and improve yields in classical syntheses like the Gould-Jacobs reaction. [15][16]* Ionic liquids: Ionic liquids can serve as both solvents and catalysts, offering a greener alternative to traditional volatile organic solvents. [1]* Photocatalysis: Visible-light-mediated reactions provide a mild and sustainable way to synthesize N-containing heterocycles. [13]* Radical-promoted cyclizations: These methods utilize radical intermediates to construct the quinoline ring, often under mild conditions. [1]
Comparative Analysis at a Glance
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Products | Advantages | Disadvantages |
| Skraup | Aniline, Glycerol | Conc. H₂SO₄, Oxidizing agent | Unsubstituted/Simply Substituted Quinolines | Inexpensive, Direct | Harsh, Violent, Low Yields |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong Acid/Lewis Acid | Substituted Quinolines | More Versatile than Skraup | Harsh Conditions, Variable Yields |
| Combes | Aniline, β-Diketone | Strong Acid | 2,4-Disubstituted Quinolines | Direct to 2,4-disubstitution | Strong Acid Limits Scope |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Heat | 4- or 2-Hydroxyquinolines | Access to Hydroxyquinolines | High Temperatures Required |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Compound | Acid or Base | Widely Substituted Quinolines | Mild, Broad Scope, Good Yields | Starting Material Availability |
| Modern Methods | Various | Transition Metals, Photocatalysts, Microwaves | Diverse Quinolines | Milder, Greener, More Efficient | Catalyst Cost/Toxicity |
Conclusion
The synthesis of quinolines has evolved significantly from the vigorous conditions of the 19th-century classics to the sophisticated and milder methods of the 21st century. While the traditional named reactions remain valuable tools in the organic chemist's arsenal, the development of transition-metal-catalyzed and metal-free approaches has opened up new avenues for the efficient and sustainable production of this vital heterocyclic scaffold. The choice of synthetic method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. As research in this area continues, we can expect even more innovative and practical strategies for the synthesis of quinoline and its derivatives to emerge, further fueling their application in medicine and materials science.
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 27, 2026, from [Link]
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synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved January 27, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved January 27, 2026, from [Link]
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Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. (n.d.). Retrieved January 27, 2026, from [Link]
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Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
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Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
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Conrad-limpach-knorr synthesis of Quinolone - YouTube. (2019, July 27). Retrieved January 27, 2026, from [Link]
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A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (n.d.). Retrieved January 27, 2026, from [Link]
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. (2015, April 27). Retrieved January 27, 2026, from [Link]
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Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. (n.d.). Retrieved January 27, 2026, from [Link]
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Johansen, J. E., & Fuchs, P. L. (1982). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 47(1), 1-8. [Link]
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The Analytical Imperative: Why GC-MS for 2-Ethylquinoline?
An In-Depth Comparative Guide to Validating 2-Ethylquinoline Purity by GC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is not merely a quality control checkpoint; it is a foundational pillar of safety, efficacy, and regulatory compliance. This compound, a key heterocyclic building block in the synthesis of various pharmaceutical agents, demands rigorous analytical scrutiny. This guide provides an in-depth, comparative analysis of methodologies for validating the purity of this compound, with a focus on the robust and highly specific technique of Gas Chromatography-Mass Spectrometry (GC-MS).
Moving beyond a simple recitation of steps, this document elucidates the causality behind critical experimental choices, presents a self-validating protocol framework, and is grounded in authoritative regulatory and scientific literature.
This compound is a semi-volatile, moderately polar aromatic compound, making it an ideal candidate for GC analysis. The coupling of GC with a Mass Spectrometer provides an orthogonal detection system that offers unparalleled advantages:
-
Chromatographic Separation (GC): The gas chromatograph separates this compound from volatile and semi-volatile impurities based on their boiling points and interactions with the capillary column's stationary phase. This is critical for resolving structurally similar isomers (e.g., other ethylquinoline isomers) or process-related impurities from the synthesis, such as residual starting materials or byproducts.[1]
-
Mass-Based Identification (MS): The mass spectrometer bombards the eluted compounds with electrons (typically via Electron Ionization - EI), causing them to fragment in a predictable and reproducible manner. The resulting mass spectrum is a unique "fingerprint" that allows for unambiguous identification of this compound and the characterization of unknown impurities.[2][3][4]
This dual-pronged approach provides both quantitative data (% purity) and qualitative data (identity of impurities), which is essential for regulatory submissions and for understanding the impurity profile of a drug substance.
Method Development: A Comparative Analysis of Core Parameters
The development of a robust GC-MS method is a systematic process of optimizing parameters to achieve the desired separation and sensitivity. The choices made at this stage directly impact the validity and reliability of the final data.
The Heart of the Separation: The GC Column
The selection of the GC column is the most critical factor in achieving separation. The principle of "like dissolves like" is a useful starting point.[5] For this compound, two common types of columns are often considered.
| Parameter | Column A: Low-Polarity (5% Phenyl-Methylpolysiloxane) | Column B: Intermediate-Polarity (50% Phenyl-Methylpolysiloxane) | Rationale & Expert Insight |
| Common Trade Names | DB-5ms, HP-5ms, Rxi-5Sil MS | DB-17, HP-50+ | N/A |
| Selectivity | Primarily separates based on boiling point, with some π-π interaction from the phenyl groups. | Increased phenyl content enhances separation of aromatic and moderately polar compounds. | Column A is the superior choice for a general purity method. It provides excellent peak shape for the main this compound peak and good resolution for common non-polar to moderately polar impurities. Its low-bleed ("ms") characteristics are crucial for maintaining a clean baseline and improving MS sensitivity.[6] Column B may be useful for resolving specific, challenging isomers but can sometimes lead to peak tailing for basic compounds like quinolines if not properly optimized. |
| Performance | Excellent efficiency, robust, and versatile for a wide range of analytes. | Good for targeted separations of aromatic compounds. | For a validation that must be robust and transferable, starting with a widely used, highly reproducible column like a 5% phenyl-methyl phase is the most logical and defensible choice. |
Temperature Program: Driving the Separation
The oven temperature program controls the elution of compounds from the column. A simple temperature ramp is often sufficient for purity analysis.
-
Initial Temperature (e.g., 60-80°C): An initial hold at a lower temperature allows for sharp, focused injection of the sample onto the column.
-
Ramp Rate (e.g., 10-20°C/min): The ramp rate is a balance between analysis time and resolution. A faster ramp shortens the run time but can decrease resolution between closely eluting peaks. A slower ramp improves resolution but increases analysis time. For purity analysis, a moderate ramp of 15°C/min is a good starting point.
-
Final Temperature (e.g., 280-300°C): The final temperature and hold time are designed to ensure that all potential, higher-boiling point impurities are eluted from the column, preventing carryover into the next injection.
The Experimental Protocol: A Validated GC-MS Method
This protocol is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2).[7][8][9]
Materials and Reagents
-
This compound Reference Standard: Certified purity >99.5%.
-
This compound Test Sample: The batch to be analyzed.
-
Solvent: Dichloromethane or Ethyl Acetate (High-purity, GC-grade).
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MSD).[10]
Chromatographic Conditions
The following table outlines a robust starting point for the GC-MS parameters.
| Parameter | Recommended Setting | Causality and Justification |
| GC Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides an optimal balance of resolution, analysis time, and capacity. The low-bleed stationary phase minimizes background noise in the MS detector. |
| Inlet | Split mode, 100:1 split ratio, 250°C | A high split ratio is essential for purity analysis to avoid overloading the column with the main component, ensuring a sharp peak shape. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Helium is an inert and efficient carrier gas for GC-MS. Constant flow mode ensures reproducible retention times even with a temperature program. |
| Oven Program | Initial 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min | This program provides good separation for potential impurities while maintaining a reasonable run time. The final hold ensures the column is clean for the next run. |
| MS Source | Electron Ionization (EI), 70 eV | 70 eV is the standard energy for EI, creating reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST).[2] |
| MS Quadrupole | 280°C | A heated quadrupole prevents condensation of analytes. |
| Acquisition Mode | Full Scan, m/z 40-450 | Full Scan mode is crucial for purity analysis as it allows for the detection and identification of unexpected or unknown impurities. |
Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard (100 µg/mL): Dilute 1 mL of the Stock Standard to 10 mL with the solvent.
-
Test Sample Preparation (1000 µg/mL): Accurately weigh ~10 mg of the this compound test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent. This concentration is chosen to ensure impurities at the 0.1% level are well above the detection limit.
GC-MS Analysis Workflow
The entire analytical process, from sample preparation to final report, follows a logical and traceable path.
Caption: A flowchart of the complete GC-MS workflow for this compound purity validation.
Method Validation: Demonstrating Fitness for Purpose
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[9] The following parameters must be assessed according to ICH Q2(R2) and FDA guidelines.[7][11][12]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Execution:
-
Analyze the solvent blank to ensure no interfering peaks are present.
-
Analyze the this compound Reference Standard.
-
Analyze the test sample.
-
If available, analyze samples of known impurities.
-
-
Acceptance Criteria: The retention time and mass spectrum of the main peak in the test sample must match that of the Reference Standard. Impurity peaks should be baseline resolved from the main peak (Resolution > 1.5).
Linearity and Range
-
Execution: Prepare a series of at least five concentrations of the this compound Reference Standard, typically from the Limit of Quantitation (LOQ) up to 120% of the impurity specification.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy and Precision
-
Precision (Repeatability): Inject the test sample solution six times.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 2.0%. The RSD for impurity peaks >0.1% should be ≤ 10%.
-
Accuracy: While difficult for unknown impurities, accuracy for the main component can be assessed by recovery studies on a known matrix if applicable. For purity methods, accuracy is often inferred from linearity and precision data.[13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Execution: These can be determined based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
-
-
Importance: The LOQ must be below the reporting threshold for impurities (e.g., typically 0.05% for drug substances). A method with a LOQ of ~0.03% provides confidence in quantifying impurities at the 0.1% level.[14]
Robustness
-
Execution: Deliberately introduce small variations to the method parameters and assess the impact on the results. Examples include:
-
Varying the initial oven temperature by ± 2°C.
-
Varying the carrier gas flow rate by ± 5%.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak shape) should remain within acceptable limits, demonstrating the method's reliability during routine use.
Validation Data Summary (Example)
| Validation Parameter | Result | ICH Acceptance Criteria | Status |
| Specificity | No interference at RT of main peak. | Met | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Precision (RSD, n=6) | 0.85% | ≤ 2.0% | Pass |
| LOQ | 0.03% (S/N = 10.5) | < 0.05% | Pass |
| Robustness | No significant impact on results. | System suitability met. | Pass |
Data Interpretation: From Chromatogram to Certificate of Analysis
The final step is the accurate interpretation of the data. Purity is typically calculated using area normalization.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
This calculation assumes that all compounds have a similar response factor in the detector, which is a generally accepted practice for purity analysis by GC-MS with EI when reference standards for impurities are not available.
Logical Flow for Peak Identification
Caption: Decision tree for the identification of peaks in a GC-MS chromatogram.
Conclusion
Validating the purity of this compound by GC-MS is a systematic and rigorous process that underpins the quality and safety of downstream pharmaceutical products. By making informed, scientifically-sound choices in method development—particularly in column selection—and meticulously executing a validation plan based on ICH guidelines, researchers can build a robust, reliable, and defensible analytical method. The combination of chromatographic separation and mass spectrometric identification provides an unparalleled level of confidence in the purity assessment, ensuring that the material meets the high standards required in the pharmaceutical industry.
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Black, D. S., et al. (2016). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 21(10), 1349. Available at: [Link]
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Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review, 14(3), 8-10. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
Gleerup, K. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. LCGC North America, 19(6). Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methylquinoline. PubChem Compound Database. Available at: [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
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A Researcher's Guide to the Spectral Fingerprint of 2-Ethylquinoline: A Comparative Analysis
In the landscape of pharmaceutical and chemical research, the precise structural elucidation of heterocyclic compounds is paramount. 2-Ethylquinoline, a substituted quinoline derivative, serves as a valuable scaffold in medicinal chemistry. Understanding its distinct spectral signature is not merely an academic exercise but a critical step in quality control, reaction monitoring, and the rational design of novel molecular entities. This guide provides an in-depth analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral data of this compound, comparing it with its parent compound, quinoline, and its close analog, 2-methylquinoline, to offer a comprehensive interpretative framework for researchers.
Mass Spectrometry: Unveiling the Fragmentation Pathway
Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern upon ionization, offering clues to its structural components. Electron Ionization (EI) is a common high-energy technique that induces characteristic fragmentation.
Interpreting the Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺) and a key fragment resulting from the loss of a methyl radical.
-
Molecular Ion (M⁺) at m/z 157: The presence of the molecular ion peak confirms the molecular weight of this compound (C₁₁H₁₁N).
-
Base Peak at m/z 142 ([M-15]⁺): The most intense peak in the spectrum is at m/z 142, which corresponds to the loss of a methyl radical (•CH₃) from the ethyl group. This is a classic example of benzylic cleavage, where the bond beta to the aromatic ring is preferentially broken, leading to a stable, resonance-stabilized cation. This fragmentation is a hallmark of alkyl-substituted aromatic systems.[1]
The proposed fragmentation mechanism is a charge-site initiated cleavage, a common process in mass spectrometry where the radical cation formed upon ionization directs the fragmentation.[2]
Comparative Analysis: Quinoline and 2-Methylquinoline
-
Quinoline (C₉H₇N, MW=129): The mass spectrum of quinoline shows a dominant molecular ion peak at m/z 129. A significant fragment is observed at m/z 102, corresponding to the loss of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing aromatic rings.[3]
-
2-Methylquinoline (C₁₀H₉N, MW=143): The mass spectrum of 2-methylquinoline displays a strong molecular ion peak at m/z 143. The base peak is often the molecular ion itself, indicating the stability of the molecule. A notable fragment is the [M-1]⁺ ion at m/z 142, resulting from the loss of a hydrogen radical, which is less favorable than the methyl loss in this compound.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragmentation |
| This compound | 157 | 142 | Loss of •CH₃ (Benzylic Cleavage) |
| Quinoline | 129 | 129 | Loss of HCN |
| 2-Methylquinoline | 143 | 143 | Loss of •H |
This comparison clearly illustrates how the nature of the alkyl substituent at the 2-position dictates the primary fragmentation pathway. The ethyl group in this compound provides a facile route for the loss of a stable methyl radical, making the [M-15]⁺ peak the most abundant.
Infrared Spectroscopy: Probing Molecular Vibrations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the functional groups present.
Interpreting the FT-IR Spectrum of this compound
The FT-IR spectrum of this compound reveals characteristic absorptions for the aromatic quinoline core and the aliphatic ethyl side chain.
-
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. For this compound, these appear in the 3050-3000 cm⁻¹ region.
-
C-H Stretching (Aliphatic): The C-H stretching vibrations of the ethyl group's CH₂ and CH₃ are seen in the 2970-2850 cm⁻¹ range.
-
C=C and C=N Stretching (Aromatic): The stretching vibrations of the C=C and C=N bonds within the quinoline ring system give rise to a series of sharp peaks in the 1600-1450 cm⁻¹ region. These are characteristic of aromatic and heteroaromatic compounds.
-
C-H Bending (Aliphatic): The bending vibrations of the methyl and methylene groups of the ethyl substituent are expected in the 1465-1370 cm⁻¹ range.
-
C-H Out-of-Plane Bending (Aromatic): The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.
Comparative Analysis: Highlighting the Ethyl Group's Contribution
Comparing the IR spectrum of this compound with that of quinoline and 2-methylquinoline allows for the definitive assignment of the aliphatic C-H vibrations.
| Vibrational Mode | This compound (cm⁻¹) | Quinoline (cm⁻¹) | 2-Methylquinoline (cm⁻¹) |
| Aromatic C-H Stretch | ~3050-3000 | ~3050-3000 | ~3050-3000 |
| Aliphatic C-H Stretch | ~2970-2850 | N/A | ~2970-2850 (less intense) |
| Aromatic C=C/C=N Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| Aliphatic C-H Bend | ~1465-1370 | N/A | ~1465-1370 |
The most significant difference is the presence of strong aliphatic C-H stretching and bending absorptions in this compound and 2-methylquinoline, which are absent in the spectrum of quinoline. The intensity of these aliphatic bands is greater in this compound due to the larger number of aliphatic C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for structural elucidation, providing detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).
¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound provides a clear picture of the proton environments.
-
Aromatic Protons (δ 8.0-7.2 ppm): The six protons on the quinoline ring appear in the downfield aromatic region. The signals are complex due to spin-spin coupling, but their chemical shifts are influenced by the electron-withdrawing nitrogen atom and the electron-donating ethyl group. The proton at position 3 is typically a doublet, coupled to the proton at position 4.
-
Methylene Protons (-CH₂-) (δ ~3.0 ppm): The two protons of the methylene group appear as a quartet due to coupling with the three protons of the adjacent methyl group. The downfield shift is due to their benzylic position.
-
Methyl Protons (-CH₃) (δ ~1.4 ppm): The three protons of the methyl group appear as a triplet, coupled to the two protons of the adjacent methylene group.
¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum shows 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.
-
Aromatic Carbons (δ 162-121 ppm): The nine carbons of the quinoline ring resonate in this region. The carbon at position 2 (C2), directly attached to the nitrogen and the ethyl group, is significantly downfield (~162 ppm).
-
Aliphatic Carbons: The methylene carbon (-CH₂) appears around δ 32 ppm, and the methyl carbon (-CH₃) is found further upfield at approximately δ 14 ppm.
Comparative Analysis: The Influence of the Alkyl Substituent
The comparison with quinoline and 2-methylquinoline highlights the effect of the alkyl group on the chemical shifts.
| This compound | Quinoline | 2-Methylquinoline | |
| ¹H NMR | |||
| Aromatic H | δ 8.0-7.2 ppm | δ 8.9-7.3 ppm | δ 8.0-7.3 ppm |
| -CH₂- | δ ~3.0 ppm (quartet) | N/A | N/A |
| -CH₃ | δ ~1.4 ppm (triplet) | N/A | δ ~2.7 ppm (singlet) |
| ¹³C NMR | |||
| Aromatic C | δ 162-121 ppm | δ 150-121 ppm | δ 158-121 ppm |
| -CH₂- | δ ~32 ppm | N/A | N/A |
| -CH₃ | δ ~14 ppm | N/A | δ ~25 ppm |
The key differentiators are the appearance of the characteristic quartet and triplet for the ethyl group in the ¹H NMR of this compound, and the singlet for the methyl group in 2-methylquinoline. In the ¹³C NMR, the presence of two aliphatic signals for this compound versus one for 2-methylquinoline and none for quinoline is a definitive feature. The chemical shift of C2 is also influenced by the nature of the alkyl substituent.
Experimental Protocols: A Guide to Reproducible Data Acquisition
The quality of spectral data is directly dependent on meticulous sample preparation and instrument setup. The following are standard operating procedures for the analysis of a liquid sample like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small amount of this compound (e.g., 1 µL) in a suitable volatile solvent like dichloromethane or hexane (e.g., 1 mL) in a GC vial.
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5MS) coupled to a mass spectrometer.
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless or split (e.g., 50:1).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full scan.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient technique for liquid samples, requiring minimal sample preparation.[4]
-
Sample Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent and a soft tissue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[5]
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
The deuterated solvent provides a lock signal for the spectrometer and avoids large solvent peaks in the ¹H NMR spectrum.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
The same sample can be used.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Use proton decoupling to simplify the spectrum to single lines for each carbon.
-
Visualizing the Workflow and Fragmentation
General Workflow for Spectral Analysis
Figure 1: General Workflow for Spectral Analysis of this compound
Proposed Mass Spectral Fragmentation of this compound
Figure 2: Proposed EI-MS Fragmentation of this compound
Conclusion
The spectral analysis of this compound provides a unique and identifiable fingerprint that is essential for its characterization. Mass spectrometry confirms its molecular weight and reveals a characteristic benzylic cleavage. FT-IR spectroscopy clearly identifies the presence of both aromatic and aliphatic C-H bonds. Finally, ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for the ethyl substituent and its position on the quinoline ring. By comparing these spectra with those of quinoline and 2-methylquinoline, the specific contributions of the ethyl group are highlighted, providing researchers with a robust framework for the identification and quality assessment of this important heterocyclic compound.
References
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
Magritek. (2018a, June 7). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]
-
Magritek. (2018b, July 15). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). 2-Methylquinoline. SpectraBase. Retrieved from [Link]
- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
-
Drawell. (2024, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
- Draper, P. M., & MacLean, D. B. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487-1497.
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
University of Reading. (n.d.). School of Chemistry, Food and Pharmacy - Research. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]
-
Khan Academy. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, January 20). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed Central. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Spectral analysis of quinaldines. Retrieved from [Link]
Sources
Comparative Technical Guide: 2-Ethylquinoline (Experimental vs. Computational)
Executive Summary & Strategic Rationale
In the development of N-heterocyclic compounds for industrial corrosion inhibition and pharmaceutical intermediates, 2-Ethylquinoline (2-EQ) represents a critical scaffold. Its performance relies heavily on the electron-donating capability of the ethyl group at the C2 position, which modulates the electron density of the pyridine ring nitrogen.
This guide provides a rigorous comparison between Experimental (Exp) data and Computational (DFT) predictions. For researchers, the concordance between these two datasets is not merely academic; it validates the predictive power of your molecular modeling, allowing for rapid in-silico screening of derivatives before costly synthesis.
The "Why" Behind the Protocol
-
Cost Efficiency: DFT screening (B3LYP/6-311++G**) predicts corrosion inhibition efficiency (IE%) with >90% correlation to gravimetric weight loss, reducing wet-lab iterations.
-
Mechanistic Insight: While experiments give you the "what" (e.g., 92% inhibition), computation gives the "how" (e.g., planar adsorption via HOMO-LUMO interaction).
Structural & Spectroscopic Validation[1][2]
The first step in any validation workflow is confirming that the virtual molecule matches the physical molecule.
Geometric Conformation (Steric Impact)
The ethyl group at C2 introduces steric bulk that can slightly distort planarity compared to quinoline or 2-methylquinoline.
-
Computational Protocol: Geometry optimization using DFT/B3LYP/6-311++G(d,p) in gas phase.
-
Experimental Protocol: Single Crystal X-Ray Diffraction (XRD) or inferred via NOESY NMR.
Table 1: Key Geometric Parameters (Representative)
| Parameter | Bond | Exp.[1][2][3][4][5][6][7][8] Value (XRD/Avg) | Comp. Value (DFT) | Deviation | Notes |
| Bond Length | C2–N1 | 1.315 Å | 1.322 Å | +0.5% | N1 is the primary adsorption site. |
| Bond Length | C2–C(Ethyl) | 1.510 Å | 1.518 Å | +0.5% | Standard sp2-sp3 bond. |
| Torsion Angle | N1-C2-Ca-Cb | ~0° (Planar) | ~2-5° | Slight | Ethyl group may twist to minimize steric clash. |
Spectroscopic Fingerprinting (IR & NMR)
Vibrational frequency analysis is the standard for "fingerprinting" the molecule. Note that raw DFT frequencies are harmonic and typically overestimate experimental (anharmonic) frequencies.
-
Scaling Factor: Apply a scaling factor of 0.961 to raw B3LYP/6-311++G(d,p) frequencies to align with experimental FTIR.
Table 2: Spectroscopic Comparison
| Mode | Assignment | Exp. Frequency (FTIR - KBr) | Comp. Frequency (Scaled DFT) | Correlation |
| Aromatic Stretch | 3050–3070 cm⁻¹ | 3065 cm⁻¹ | High | |
| Aliphatic (Ethyl) | 2960–2980 cm⁻¹ | 2975 cm⁻¹ | High | |
| Ring Stretch | 1615 cm⁻¹ | 1622 cm⁻¹ | Critical (Validation of N-basicity) | |
| Quinoline Skeleton | 1595 cm⁻¹ | 1605 cm⁻¹ | High |
Application Case Study: Corrosion Inhibition
The most commercially relevant application of 2-EQ is as an acid corrosion inhibitor for mild steel (1M HCl). The ethyl group acts as an electron donor (+I effect), theoretically increasing the electron density at the Nitrogen atom (HOMO center), making it a better inhibitor than bare quinoline.
The Workflow
The following diagram illustrates the integrated workflow for validating 2-EQ performance.
Figure 1: Integrated Computational-Experimental Workflow for this compound Validation.
Electronic Properties vs. Inhibition Efficiency (IE%)
The core hypothesis: Higher HOMO energy = Better electron donation to Metal = Higher IE%.
Table 3: Frontier Molecular Orbital (FMO) Data vs. Experimental Efficiency
| Property | Definition | Computational Value (eV) | Experimental Implication |
| Highest Occupied MO | -6.02 eV | High value indicates strong donation to Fe d-orbitals. | |
| Lowest Unoccupied MO | -1.85 eV | Low value indicates back-donation acceptance (Fe -> 2-EQ). | |
| 4.17 eV | Lower gap = higher reactivity/adsorption. | ||
| Dipole ( | Polarity | ~2.1 Debye | Higher dipole aids in displacing water from steel surface. |
| Exp. IE% | Inhibition Efficiency | ~88-92% (at 10⁻³ M) | Validates the high |
Detailed Experimental Protocols
To ensure reproducibility, follow these specific methodologies.
Electrochemical Impedance Spectroscopy (EIS)
Objective: Measure the charge transfer resistance (
-
Preparation: Polish mild steel specimens (composition: Fe >99%, C ~0.1%) with SiC paper (grades 400–1200). Degrease with acetone.[5]
-
Electrolyte: 1.0 M HCl solution (aerated, unstirred).
-
Cell Setup: Three-electrode system.
-
Working Electrode: Mild Steel (
exposed). -
Counter Electrode: Platinum foil.
-
Reference Electrode: Saturated Calomel Electrode (SCE).
-
-
Procedure:
-
Establish Open Circuit Potential (OCP) for 30 mins.
-
Apply AC signal: 10 mV amplitude.
-
Frequency Range: 100 kHz to 10 mHz.
-
-
Data Analysis: Fit Nyquist plots to a Randles equivalent circuit (
). Calculate IE% using:
Computational Setup (Gaussian/ORCA)
Objective: Calculate Global Reactivity Descriptors.
-
Input: Build this compound structure. Pre-optimize with semi-empirical method (PM6).
-
Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard for organics).
-
Solvation: Use PCM (Polarizable Continuum Model) with Water or DMSO if comparing to solution-phase spectra; Gas phase is sufficient for relative FMO trends.
-
Key Keywords (Gaussian): # opt freq B3LYP/6-311++G(d,p) pop=full
-
Check: Ensure no imaginary frequencies (NImag=0).
Mechanistic Visualization
The following diagram details the adsorption mechanism confirmed by the concordance of the data above.
Figure 2: Adsorption Mechanism of this compound on Steel Surface.
References
-
Corrosion Inhibition of Quinoline Derivatives
- Title: DFT Calculations and Experimental Study to Inhibit Carbon Steel Corrosion in Saline Solution by Quinoline-2-One Deriv
- Source: Baghdad Science Journal (2021).
-
URL:[Link]
-
Thermodynamic & Computational Properties
- Title: Thermodynamic properties of methylquinolines: Experimental results...
- Source: Journal of Chemical Thermodynamics (NIST).
-
URL:[Link]
-
Spectroscopic Validation (General Quinoline)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. mdpi.com [mdpi.com]
- 5. staff-beta.najah.edu [staff-beta.najah.edu]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. "DFT Calculations and Experimental Study to Inhibit Carbon Steel Corros" by Rehab Majed Kubba, Mustafa Alaa Mohammed et al. [bsj.uobaghdad.edu.iq]
- 8. impactfactor.org [impactfactor.org]
- 9. rsyn.fyi [rsyn.fyi]
A Comparative Guide to Assessing the Biological Activity of 2-Ethylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] This guide provides a comprehensive overview of the methodologies used to assess the biological activities of a specific subclass: 2-Ethylquinoline derivatives. While the broader class of 2-substituted quinolines has been extensively studied, specific experimental data on 2-ethyl analogues remains less explored, presenting a unique opportunity for novel drug discovery.
This document will delve into the established biological activities of closely related quinoline derivatives to provide a comparative framework. It will then detail the experimental protocols necessary to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of novel this compound compounds, explaining the causality behind experimental choices and ensuring each protocol is a self-validating system.
The Quinoline Scaffold: A Foundation for Diverse Bioactivity
Quinoline, a bicyclic aromatic heterocycle, offers a versatile template for designing bioactive molecules. Substitutions at various positions on the quinoline ring can dramatically influence the compound's pharmacological properties.[3] The 2-position, in particular, has been a focal point for modifications aimed at enhancing therapeutic efficacy. Derivatives with aryl, styryl, and methyl groups at this position have demonstrated significant biological effects.[4][5][6] The introduction of an ethyl group at the 2-position offers a unique lipophilic and steric profile that warrants thorough investigation for its potential to modulate biological activity.
I. Assessing Anticancer Activity
The anticancer potential of quinoline derivatives is well-documented, with mechanisms of action that include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[7] Various 2-substituted quinolines have shown promising results against a range of cancer cell lines.[4]
Comparative Landscape of 2-Substituted Quinolines
To establish a baseline for evaluating this compound derivatives, it is crucial to consider the performance of its structural analogs. For instance, certain 2-arylquinoline derivatives have exhibited potent cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and PC3 (prostate cancer). Similarly, 2-styrylquinoline derivatives have been shown to induce cell cycle arrest and apoptosis in a p53-independent manner.[4] The anticancer activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Reported Anticancer Activities of Selected 2-Substituted Quinoline Derivatives
| Derivative Class | Cancer Cell Line | Reported IC50 (µM) | Reference |
| 2-Arylquinolines | HeLa | Varies with substitution | N/A |
| 2-Arylquinolines | PC3 | Varies with substitution | N/A |
| 2-Styrylquinolines | HCT 116 (colon) | Varies with substitution | [4] |
Note: Specific IC50 values for a range of 2-aryl and 2-styryl derivatives can be found in the cited literature. This table serves as a general reference for the activity of related compounds.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.[8][9][10][11][12] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay period.
-
Incubation: Incubate the plates for 6 to 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation with Compound: Incubate the cells with the compounds for a predetermined period, typically 24 to 72 hours.
-
Addition of MTT Reagent: Add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubation with MTT: Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization of Formazan: Add 100 µL of a detergent reagent (e.g., a solution of 20% SDS in 50% DMF) to each well to solubilize the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for Anticancer Activity Assessment
Caption: Workflow for assessing the anticancer activity of this compound derivatives.
II. Evaluating Antimicrobial Potency
Quinoline derivatives have a long history as antimicrobial agents, with some compounds exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][13][14] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Landscape of 2-Substituted Quinolines
Several 2-substituted quinoline derivatives have been reported to possess significant antibacterial activity. For example, certain quinoline-based hydroxyimidazolium hybrids have shown potent activity against Staphylococcus aureus and Mycobacterium tuberculosis.[14] The activity of these compounds is highly dependent on the nature and position of the substituents on the quinoline ring.
Table 2: Reported Antimicrobial Activities of Selected Quinoline Derivatives
| Derivative Class | Microorganism | Reported MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 | [14] |
| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | 10 | [14] |
| Substituted ethyl 2-(quinolin-4-yl)-propanoates | Helicobacter pylori | Varies with substitution | [15] |
Note: This table provides examples of the antimicrobial activity of related quinoline compounds to serve as a benchmark.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[16][17][18][19][20] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Workflow for Antimicrobial Activity Assessment
Caption: Workflow for assessing the antimicrobial activity of this compound derivatives.
III. Investigating Anti-inflammatory Effects
Quinoline derivatives have also emerged as promising anti-inflammatory agents.[3][21][22] Their mechanisms of action often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.
Comparative Landscape of Quinoline Derivatives
Various quinoline derivatives have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. For example, certain quinoline derivatives have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.[23] The anti-inflammatory potential is often assessed by measuring the inhibition of key inflammatory markers.
Table 3: Reported Anti-inflammatory Activities of Selected Quinoline Derivatives
| Derivative Class | Assay | Endpoint | Reference |
| Quinoline-2-carboxamides | COX-2 Inhibition | IC50 | [3] |
| Anthracene-quinoline hybrids | Xylene-induced ear edema | % Inhibition | [3] |
| Quinoline derivatives | NO production in LPS-stimulated RAW264.7 cells | IC50 | [22] |
Note: This table highlights the diverse anti-inflammatory activities of quinoline derivatives.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a simple and widely used method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[23][24][25][26][27] This assay is valuable for screening compounds for their ability to inhibit NO production in inflammatory models, such as LPS-stimulated macrophages.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Treat the cells with the this compound derivatives at various concentrations for a pre-incubation period (e.g., 1 hour).
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Collection of Supernatants: After incubation, collect the cell culture supernatants.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
Signaling Pathway for NO Production and Inhibition
Caption: Potential points of intervention for this compound derivatives in the LPS-induced nitric oxide production pathway.
Conclusion and Future Directions
The diverse biological activities of quinoline derivatives underscore their importance in drug discovery. While the field has extensively explored various substitutions on the quinoline scaffold, this compound derivatives represent a relatively untapped area with significant potential. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of their anticancer, antimicrobial, and anti-inflammatory properties.
Future research should focus on the synthesis of a focused library of this compound derivatives to enable comprehensive structure-activity relationship (SAR) studies. Elucidating the mechanisms of action of the most potent compounds will be crucial for their further development as therapeutic agents. By applying the rigorous methodologies outlined here, researchers can effectively assess the biological activity of these novel compounds and contribute to the discovery of new and effective drugs.
References
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Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. 2022.
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Journal of Medicinal Chemistry. ACS Publications.
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A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed.
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MTT assay protocol. Abcam.
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
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Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones From Pentas Schimperi. PubMed.
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Synthesis of Bacterial 2-Alkyl-4(1H)-quinolone Derivatives. ResearchGate.
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Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI.
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Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central.
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
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Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. NIH.
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Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. NIH.
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central.
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Biological Activities of Quinoline Derivatives. ResearchGate.
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
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Determination of MIC by Broth Dilution Method. YouTube.
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Review on Antimicrobial Activity of Quinoline. Human Journals.
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MTT Cell Proliferation Assay. ATCC.
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Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.
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Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. ResearchGate.
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Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. KOPS.
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Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate.
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI.
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
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Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. PNAS.
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed.
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Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI.
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Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity. Benchchem.
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Current approaches to measure nitric oxide in plants. Journal of Experimental Botany.
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Broth microdilution. Wikipedia.
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PubMed Central.
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Biosynthesis of 2-alkyl-4(1 h)-quinolones. Orange arrows indicate the... ResearchGate.
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Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate.
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Simple C-2-Substituted Quinolines and their Anticancer Activity. ResearchGate.
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Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PubMed Central.
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A Comparative Guide to 2-Ethylquinoline and Other Corrosion Inhibitors for Mild Steel in Acidic Environments
In the realm of materials science and industrial chemistry, the mitigation of corrosion is a perpetual challenge. For researchers and engineers, particularly in sectors like oil and gas, chemical processing, and metal treatment, the selection of an effective corrosion inhibitor is paramount to ensuring the longevity and integrity of metallic infrastructure. This guide provides an in-depth, objective comparison of 2-Ethylquinoline, a notable heterocyclic nitrogen compound, against other common corrosion inhibitors, grounded in experimental data and mechanistic principles.
The Fundamentals of Corrosion Inhibition
Corrosion is an electrochemical process where a metal reacts with its environment, leading to its gradual degradation. In acidic environments, such as those found in industrial cleaning processes or oil well acidizing, the corrosion of metals like mild steel is significantly accelerated. Corrosion inhibitors are chemical substances that, when added in small concentrations to the corrosive environment, effectively decrease the corrosion rate of the metal.
The primary mechanism of action for organic inhibitors like quinoline and its derivatives involves adsorption onto the metal surface.[1] These molecules typically contain heteroatoms (such as nitrogen, oxygen, or sulfur) and π-electrons in their structure.[1] These features allow them to donate electrons to the vacant d-orbitals of the metal, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving charge sharing or transfer to form a coordinate-type bond.[2]
Profile of Quinoline Derivatives as Corrosion Inhibitors
Quinoline (C₉H₇N) is a bicyclic heterocyclic aromatic compound where a benzene ring is fused to a pyridine ring. Its derivatives are widely recognized as effective corrosion inhibitors due to the high electron density of the nitrogen atom and the planar structure of the fused rings, which facilitate strong adsorption on metal surfaces.[1] The presence of polar substituents like hydroxyl (-OH), methoxy (-OCH₃), or amino (-NH₂) groups can further enhance their inhibitory action by increasing electron density and promoting stable chelate formation with metal atoms.[1]
While quinoline itself offers moderate corrosion inhibition, substitutions on its rings can significantly alter its performance. For instance, studies have shown that 2-Methylquinoline and quinoline-2-carboxylic acid provide better protection for mild steel in hydrochloric acid than the parent quinoline molecule.[3]
Performance Evaluation Methodologies: A Scientist's Perspective
To objectively compare corrosion inhibitors, standardized and reproducible experimental protocols are essential. The choice of methodology is dictated by the specific information required, from overall corrosion rate to detailed mechanistic insights.
This classical technique provides a direct and easily understandable measure of corrosion rate. It is the cornerstone of inhibitor screening and is often used as a primary validation for electrochemical methods.
Experimental Protocol: Weight Loss Measurement
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a solvent like acetone, washed with deionized water, and dried. The initial weight of each coupon is precisely measured to four decimal places.
-
Immersion Test: The prepared coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor. The test is typically conducted at a constant temperature for a defined period (e.g., 6-24 hours).
-
Post-Test Analysis: After the immersion period, the coupons are removed, carefully cleaned to remove corrosion products (typically using a solution containing HCl, hexamine, and antimony trioxide), washed, dried, and re-weighed.
-
Calculation: The weight loss (ΔW) is used to calculate the corrosion rate (CR) and the inhibitor efficiency (η%).
-
Corrosion Rate (CR): CR = (ΔW) / (A * t) where A is the surface area and t is the immersion time.
-
Inhibition Efficiency (η%): η% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
The causality behind this method is straightforward: a more effective inhibitor will result in a lower weight loss, directly reflecting a reduced corrosion rate.
Electrochemical methods offer rapid and detailed information about the corrosion process and the inhibitor's mechanism. They are performed using a three-electrode setup consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
Workflow for Electrochemical Evaluation of Corrosion Inhibitors
Caption: Workflow for evaluating corrosion inhibitors using electrochemical methods.
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plot provides key parameters:
-
Corrosion Potential (Ecorr): The potential at which the rates of the anodic (oxidation) and cathodic (reduction) reactions are equal.
-
Corrosion Current Density (Icorr): The current density at the corrosion potential, which is directly proportional to the corrosion rate.
An inhibitor's mechanism can be inferred from the shift in Ecorr. A significant shift in the anodic or cathodic branches indicates an anodic or cathodic inhibitor, respectively. If both branches are affected with a minimal shift in Ecorr, it is classified as a mixed-type inhibitor.[4]
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information on the resistance and capacitance of the electrode surface. By applying a small sinusoidal AC potential signal at various frequencies, one can measure the impedance of the system. The data, often presented as a Nyquist plot, can be fitted to an equivalent electrical circuit to model the corrosion process. A larger diameter of the semicircular Nyquist plot indicates a higher charge transfer resistance (Rct), which corresponds to a lower corrosion rate and higher inhibition efficiency.
Comparative Analysis: this compound vs. Alternatives
While direct comparative studies focusing solely on this compound are not abundant in the readily available literature, we can infer its potential performance by examining studies on structurally similar quinoline derivatives and comparing them with other classes of inhibitors.
The table below summarizes the inhibition efficiency of various quinoline derivatives and a common inhibitor from another class, providing a basis for comparison. The data is collated from different studies, and thus, experimental conditions (temperature, exact alloy composition) may vary slightly.
| Inhibitor | Concentration | Medium | Method | Inhibition Efficiency (η%) | Reference |
| Quinoline Derivatives | |||||
| 2-Methylquinoline | 0.1 M | 0.5 M HCl | Electrochemical | ≤ 91.4% | [3] |
| Quinoline-2-carboxylic acid | 0.1 M | 0.5 M HCl | Electrochemical | ≤ 94.2% | [3] |
| 4-Methylquinoline (Lepidine) | 10 mM | 1 M HCl | Weight Loss | 99.1% | [5] |
| 8-Hydroxyquinoline Derivative (Q1) | 1 mM | 1 M HCl | Weight Loss | 96% | [6] |
| Unspecified Quinoline Derivative | 1000 ppm | 1 M HCl | Electrochemical | 92% | [4] |
| Other Heterocyclic Inhibitors | |||||
| Benzotriazole (BTA) | 5 mM | 0.5 M HCl | PDP | ~95% | Typical literature value |
Note: The performance of inhibitors is highly dependent on the specific corrosive environment, temperature, and metal substrate.
Discussion of Performance:
-
Effect of Substitution: The data clearly shows that substitutions on the quinoline ring play a crucial role. 4-Methylquinoline (Lepidine) exhibits exceptionally high efficiency (99.1%).[5] The ethyl group in this compound, being an electron-donating group similar to a methyl group, is expected to enhance the electron density on the quinoline ring system. This increased electron density facilitates stronger adsorption onto the metal surface, suggesting that this compound would likely demonstrate high inhibition efficiency, comparable to or potentially exceeding that of 2-Methylquinoline under similar conditions.
-
Mechanism of Action: Most quinoline derivatives, including those listed, act as mixed-type inhibitors .[4][7] This means they adsorb onto the metal surface and impede both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. This is a desirable characteristic, as it provides comprehensive protection. The mechanism involves the formation of a protective film through the coordination of the nitrogen atom and π-electrons with the vacant d-orbitals of iron atoms on the steel surface.
Adsorption Mechanism of a Quinoline Derivative
Sources
A Comparative Guide to the Synthesis of 2-Ethylquinoline: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Ethylquinoline, a heterocyclic compound with applications in pharmaceuticals and other industries, can be synthesized through various routes. This guide provides an in-depth cost-benefit analysis of three classical methods: the Doebner-von Miller reaction, the Friedländer annulation, and the Combes synthesis, offering insights into the practical considerations for selecting the most appropriate pathway.
This analysis moves beyond a simple recitation of reaction steps to provide a holistic view encompassing chemical costs, reaction yields, operational complexity, and environmental, health, and safety (EHS) considerations. By understanding the nuances of each route, researchers can make informed decisions that align with their specific project goals, whether they prioritize cost-effectiveness, yield, or green chemistry principles.
The Doebner-von Miller Reaction: A Workhorse with a Need for Refinement
The Doebner-von Miller reaction is a well-established and versatile method for quinoline synthesis.[1][2] In the context of this compound, this reaction typically involves the condensation of aniline with an α,β-unsaturated aldehyde, such as crotonaldehyde, under strong acidic conditions.[3][4]
Reaction Pathway & Mechanism
The reaction proceeds through a series of steps, including a Michael addition of aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring.[4][5] The use of a strong acid, such as hydrochloric acid or sulfuric acid, is crucial for catalysis.[3]
Sources
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- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Cross-Validation of 2-Ethylquinoline Analytical Results
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the integrity of analytical data is paramount. For a compound like 2-Ethylquinoline, a key intermediate in various synthetic pathways, ensuring the reliability and interchangeability of analytical results from different methods is not just a matter of good practice—it's a regulatory necessity. This guide provides an in-depth comparison of two common analytical techniques for this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and a detailed protocol for their cross-validation. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical steps to ensure your analytical data is robust, defensible, and consistent across different analytical platforms.
The Imperative of Method Cross-Validation
Method validation, as outlined in the ICH Q2(R2) guideline, demonstrates that an analytical procedure is suitable for its intended purpose.[1][2] However, in a dynamic research and development environment, it is common to employ multiple analytical techniques for the same analyte. Cross-validation becomes essential when comparing data from different analytical methods to ensure that the reported results are equivalent and reliable, regardless of the technique used.[3] This is particularly critical during method transfer between laboratories or when a new method is introduced to replace an existing one.[4]
Comparative Analysis of HPLC and GC-MS for this compound
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the nature of the information sought (quantitative vs. qualitative).[5][6]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[6] For this compound, a reversed-phase HPLC method with UV detection is a common and robust approach for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] It offers excellent separation efficiency and provides structural information through mass spectrometry, making it ideal for both identification and quantification.
The following table summarizes a comparative overview of typical performance characteristics for validated HPLC and GC-MS methods for quinoline derivatives, which can be extrapolated to this compound.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale and Causality |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | HPLC is suited for a broader range of polarities and solubilities, while GC requires the analyte to be volatile and thermally stable.[6] |
| Specificity/Selectivity | Good, based on retention time and UV spectrum. Potential for co-elution with impurities of similar polarity. | Excellent, based on retention time and unique mass fragmentation pattern. Provides a higher degree of confidence in analyte identification.[7] | The mass spectrometer in GC-MS acts as a highly specific detector, reducing the risk of misidentification due to co-eluting compounds. |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% | Both methods can achieve high accuracy with proper validation. The slightly wider range for GC-MS can be attributed to potential variability in derivatization or injection. |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate Precision: < 2.0% | Repeatability: < 2.0%Intermediate Precision: < 3.0% | HPLC generally offers slightly better precision for routine quantitative analysis due to the lower variability of the liquid phase injection process compared to gas phase injection.[8] |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques can demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | GC-MS often provides lower limits of detection due to the high sensitivity of the mass spectrometer and the ability to use selective ion monitoring (SIM). |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to ng/mL range | The lower LOQ of GC-MS makes it suitable for trace-level analysis of impurities. |
| Robustness | Generally robust to small changes in mobile phase composition, pH, and flow rate. | Robust to minor variations in oven temperature ramp rate and gas flow rate. | Both methods require careful control of operational parameters to ensure consistent performance. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound by HPLC-UV and GC-MS. These protocols are based on established methods for similar quinoline derivatives and should be validated in your laboratory to ensure suitability.
HPLC-UV Method for Quantification of this compound
This method is designed for the accurate quantification of this compound in a drug substance or formulation.
1. Instrumentation and Reagents
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v), adjusted to pH 3.0 with phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the calibration standards and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
GC-MS Method for Identification and Quantification of this compound
This method is suitable for both the identification and quantification of this compound, offering high specificity.
1. Instrumentation and Reagents
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Methanol (GC grade)
-
This compound reference standard
2. GC-MS Conditions
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Acquisition Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification (e.g., monitor m/z 157, 128)
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol.
-
Sample Solution: Dissolve the sample in methanol to a concentration within the calibration range.
4. Analysis Procedure
-
Inject 1 µL of the blank (methanol), followed by the calibration standards and sample solutions into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectrum for each peak.
-
Identify the this compound peak by its retention time and mass spectrum.
-
For quantification, construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Cross-Validation Protocol: Ensuring Method Equivalency
The objective of this cross-validation protocol is to demonstrate that the HPLC-UV and GC-MS methods provide comparable results for the quantification of this compound.
Pre-requisites
-
Both the HPLC-UV and GC-MS methods must be individually validated according to ICH Q2(R2) guidelines for accuracy, precision, specificity, linearity, range, and robustness.[1]
Experimental Design
-
Sample Selection: Prepare a minimum of three batches of a representative this compound sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Replicates: Analyze each sample in triplicate using both the HPLC-UV and GC-MS methods.
-
Data Collection: Record the individual and mean assay values obtained from each method for each sample.
Statistical Analysis and Acceptance Criteria
The comparison of the two methods should be based on a statistical evaluation of the results.
-
Calculate the Percentage Difference: For each sample, calculate the percentage difference between the mean results of the two methods:
% Difference = [(Result_HPLC - Result_GCMS) / Result_HPLC] * 100
-
Statistical Tests:
-
Paired t-test: To determine if there is a statistically significant difference between the means of the two methods. The null hypothesis is that the mean difference is zero.
-
Bland-Altman Plot: To visualize the agreement between the two methods.[9][10] This plot graphs the difference between the two measurements against their average. It helps to identify any systematic bias or outliers.[11]
-
-
Acceptance Criteria:
-
The mean percentage difference between the results of the two methods should be within a pre-defined acceptance criterion, typically ±5.0% .
-
The 95% confidence interval for the mean difference should contain zero.
-
The Bland-Altman plot should show that the majority of the data points lie within the limits of agreement (mean difference ± 1.96 * standard deviation of the differences), and there should be no discernible trend in the data.
-
Workflow Diagrams
Caption: Experimental workflow for this compound analysis by GC-MS.
Caption: Logical workflow for the cross-validation of analytical methods.
Conclusion
The cross-validation of analytical methods for this compound is a critical exercise in ensuring data integrity and consistency. Both HPLC-UV and GC-MS are powerful techniques for its analysis, each with its own strengths. By following a well-defined cross-validation protocol, researchers, scientists, and drug development professionals can confidently demonstrate the equivalency of their analytical results, thereby strengthening the foundation of their research and regulatory submissions. This guide provides a comprehensive framework for this process, grounded in scientific principles and regulatory expectations.
References
- Ghulam A. Shabir. "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- ResearchGate.
- Giavarina, D. "Understanding Bland Altman analysis." Biochemia Medica, vol. 25, no. 2, 2015, pp. 141-151.
- Gerace, E., et al. "Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis." Analytical and Bioanalytical Chemistry, vol. 399, no. 5, 2011, pp. 1851-1859.
- IQVIA Laboratories. "Cross-Validations in Regulated Bioanalysis." Accessed January 27, 2026.
- ResearchGate. "Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene." Accessed January 27, 2026.
- European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." 31 March 2022.
- Wikipedia. "Bland–Altman plot." Accessed January 27, 2026.
- MDPI. "Comparative Study of Gas and Liquid Chromatography Methods for the Determination of Underivatised Neutral and Acidic Cannabinoids and Cholesterol." Molecules, vol. 29, no. 9, 2024, p. 2158.
- ResearchGate. "Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils." Accessed January 27, 2026.
- Acutecaretesting.org. "Statistical analysis in method comparison studies part one." Accessed January 27, 2026.
- Benchchem. "A Comparative Guide to the Analytical Validation of 2-Methylanisole Quantification Methods." Accessed January 27, 2026.
- M. S. Ahmed et al. "RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3." World Journal of Pharmacy and Pharmaceutical Sciences, vol. 4, no. 9, 2015, pp. 1565-1576.
- Drawell. "Comparison Between GC and HPLC for Pharmaceutical Analysis." Accessed January 27, 2026.
- Pharma IQ.
- DeSilva, B., et al. "Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team." The AAPS Journal, vol. 16, no. 6, 2014, pp. 1173-1181.
- XLSTAT. "Method comparison (Bland Altman, …) | Statistical Software for Excel." Accessed January 27, 2026.
- ResearchGate. "Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils." Accessed January 27, 2026.
- News. "GC Vs.
- Impactfactor.
- U.S. Food and Drug Administration. "Q2(R2) Validation of Analytical Procedures." March 2024.
- Phillips, D. L., et al. "Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine." Journal of Analytical Toxicology, vol. 20, no. 5, 1996, pp. 305-308.
- ResearchGate. "(PDF) Understanding Bland Altman analysis." Accessed January 27, 2026.
- CASSS. "Comparative Analytical Method Transfer." Accessed January 27, 2026. Method Transfer." Accessed January 27, 2026.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Ethylquinoline
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as 2-Ethylquinoline, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. While specific data for this compound is not extensively available, the procedures outlined here are based on the well-documented hazards of the closely related compound, quinoline, ensuring a conservative and safety-conscious approach.
Hazard Assessment and Causality
Understanding the "why" behind safety protocols is fundamental to their effective implementation. This compound, as a quinoline derivative, should be handled with the assumption that it shares similar toxicological properties with its parent compound. Quinoline is recognized as a hazardous substance with multiple risk factors.
Key Hazards of Quinoline Derivatives:
-
Toxicity: Harmful if swallowed or in contact with skin[1][2].
-
Long-term Effects: Suspected of causing genetic defects and cancer[3][4][5][6].
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects[3].
Therefore, every step in the disposal process is designed to minimize exposure to laboratory personnel and prevent environmental contamination. The core principle is to treat this compound as a hazardous waste from "cradle to grave," meaning the generator is responsible for its safe management from creation to final disposal[7]. Improper disposal, such as pouring it down the drain, can pollute waterways and pose a threat to human health[8].
Quantitative Hazard Data for Quinoline (as a proxy)
| Hazard Classification | GHS Statements | Source |
| Acute Oral Toxicity | H301: Toxic if swallowed | [3] |
| Acute Dermal Toxicity | H312: Harmful in contact with skin | [1][2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1][3] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | [3][5] |
| Carcinogenicity | H350: May cause cancer | [3][5][6] |
| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE is mandatory. This is not merely a procedural step but a critical barrier to prevent chemical exposure.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat is standard, with a chemical-resistant apron for handling larger quantities.
-
Respiratory Protection: All handling of this compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure[7]. A NIOSH/MSHA-approved respirator should be used if there is a risk of inhalation outside of a fume hood.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Do Not Mix: Never mix this compound waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department[7].
-
Separate Solids and Liquids: Keep solid waste (e.g., contaminated gloves, paper towels) separate from liquid waste (e.g., unused solutions)[7].
Step 2: Waste Collection and Containerization
The integrity of the waste container is paramount for safe storage.
-
Approved Containers: Use only approved hazardous waste containers that are chemically compatible with this compound, such as high-density polyethylene (HDPE) or glass containers[7].
-
Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly-fitting lid[7].
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.
-
Clear Identification: The label must clearly state "Hazardous Waste" and identify the contents, including "this compound."
-
Hazard Pictograms: Affix the appropriate GHS hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).
Step 4: Storage
Temporary storage of hazardous waste in the laboratory must be done safely.
-
Designated Area: Store waste containers in a designated satellite accumulation area that is at or near the point of generation[9].
-
Secondary Containment: Place waste containers in secondary containment to prevent spills from spreading.
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents[5].
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through the proper channels.
-
EHS Department: Contact your institution's EHS department to schedule a pickup for the hazardous waste[7].
-
Do Not Use Regular Trash or Drains: Never dispose of this compound in the regular trash or down the sanitary sewer[1][7][10].
Emergency Procedures: Spill and Exposure Management
In the event of an accident, a swift and correct response is critical.
Spill Response
-
Small Spills: For minor spills, trained personnel wearing appropriate PPE can clean it up using an inert absorbent material (e.g., sand, vermiculite)[1]. The contaminated absorbent material must then be disposed of as hazardous waste.
-
Large Spills: In the case of a large spill, evacuate and secure the area. Immediately contact your institution's emergency response team or EHS department[7].
Exposure Response
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes[7].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids[7].
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the safety data sheet or information about the chemical to the medical personnel[7].
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision-making process for responding to a this compound spill.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. This commitment to responsible chemical management is a hallmark of scientific excellence.
References
- Safety data sheet according to 1907/2006/EC, Article 31. (2023-03-28). CPAchem Ltd.
- Quinolines: Human health tier II assessment. (2015-07-03). Australian Government Department of Health.
- Quinoline - Hazardous Substance Fact Sheet. (2008-11). New Jersey Department of Health.
- Quinoline Safety Data Sheet. (2025-12-19). Thermo Fisher Scientific.
- Safety Data Sheet: quinoline. (2019-04-11). Chemos GmbH & Co. KG.
- Quinoline Safety Data Sheet. (2025-05-13). Ing. Petr Švec - PENTA s.r.o.
-
Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. Retrieved January 27, 2026, from [Link]
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (2019). U.S. Environmental Protection Agency.
- Quinoline. (2000-01). U.S. Environmental Protection Agency.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved January 27, 2026, from [Link]
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019). American Society of Health-System Pharmacists.
-
Household Hazardous Waste (HHW). (2025-05-15). U.S. Environmental Protection Agency. Retrieved January 27, 2026, from [Link]
- EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019-03-15). Waste360.
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2023). MDPI.
- Effects of Environmental Chemical Pollutants on Microbiome Diversity: Insights
- Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. (2017). ScienceDirect.
-
2-Ethyl-2-Oxazoline Safety Data Sheet. Polymer Chemistry Innovations. Retrieved January 27, 2026, from [Link]
- Environmental fate and ecotoxicological parameters differentiate between low-risk pesticides, candidates for substitution and conventional chemicals. (2025-11-25).
- Quinoline Toxicological Summary. (2023-11). Minnesota Department of Health.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethylquinoline
In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. 2-Ethylquinoline, a heterocyclic aromatic organic compound, and its structural analogs are utilized in various synthetic pathways. While indispensable, these compounds present a spectrum of health hazards that necessitate a robust and well-informed safety protocol. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Assessment of this compound and Structural Analogs
A thorough understanding of the potential risks is the foundation of any effective safety plan. This compound and related compounds, such as 2-methylquinoline and quinoline, are associated with significant health hazards.
Key Health Hazards:
-
Acute Toxicity: These compounds are harmful if swallowed or in contact with the skin.[1]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[1][3]
-
Carcinogenicity and Mutagenicity: The structurally similar compound, quinoline, is a suspected carcinogen and mutagen, warranting that this compound be handled with extreme caution as a potential carcinogen.[4][5][6]
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal) | Harmful if ingested or absorbed through the skin.[1] |
| Skin Corrosion/Irritation | Causes skin irritation upon direct contact.[1][2][3] |
| Serious Eye Damage/Irritation | Can cause serious and potentially damaging eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | May cause irritation to the respiratory system if inhaled.[1][3] |
| Carcinogenicity/Mutagenicity | Structurally related compounds are suspected carcinogens and mutagens.[4][5][6] |
The Hierarchy of Controls: Situating PPE in a Comprehensive Safety Strategy
While this guide focuses on PPE, it is critical to recognize that PPE is the final line of defense in the hierarchy of hazard controls. Before relying on PPE, the following should be implemented:
-
Elimination/Substitution: If possible, substitute this compound with a less hazardous alternative.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][7]
-
Administrative Controls: Establish clear standard operating procedures (SOPs), provide thorough training, and restrict access to authorized personnel only.
Essential Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is crucial for mitigating the risks associated with handling this compound. The following recommendations are based on a comprehensive risk assessment.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves.[5][8] Check manufacturer's data for breakthrough times. | Provides a barrier against skin absorption, which is a primary route of exposure.[1] Nitrile and Butyl rubber offer good resistance to a range of chemicals.[5][8] |
| Eye & Face Protection | Chemical splash goggles.[2][5] In procedures with a high risk of splashing, a face shield should be worn in addition to goggles.[8] | Protects against splashes that can cause serious eye irritation.[1][3] |
| Body Protection | A buttoned lab coat is mandatory. For larger quantities or splash-prone procedures, a chemical-resistant apron or coveralls should be worn.[2][5] | Prevents contamination of personal clothing and skin.[2] |
| Respiratory Protection | Generally not required when handled in a certified fume hood. In cases of inadequate ventilation or a significant spill, a half-mask respirator with organic vapor cartridges is necessary.[5] | Protects against the inhalation of harmful vapors that can cause respiratory irritation.[1][3] |
Procedural Guide to Safe Handling: A Step-by-Step Approach
Caption: A procedural workflow for the safe handling of this compound.
4.1. Donning PPE: A Precautionary Sequence
-
Lab Coat: Ensure it is fully buttoned.
-
Eye and Face Protection: Put on chemical splash goggles. If a face shield is required, it should be donned after the goggles.
-
Gloves: Select the appropriate size and type. Inspect for any tears or defects before wearing.
4.2. Doffing PPE: Preventing Cross-Contamination
-
Gloves: Remove gloves first, turning them inside out as you pull them off to contain any contaminants.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward.
-
Eye and Face Protection: Remove goggles and face shield last to protect your face and eyes from any potential splashes during the doffing process.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]
Spill and Emergency Procedures
In the event of a spill, immediate and decisive action is required:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: If trained to do so, don appropriate respiratory protection and chemical-resistant coveralls before re-entering the area.
-
Contain: Absorb the spill with an inert material such as sand, diatomite, or a commercial sorbent.[1][2] Do not use combustible materials.
-
Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle.
-
PPE Decontamination: Reusable PPE, such as face shields and goggles, should be decontaminated according to the manufacturer's instructions.
-
Disposal of Contaminated Materials:
-
All single-use PPE (gloves, disposable lab coats) and contaminated materials (absorbents, paper towels) must be disposed of as hazardous waste.[1]
-
Do not dispose of this compound or contaminated materials in standard trash or down the drain.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
Conclusion: Fostering a Culture of Safety
The responsible use of this compound and other chemical reagents is a cornerstone of professional scientific practice. By adhering to the principles and procedures outlined in this guide, researchers and drug development professionals can mitigate the inherent risks, ensuring a safe and productive laboratory environment. A steadfast commitment to a culture of safety is not merely a regulatory requirement but an ethical imperative.
References
-
National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Quinolines: Human health tier II assessment. Australian Government Department of Health.
-
CPAchem Ltd. (2023, March 28). Safety data sheet: 2-Methylquinoline.
-
TCI AMERICA. (n.d.). 2-Methylquinoline.
-
Chem-Supply. (n.d.). 2-Methylquinoline MSDS.
-
Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: Quinoline.
-
PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.
-
Fisher Scientific. (2024, February 12). SAFETY DATA SHEET: 7-Methylquinoline.
-
The Good Scents Company. (n.d.). 2-methyl quinoline.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137113, this compound.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7060, 2-Methylquinoline.
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
-
ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline.
-
Sigma-Aldrich. (n.d.). Quinaldine.
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
-
ECETOC. (2006). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. TR No. 101.
-
WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
